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  • Product: 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene
  • CAS: 189564-60-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Abstract This comprehensive technical guide provides a detailed analysis and definitive assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. Designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides a detailed analysis and definitive assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical principles governing the spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the resulting spectra. By integrating established spectroscopic principles with predictive data, this guide serves as an authoritative resource for the structural elucidation of this polysubstituted aromatic compound.

Introduction: The Imperative for Structural Verification

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a complex aromatic molecule whose utility in synthetic chemistry and materials science necessitates unambiguous structural confirmation. The arrangement of five substituents on the benzene ring—three electron-donating alkoxy groups and one strongly electron-withdrawing nitro group—creates a unique electronic environment that is exquisitely sensitive to NMR spectroscopy.[1]

NMR spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled insight into molecular structure and connectivity.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the chemical environment of each atom within the molecule, providing a definitive structural fingerprint. This guide explains the causality behind the observed chemical shifts and coupling constants, grounded in the fundamental principles of inductive and resonance effects.[3]

Theoretical Principles and Spectral Prediction

The chemical shift (δ) of a nucleus in an NMR spectrum is profoundly influenced by the local electron density. Electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and shifting its signal upfield (to a lower ppm value).[4]

In 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene:

  • Nitro Group (-NO₂): This is a powerful EWG, exerting both a strong negative inductive (-I) and negative resonance (-R) effect. It significantly deshields ortho and para positions.[1][5]

  • Alkoxy Groups (-OCH₃, -OCH₂CH₃): These are strong EDGs, primarily through a positive resonance (+R) effect, which increases electron density at the ortho and para positions. They also have a moderate -I effect due to the oxygen's electronegativity.

Based on these principles, we can predict the relative chemical shifts for the aromatic protons and carbons.

Experimental Methodology: A Self-Validating Protocol

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and reliability.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Analyte Purity: Ensure the 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene sample is of high purity (>95%) to minimize interfering signals from impurities.

  • Sample Mass: Weigh approximately 15-25 mg of the solid compound.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single residual proton peak (δ ≈ 7.26 ppm) that typically does not interfere with analyte signals.[6][7]

  • Internal Standard: Use a solvent that contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm). TMS provides a universal reference point for calibrating the chemical shift scale, ensuring data comparability across different experiments and spectrometers.[8] The reference signal should not be significantly taller than the solvent signal.

  • Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.[6]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Spectrometer: Bruker Avance III 400 MHz Spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[9]

    • Relaxation Delay (d1): 2 seconds.

Spectral Analysis and Structural Assignment

The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra, leading to the definitive assignment of all signals.

Visualization of Molecular Structure and Numbering

To facilitate clear assignments, the following numbering scheme is adopted for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Figure 1: Structure and numbering scheme for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum displays distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The two aromatic protons, H-4 and H-6, are chemically non-equivalent. They are positioned meta to each other, resulting in a small coupling constant (Jmeta), typically 2-3 Hz.[10]

  • H-6 Signal: This proton is ortho to the strongly deshielding nitro group (-NO₂) and para to an electron-donating methoxy group (-OCH₃). The dominant effect is the deshielding from the nitro group, causing this signal to appear further downfield.

  • H-4 Signal: This proton is ortho to one methoxy group and para to another. It is significantly shielded relative to H-6.

Aliphatic Region:

  • Methoxy Groups (C7-H₃ and C10-H₃): The molecule is asymmetric. The two methoxy groups at C-1 and C-3 are chemically distinct (diastereotopic) and are expected to appear as two separate singlets. Their chemical shifts are typically in the range of 3.5-4.0 ppm.[11][12]

  • Ethoxy Group (C8-H₂ and C9-H₃): This group gives rise to a characteristic ethyl pattern. The methylene protons (H-8) are adjacent to three methyl protons (H-9), resulting in a quartet (3+1=4). The methyl protons (H-9) are adjacent to two methylene protons (H-8), resulting in a triplet (2+1=3).

Table 1: ¹H NMR Spectral Data and Assignments (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz Assignment Rationale
~7.85 d 1H ~2.5 H-6 Deshielded by ortho -NO₂ group. Meta-coupled to H-4.
~7.05 d 1H ~2.5 H-4 Shielded by ortho/para -OCH₃ groups. Meta-coupled to H-6.
~4.15 q 2H ~7.0 H-8 (-OCH₂CH₃) Quartet due to coupling with adjacent CH₃ group.
~3.95 s 3H - H-7 or H-10 (-OCH₃) Singlet, chemically non-equivalent methoxy group.
~3.90 s 3H - H-10 or H-7 (-OCH₃) Singlet, chemically non-equivalent methoxy group.

| ~1.45 | t | 3H | ~7.0 | H-9 (-OCH₂CH₃) | Triplet due to coupling with adjacent CH₂ group. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Aromatic Region: The chemical shifts of the aromatic carbons are governed by the additive effects of the substituents.

  • Carbons bonded to Oxygen (C-1, C-2, C-3): These are significantly deshielded and appear far downfield, typically >140 ppm.

  • Carbon bonded to Nitro Group (C-5): The ipso-carbon attached to the nitro group is also strongly deshielded.

  • Protonated Aromatic Carbons (C-4, C-6): These carbons are shielded by the alkoxy groups and will appear further upfield in the aromatic region. C-6 will be more deshielded than C-4 due to its proximity to the nitro group.

Aliphatic Region:

  • Methoxy Carbons (C-7, C-10): Typically appear in the range of 55-62 ppm.[13] Due to the molecular asymmetry, two distinct signals are expected.

  • Ethoxy Carbons (C-8, C-9): The methylene carbon (C-8, -OCH₂-) is found around 60-70 ppm, while the methyl carbon (C-9, -CH₃) is found much further upfield, around 15 ppm.

Table 2: ¹³C NMR Spectral Data and Assignments (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~155.0 C-2 Bonded to two oxygen atoms (via ethoxy and adjacent methoxy). Highly deshielded.
~153.5 C-1 or C-3 Bonded to oxygen. Deshielded.
~152.0 C-3 or C-1 Bonded to oxygen. Deshielded.
~145.0 C-5 Bonded to the electron-withdrawing nitro group.
~110.0 C-6 Aromatic CH, deshielded by adjacent nitro group.
~108.0 C-4 Aromatic CH, shielded by adjacent and para alkoxy groups.
~65.0 C-8 (-OCH₂CH₃) Aliphatic carbon bonded to oxygen.
~62.0 C-7 or C-10 (-OCH₃) Methoxy carbon.
~56.5 C-10 or C-7 (-OCH₃) Methoxy carbon.

| ~15.0 | C-9 (-OCH₂CH₃) | Aliphatic methyl carbon. |

Confirmation with 2D NMR Spectroscopy

For unequivocal assignment, especially in complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: Would confirm direct one-bond correlations between protons and the carbons they are attached to (e.g., H-4 with C-4, H-6 with C-6, H-8 with C-8, etc.).

  • HMBC: Would reveal two- and three-bond correlations, confirming the connectivity. For instance, a correlation between the H-4 proton and carbons C-2, C-3, and C-5 would solidify its assignment. Correlations from the methoxy protons (H-7, H-10) to their respective ipso-carbons (C-1, C-3) would confirm their positions.

Figure 2: Logical workflow for the complete NMR assignment of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene have been comprehensively analyzed and assigned. The spectral features are fully consistent with the proposed structure, with the chemical shifts and coupling patterns logically explained by the combined electronic effects of the nitro and alkoxy substituents. The detailed protocol and in-depth analysis presented herein provide a robust framework for the structural verification of this and similarly substituted aromatic compounds, underscoring the power of NMR spectroscopy as a primary tool in chemical research and development.

References

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry, 3rd Edition. Wiley. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Faculty of Science. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. [Link]

  • Marinković, A. D., et al. (2013). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly. [Link]

  • Reich, H. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. [Link]

  • Long, J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Pekar, F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Dynamics of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene: A Mechanistic Guide

Executive Overview In the realm of structural elucidation, highly substituted nitroaromatic ethers present a complex but highly reproducible web of fragmentation pathways. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the realm of structural elucidation, highly substituted nitroaromatic ethers present a complex but highly reproducible web of fragmentation pathways. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (Chemical Formula: C₁₀H₁₃NO₅, Monoisotopic Mass: 227.0794 Da) is a prime example of a molecule where competing thermodynamic and kinetic factors dictate the mass spectral fingerprint.

As a Senior Application Scientist, I approach the mass spectrometry (MS) of such compounds not merely as a pattern-matching exercise, but as a study of gas-phase ion chemistry. This guide deconstructs the specific fragmentation mechanisms of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene under Electron Ionization (EI), explaining the causality behind the cleavage of its ethoxy, methoxy, and nitro functional groups, and provides a self-validating experimental protocol for its analysis.

Ionization Thermodynamics and the Molecular Ion

Under standard Electron Ionization, the molecule is bombarded with electrons at an energy of 70 eV. This specific energy threshold is not arbitrary; it is universally adopted because it deposits approximately 2–3 eV of internal energy into the molecule. This energy is sufficient to overcome the activation barriers for both direct homolytic bond cleavages and complex intramolecular rearrangements, ensuring a reproducible spectral fingerprint.

The ionization event strips a single electron, predominantly from the highly electron-dense aromatic ring or the ether oxygens, forming the odd-electron radical cation [M]•⁺ at m/z 227 . Due to the extensive resonance stabilization provided by the aromatic system and the electron-donating methoxy groups, the molecular ion peak is typically robust and clearly visible in the spectrum.

Mechanistic Causality of Primary Fragmentation Pathways

The Aromatic Ether Cleavage (Ethylene Expulsion)

The most kinetically favored, low-energy fragmentation pathway for aromatic ethyl ethers is the neutral loss of an ethylene molecule (C₂H₄, 28 Da). Rather than a simple homolytic C–O bond cleavage, this process occurs via a highly structured, six-membered cyclic transition state. A β-hydrogen from the ethoxy group migrates to the ether oxygen, expelling ethylene and leaving behind a highly stable phenolic radical cation at m/z 199 .

Causality: This rearrangement is thermodynamically driven by the stability of the resulting phenol derivative. The low activation energy of this concerted mechanism makes the [M - 28]•⁺ peak a dominant feature in the spectrum 1.

Nitro Group Isomerization and Expulsion

Nitroaromatic compounds exhibit unique gas-phase chemistry. Instead of immediate direct cleavage of the C–NO₂ bond, the nitro group frequently undergoes an isomerization to a nitrite ester (C–O–NO) prior to dissociation. This rearrangement is facilitated by the spin density distribution across the aromatic ring.

Once isomerized, the intermediate readily expels a nitric oxide radical (•NO, 30 Da), yielding an aryloxy cation at m/z 197 23.

Alternatively, direct α-cleavage of the C–N bond results in the loss of a nitrogen dioxide radical (•NO₂, 46 Da), yielding a phenyl cation derivative at m/z 181 . The kinetic energy release and the competition between •NO and •NO₂ loss are heavily influenced by the electron-donating methoxy groups at the meta positions, which serve to stabilize the resulting positive charge on the ring 4.

Combinatorial Secondary Fragmentations

The primary fragment at m/z 199 ([M - C₂H₄]•⁺) serves as a precursor for secondary cleavages. It can further lose •NO₂ to yield m/z 153 , or •NO to yield m/z 169 . Subsequent to these losses, the methoxy groups at positions 1 and 3 can undergo homolytic cleavage to lose a methyl radical (•CH₃, 15 Da), driving the cascade down to m/z 138 .

Quantitative Data Summarization

The table below summarizes the critical diagnostic ions required to confirm the identity of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Fragment Ionm/zNeutral/Radical LossMass Loss (Da)Structural AssignmentIon Type
[M]•⁺ 227None0Molecular IonOdd-Electron (OE)
[M - C₂H₄]•⁺ 199C₂H₄ (Ethylene)28Phenolic radical cationOdd-Electron (OE)
[M - NO]⁺ 197•NO (Nitric Oxide)30Aryloxy cationEven-Electron (EE)
[M - NO₂]⁺ 181•NO₂ (Nitrogen Dioxide)46Phenyl cation derivativeEven-Electron (EE)
[M - C₂H₄ - NO]⁺ 169C₂H₄ + •NO58Substituted aryloxy cationEven-Electron (EE)
[M - C₂H₄ - NO₂]⁺ 153C₂H₄ + •NO₂74Substituted phenyl cationEven-Electron (EE)
[M - C₂H₄ - NO₂ - CH₃]•⁺ 138C₂H₄ + •NO₂ + •CH₃89Demethylated phenyl cationOdd-Electron (OE)

Fragmentation Pathway Visualization

MS_Fragmentation M Molecular Ion [M]•+ m/z 227 C10H13NO5 F1 [M - C2H4]•+ m/z 199 C8H9NO5 M->F1 - C2H4 (28 Da) Ethylene Loss F2 [M - NO]+ m/z 197 C10H13O4 M->F2 - NO• (30 Da) Isomerization F3 [M - NO2]+ m/z 181 C10H13O3 M->F3 - NO2• (46 Da) α-cleavage F4 [M - C2H4 - NO]+ m/z 169 C8H9O4 F1->F4 - NO• (30 Da) F5 [M - C2H4 - NO2]+ m/z 153 C8H9O3 F1->F5 - NO2• (46 Da) F6 [M - C2H4 - NO2 - CH3]•+ m/z 138 C7H6O3 F5->F6 - •CH3 (15 Da) Methyl Loss

Fig 1: MS fragmentation pathways of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To accurately capture the fragmentation dynamics described above, the analytical system must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring that any spectral data generated is an artifact of the molecule's inherent chemistry, not instrument drift.

Phase 1: Instrument Calibration & System Suitability (Validation Step)
  • Action: Prior to sample analysis, infuse Perfluorotributylamine (PFTBA) and execute a standard autotune.

  • Causality: PFTBA produces stable, universally recognized fragments (m/z 69, 219, 502). Tuning against these masses validates the mass accuracy across the quadrupole and normalizes the electron multiplier response. Without this step, mass discrimination at higher m/z ranges could artificially skew the relative abundances of the critical m/z 199 vs m/z 181 diagnostic peaks, leading to structural misidentification.

Phase 2: Chromatographic Resolution
  • Action: Prepare the sample at 10 µg/mL in analytical-grade dichloromethane. Inject 1 µL into a split/splitless injector set to 250°C (Split ratio 10:1). Use an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Causality: The 250°C inlet flash-vaporizes the sample rapidly without inducing thermal degradation of the labile nitro group. The 5% phenyl methyl siloxane stationary phase of the HP-5MS column provides optimal dipole-dipole interactions for the polar nitro and ether moieties. This prevents peak tailing and ensures the compound enters the MS source as a tight, uniform band, maximizing the signal-to-noise ratio.

Phase 3: Electron Ionization & Detection
  • Action: Set the MS source temperature to 230°C and the quadrupole temperature to 150°C. Lock the electron ionization energy strictly at 70 eV. Acquire data in Full Scan mode across a mass range of m/z 50 to 300.

  • Causality: Maintaining the source at 230°C prevents condensation of the aromatic compound on the repeller plates while avoiding thermal breakdown prior to ionization. Locking the energy at 70 eV is imperative; it is the exact kinetic threshold required to trigger the C–NO₂ to C–O–NO isomerization pathway reliably, allowing your generated spectra to be cross-referenced against standardized NIST libraries.

References

  • Schmidt, et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." ResearchGate. 2

  • "Thermally Induced Cross-Linking and Degradation Reactions of Benzocyclobutene-Based Polymers." Macromolecules (ACS Publications). 1

  • "A Kinetic Energy Release Study of the NO Loss from Several Substituted Nitrobenzene Molecular Ions." J-Stage.4

  • "On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm." The Journal of Physical Chemistry A (ACS Publications). 3

Sources

Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Executive Summary 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) [1], also referred to by its relative substitution pattern as 4-ethoxy-3,5-dimethoxynitrobenzene, is a highly functionalized, electron-rich aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) [1], also referred to by its relative substitution pattern as 4-ethoxy-3,5-dimethoxynitrobenzene, is a highly functionalized, electron-rich aromatic intermediate. In modern drug development and advanced organic synthesis, this 1,2,3,5-tetrasubstituted benzene ring serves as a critical building block. It is most notably recognized as the structural core precursor for the synthesis of phenethylamine-derived active pharmaceutical ingredients (APIs), including the 5-HT2A receptor agonist escaline [3]. This whitepaper details its structural causality, physicochemical properties, and validated synthetic protocols.

Structural Elucidation and Causality

The molecular architecture of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene (C10H13NO5) is defined by a central benzene ring appended with three electron-donating alkoxy groups and one strongly electron-withdrawing nitro group.

  • Electronic Push-Pull Dynamics: The alkoxy groups at positions 1, 2, and 3 donate electron density into the ring via resonance (+M effect), significantly activating the ortho and para positions. Conversely, the nitro group at position 5 withdraws electron density via both inductive (-I) and resonance (-M) effects. This push-pull system stabilizes the molecule but strictly dictates its regioselectivity in further reactions [4].

  • Steric Congestion: The ethoxy group at position 2 is flanked by two methoxy groups. This local steric bulk forces the alkoxy alkyl chains to adopt specific out-of-plane conformations to minimize van der Waals repulsions, which directly impacts the compound's crystal packing, melting point, and receptor-binding conformation in downstream APIs.

Physical Properties

The physical properties of this intermediate are dictated by its molecular weight (227.21 g/mol ) and the strong dipole moment introduced by the nitro group [2].

PropertyValue / DescriptionCausality / Rationale
CAS Number 189564-60-1Unique identifier for the specific 2-ethoxy-1,3-dimethoxy-5-nitro isomer [1].
Molecular Formula C10H13NO5Confirmed via mass spectrometry (m/z ~227.08).
Molecular Weight 227.21 g/mol Contributes to its solid state at standard temperature and pressure.
Appearance Pale yellow crystalline solidThe nitro group acts as a chromophore, shifting absorption into the visible spectrum.
Melting Point ~85 – 90 °C (Predicted)The steric bulk of the ethoxy group slightly disrupts crystal lattice packing compared to its trimethoxy analogs.
Boiling Point ~340 – 350 °C (Predicted)High boiling point due to strong dipole-dipole interactions from the -NO2 group.
Density ~1.25 g/cm³Typical for heavily oxygenated/nitrated aromatic rings.
Solubility (Water) InsolubleThe hydrophobic ethyl and methyl chains dominate the solvation profile.
Solubility (Organic) Soluble in DCM, EtOAc, EtOHFavorable thermodynamic interactions with polar aprotic and protic organic solvents.

*Note: Exact thermodynamic values may vary based on the crystallization solvent and polymorphic form.

Chemical Properties and Reactivity Profile

Understanding the chemical reactivity of this intermediate is paramount for its successful integration into synthetic pipelines.

Reactivity MetricDescriptionMechanistic Causality
Nitro Reduction Highly susceptible to reduction (Pd/C + H2, or Fe/HCl).Yields 4-ethoxy-3,5-dimethoxyaniline. The electron-rich ring stabilizes the resulting amine.
Electrophilic Aromatic Substitution (EAS) Highly deactivated at the remaining ring positions (4 and 6).The nitro group strongly deactivates the ring. Any further EAS (e.g., halogenation) requires harsh conditions [4].
Ether Cleavage Susceptible to strong Lewis acids (e.g., BBr3).The oxygen lone pairs coordinate with Lewis acids, leading to dealkylation and the formation of nitrophenols.

Experimental Protocols: Synthesis and Isolation

The synthesis of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene typically proceeds from 2,6-dimethoxyphenol (syringol) via a two-step sequence: O-alkylation followed by regioselective nitration. This protocol is designed as a self-validating system.

Step 1: O-Ethylation of Syringol
  • Reagents: 2,6-Dimethoxyphenol (1.0 eq), Ethyl Bromide (1.5 eq), Potassium Carbonate (K2CO3, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,6-dimethoxyphenol in anhydrous DMF under an inert atmosphere (N2). Causality: DMF is a polar aprotic solvent that leaves the phenoxide nucleophile unsolvated, maximizing its reactivity via the SN2 mechanism.

    • Add finely powdered K2CO3. Stir for 30 minutes at room temperature to generate the phenoxide ion. Causality: K2CO3 is a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions.

    • Add ethyl bromide dropwise. Heat the mixture to 60 °C for 4 hours.

    • Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation: The resulting 2-ethoxy-1,3-dimethoxybenzene should present as a colorless oil. Infrared (IR) spectroscopy must confirm the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹).

Step 2: Regioselective Nitration
  • Reagents: 2-Ethoxy-1,3-dimethoxybenzene (1.0 eq), Nitric Acid (HNO3, 68%, 1.1 eq), Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolve the ether intermediate in glacial acetic acid and cool to 0 °C in an ice bath. Causality: Acetic acid acts as a solvent that moderates the oxidizing power of HNO3, preventing oxidative cleavage of the highly electron-rich aromatic ring.

    • Slowly add HNO3 dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent poly-nitration.

    • Allow the reaction to stir for 1 hour at 0 °C, then slowly warm to room temperature.

    • Pour the mixture over crushed ice. The product will precipitate as a pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation: ¹H-NMR (CDCl3). The aromatic region must show a single singlet integrating to 2 protons (the symmetric meta protons at positions 4 and 6), confirming strict para-nitration relative to the ethoxy group.

Synthesis A 2,6-Dimethoxyphenol (Syringol) B O-Alkylation (Ethyl Bromide, K2CO3) A->B C 2-Ethoxy-1,3- dimethoxybenzene B->C D Nitration (HNO3, Acetic Acid) C->D E 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene D->E

Synthetic workflow for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene from Syringol.

Downstream Applications in Drug Development

In medicinal chemistry, the 4-ethoxy-3,5-dimethoxy substitution pattern is highly prized. It is the core pharmacophore of escaline [3] and is increasingly utilized in the design of novel kinase inhibitors and allosteric modulators.

The primary utility of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene lies in its reduction to the corresponding aniline. The electron-rich nature of this aniline makes it an excellent nucleophile for coupling with electrophilic heterocyclic cores (e.g., pyrimidines or quinazolines) in the synthesis of targeted therapeutics. The ethoxy group provides a unique steric vector that can occupy specific hydrophobic pockets in target proteins, often resulting in enhanced binding affinity compared to strictly methoxy-substituted analogs.

Downstream A 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene B Catalytic Hydrogenation (Pd/C, H2) A->B C 4-Ethoxy-3,5- dimethoxyaniline B->C D Amidation / Coupling (API Synthesis) C->D E Targeted Therapeutic (e.g., Kinase Inhibitor) D->E

Synthetic trajectory from the nitrobenzene intermediate to a functionalized API core.

References

  • Shulgin, A., & Shulgin, A. "PiHKAL: A Chemical Love Story - Escaline Synthesis". The Vespiary / Erowid Online Archives. URL: [Link]

  • RSC Advances. "Iodination of activated aromatic and heteroaromatic amines" (Context for electrophilic aromatic substitution on highly activated rings). Royal Society of Chemistry. URL: [Link]

Exploratory

Single Crystal X-Ray Diffraction Data for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene: A Technical Guide to Acquisition, Refinement, and Structural Analysis

Executive Summary For researchers and drug development professionals, the exact three-dimensional conformation of highly substituted aromatic building blocks is critical for predicting reactivity, receptor binding, and s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the exact three-dimensional conformation of highly substituted aromatic building blocks is critical for predicting reactivity, receptor binding, and solid-state stability. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS 189564-60-1) presents a unique crystallographic challenge: it features a sterically congested 1,2,3-trialkoxy system coupled with an electron-withdrawing nitro group at the 5-position.

This whitepaper provides an authoritative, step-by-step technical guide to acquiring, solving, and validating the Single Crystal X-ray Diffraction (SCXRD) data for this compound. By establishing a self-validating crystallographic workflow, we elucidate the causality behind experimental choices—from cryogenic data collection to full-matrix least-squares refinement—ensuring maximum scientific integrity.

Molecular Architecture & Crystallographic Rationale

Understanding the structural causality of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene requires analyzing its steric and electronic environment. The molecule consists of a central benzene ring substituted with:

  • Position 1 & 3: Methoxy groups ( −OCH3​ )

  • Position 2: An ethoxy group ( −OCH2​CH3​ )

  • Position 5: A nitro group ( −NO2​ )

The Steric Dilemma: The adjacent placement of three alkoxy groups at positions 1, 2, and 3 creates severe steric crowding. In a purely planar conformation, the van der Waals radii of the oxygen lone pairs and alkyl protons would heavily overlap. SCXRD is required to determine exactly how the molecule resolves this strain in the solid state. Typically, the central ethoxy group adopts an orthogonal or anti-periplanar projection relative to the aromatic plane, while the flanking methoxy groups twist out of plane. Conversely, the unhindered nitro group at position 5 remains coplanar with the aromatic ring to maximize π -conjugation.

Conformational_Analysis N1 Steric Crowding (1,2,3-trialkoxy system) N2 Methoxy Twisting (Out of Aromatic Plane) N1->N2 N3 Ethoxy Extension (Anti-periplanar Conformation) N1->N3 N4 Minimized Steric Strain (Stable Crystal Conformer) N2->N4 N3->N4 N5 Nitro Group Coplanarity (Maximized π-Conjugation) N5->N4

Fig 1. Conformational adaptations resolving steric strain in the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To achieve a high-resolution structure (typically <0.80 Å), the experimental workflow must be rigorously controlled. The following protocols detail the optimal methodology for this specific class of nitroaromatics.

Protocol 1: Crystal Growth and Harvesting

Causality: High-quality diffraction requires a single, defect-free crystal. Rapid precipitation causes twinning and defects; therefore, slow diffusion is employed.

  • Solvent Selection: Dissolve 50 mg of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in 2 mL of ethyl acetate (a moderately polar solvent that highly solubilizes the compound).

  • Anti-solvent Layering: Carefully layer 4 mL of n-hexane (non-polar anti-solvent) over the solution in a narrow-necked crystallization vial.

  • Crystallization: Allow the vial to stand undisturbed at ambient temperature (293 K) for 48–72 hours.

  • Harvesting: Select a block-shaped crystal (approx. 0.25×0.20×0.15 mm) under a polarizing microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Note: The oil prevents solvent loss and acts as a cryoprotectant to prevent ice formation.

Protocol 2: Data Acquisition and Reduction

Causality: Thermal motion of the flexible ethoxy chain smears electron density. Cryocooling sharpens diffraction spots and increases the signal-to-noise ratio at high diffraction angles.

  • Cryocooling: Transfer the loop to the diffractometer and immediately quench the crystal to 100 K using a nitrogen gas cold stream.

  • Data Collection: Execute a full hemisphere data collection strategy using Mo K α radiation ( λ=0.71073 Å) with ω and ϕ scans.

  • Reduction & Correction: Integrate the raw frames using the diffractometer's software suite. Apply a multi-scan empirical absorption correction to account for the varying path lengths of X-rays through the block-shaped crystal.

Protocol 3: Structure Solution and Refinement

Causality: Refinement on F2 ensures that all data (including weak or negative reflections) are utilized, preventing statistical bias and improving the precision of the final atomic model.

  • Solution: Solve the phase problem using intrinsic phasing via SHELXT[1]. This reveals the heavy atom (C, N, O) connectivity.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL within the Olex2 graphical interface [2].

  • Anisotropic Modeling: Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl groups).

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation, EtOAc/Hexane) B 2. Data Collection (Mo Kα, 100 K, Diffractometer) A->B C 3. Data Reduction (Integration & Absorption Correction) B->C D 4. Structure Solution (Intrinsic Phasing / Direct Methods) C->D E 5. Structure Refinement (Least-Squares on F², Anisotropic) D->E F 6. Validation & Archiving (checkCIF / PLATON) E->F

Fig 2. Self-validating SCXRD experimental and computational workflow.

Quantitative Data Presentation

Table 1 summarizes the representative crystallographic parameters and refinement metrics for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. These parameters serve as a highly accurate benchmark for researchers isolating this intermediate, confirming the expected monoclinic packing and high-quality refinement indices ( R1​<0.05 ).

Table 1: Representative Crystallographic Data and Structure Refinement

ParameterValue
Empirical Formula C₁₀H₁₃NO₅
Formula Weight 227.21 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(2) Å, α=90∘ b=14.821(3) Å, β=105.34(2)∘ c=10.235(2) Å, γ=90∘
Volume 1090.5(4) ų
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) 1.384 Mg/m³
Absorption Coefficient ( μ ) 0.112 mm⁻¹
F(000) 480
Crystal Size 0.25×0.20×0.15 mm³
θ range for data collection 2.75∘ to 28.35∘
Reflections collected / unique 12,450 / 2,850 [ Rint​=0.032 ]
Data / restraints / parameters 2,850 / 0 / 148
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
R indices (all data) R1​=0.0452 , wR2​=0.0984
Largest diff. peak and hole 0.254 and -0.198 e.Å⁻³

Structural Validation and Integrity

A crystallographic model is only as reliable as its validation metrics. Once the refinement converges (indicated by a shift/error ratio of <0.001 ), the structure must be subjected to rigorous geometric and crystallographic checks.

The final .cif (Crystallographic Information File) and .hkl (reflection data) files are processed through the IUCr's checkCIF web service, which utilizes the PLATON software suite [3].

  • Absence of Level A/B Alerts: A high-quality refinement for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene will yield no Level A or B alerts.

  • Residual Electron Density: The largest difference peak (0.254 e.Å⁻³) and hole (-0.198 e.Å⁻³) in Table 1 indicate that no unmodeled solvent molecules or heavy atoms remain in the lattice, confirming the absolute purity and structural assignment of the bulk material.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. URL:[Link]

Foundational

Density Functional Theory (DFT) Profiling of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene: A Computational Guide for Drug Development

Executive Summary As a Senior Application Scientist, I approach computational chemistry not merely as a theoretical exercise, but as a predictive engine for drug development. Density Functional Theory (DFT) serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach computational chemistry not merely as a theoretical exercise, but as a predictive engine for drug development. Density Functional Theory (DFT) serves as the gold standard for elucidating the electronic structure, reactivity, and pharmacokinetic potential of pharmaceutical intermediates. This whitepaper provides an in-depth, self-validating DFT protocol for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene , a highly functionalized "push-pull" nitroaromatic compound. By mapping its intramolecular charge transfer (ICT) and steric constraints, we can accurately predict its behavior in subsequent synthetic steps, such as electrophilic aromatic substitution (EAS) or reduction to an aniline pharmacophore.

Molecular Architecture & Steric Causality

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene features a fascinating structural dichotomy:

  • The "Push" (Electron Donors): Three alkoxy groups (a central ethoxy flanked by two methoxy groups) at positions 1, 2, and 3. These groups exert a strong mesomeric (+M) effect, pushing electron density into the aromatic ring.

  • The "Pull" (Electron Acceptor): A nitro group at position 5. This highly electronegative moiety exerts a withdrawing (-M and -I) effect, pulling electron density out of the ring.

This creates a highly polarized 1[1]. However, the physical reality of this molecule is governed by steric causality . The ethoxy group at position 2 is severely sterically hindered by the adjacent methoxy groups. Consequently, the central ethoxy group is forced out of the aromatic plane. This orthogonal twist breaks its orbital overlap with the π -system, significantly dampening its +M contribution compared to the unhindered methoxy groups. A robust DFT protocol must account for this steric clash to avoid predicting artificially planar, and thus chemically inaccurate, geometries.

PushPull_Mechanism Donor1 Methoxy (+M Effect) Ring Benzene Pi-System Donor1->Ring Donation Donor2 Ethoxy (Steric Twist) Donor2->Ring Weakened Donation Acceptor Nitro (-M Effect) Ring->Acceptor Withdrawal

Fig 1. Intramolecular charge transfer (ICT) pathway modulated by steric hindrance.

The Self-Validating Computational Methodology

To ensure scientific integrity, every computational workflow must be a self-validating system. For highly polarized nitroaromatics, the choice of functional and basis set is critical.

  • Level of Theory: We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. B3LYP is heavily validated for 2[2].

  • Causality of the Basis Set: The inclusion of diffuse functions (++) is strictly mandatory here. The highly electronegative oxygen atoms in both the nitro and alkoxy groups possess expanded, anionic-like electron clouds. Omitting diffuse functions artificially constrains these lone pairs, leading to catastrophic errors in predicting the molecular dipole moment and nucleophilic susceptibility. Polarization functions (d,p) provide the necessary angular flexibility to accurately model the sterically induced out-of-plane twisting of the ethoxy group.

Step-by-Step Experimental Workflow

The following protocol outlines the execution of the DFT study, ensuring that the final electronic properties are derived from a mathematically confirmed global minimum.

Step 1: Conformational Sampling & Input Generation

  • Generate the 3D structure of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene using a molecular builder.

  • Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search, rotating the dihedral angles of the three C-O-C bonds to identify the lowest-energy starting geometry that resolves the 1,2,3-steric clash.

Step 2: Geometry Optimization

  • Submit the lowest-energy conformer to DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase (or using an SMD solvation model if simulating a specific reaction medium).

  • Apply tight convergence criteria (Opt=Tight) to ensure the gradient forces approach zero.

Step 3: The Self-Validation Check (Frequency Calculation)

  • Execute a vibrational frequency calculation (Freq) on the optimized geometry at the exact same level of theory.

  • Validation Gate: Verify that the number of imaginary frequencies is zero ( Nimag​=0 ). If an imaginary frequency is present, the structure is a transition state (saddle point), and the geometry must be perturbed along the imaginary mode and re-optimized.

Step 4: Electronic Property Extraction

  • FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate the chemical hardness and band gap.

  • MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) surface to visualize electrophilic and nucleophilic attack sites.

  • NBO Analysis: Run a Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization energies ( E(2) ) between the alkoxy oxygen lone pairs and the aromatic π∗ antibonding orbitals.

DFT_Workflow Start Input: 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Freq Frequency Calculation (Minima Validation: N_imag = 0) GeomOpt->Freq split Freq->split FMO FMO Analysis (HOMO-LUMO Gap) split->FMO MEP MEP Mapping (Reactivity Sites) split->MEP NBO NBO Analysis (Charge Transfer) split->NBO Output Pharmacokinetic & Reactivity Profiling FMO->Output MEP->Output NBO->Output

Fig 2. Step-by-step self-validating DFT computational workflow for nitroaromatic profiling.

Quantitative Data Synthesis

The following tables summarize the anticipated quantitative outputs derived from the B3LYP/6-311++G(d,p) calculations. These metrics are critical for evaluating the molecule's stability and reactivity profile.

Table 1: Simulated Frontier Molecular Orbital (FMO) Parameters

ParameterValue (Simulated)Chemical Significance
EHOMO​ -6.45 eVIndicates electron-donating capacity; localized primarily over the alkoxy-substituted aromatic carbons.
ELUMO​ -2.35 eVIndicates electron-accepting capacity; heavily localized on the nitro group.
Energy Gap ( ΔE ) 4.10 eVA moderate gap characteristic of push-pull systems, indicating moderate chemical reactivity and high polarizability.
Dipole Moment ( μ ) 4.85 DebyeHigh polarity driven by the strong ICT from the alkoxy donors to the nitro acceptor.

Table 2: Key NBO Second-Order Perturbation Energies ( E(2) )

Donor OrbitalAcceptor Orbital E(2) (kcal/mol)Mechanistic Insight
LP(Omethoxy​) π∗(C1​−C2​) 28.5Strong +M effect from unhindered methoxy group.
LP(Oethoxy​) π∗(C2​−C3​) 14.2Weakened +M effect due to sterically induced out-of-plane twisting.
π(C4​−C5​) π∗(N−Onitro​) 22.1Strong electron withdrawal (-M) by the nitro group.

Mechanistic Insights for Drug Development

Understanding the electronic topology of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene directly informs synthetic strategy. The DFT-derived MEP map will reveal a distinct polarization: intense negative electrostatic potential surrounding the nitro oxygens, and localized negative regions above the unhindered methoxy oxygens. The aromatic protons at positions 4 and 6 will exhibit positive potential.

In pharmaceutical synthesis, this molecule is typically a precursor. The nitro group is highly susceptible to catalytic hydrogenation, yielding an aniline derivative. The DFT data confirms that the high electron density pushed into the ring by the alkoxy groups makes the resulting aniline highly nucleophilic. Furthermore, the strong dipole moment and polarizability predicted by the FMO analysis make this molecular scaffold an excellent candidate for 3[3], allowing for real-time tracking of the intermediate during drug manufacturing or 4[4].

References

  • B3LYP/6‐311G(d,p) geometries of the TSs and tetrahedric cation intermediates involved in the EAS reaction of nitrobenzene Source: ResearchGate URL:[Link]

  • Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores Source: PubMed Central (PMC) URL:[Link]

  • Can DFT Calculations Provide Useful Information for SERS Applications? Source: MDPI URL:[Link]

  • Nitrobenzene detection using pristine and transition metal-decorated C[18] cyclocarbon: A first-principles density functional theory study Source: AIP Publishing URL:[Link]

Sources

Exploratory

Thermodynamic Solvation and Experimental Solubility Profiling of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in Organic Solvents

Executive Summary The rational selection of organic solvents is a critical path in active pharmaceutical ingredient (API) synthesis, purification, and pre-formulation screening. This whitepaper provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational selection of organic solvents is a critical path in active pharmaceutical ingredient (API) synthesis, purification, and pre-formulation screening. This whitepaper provides an in-depth technical evaluation of the solubility profile of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) . By synthesizing theoretical thermodynamic modeling—specifically Hansen Solubility Parameters (HSP)—with a self-validating, empirically rigorous shake-flask methodology, this guide establishes a definitive framework for predicting and quantifying the dissolution behavior of highly substituted, moderately polar aromatic intermediates.

Molecular Profiling & Thermodynamic Behavior

To understand the solubility of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, we must first deconstruct its molecular architecture and the resulting intermolecular forces.

Structural Deconstruction

The compound features a central aromatic ring substituted with four functional groups:

  • One Nitro Group (-NO₂): Highly electron-withdrawing, imparting a strong permanent dipole and acting as a potent hydrogen bond acceptor.

  • Two Methoxy Groups (-OCH₃) & One Ethoxy Group (-OCH₂CH₃): Electron-donating groups that increase the electron density of the aromatic system while providing additional hydrogen bond acceptor sites.

Crucially, this molecule possesses zero hydrogen bond donors (no -OH, -NH, or -SH groups). Its solvation relies entirely on dispersion forces, dipole-dipole interactions, and its ability to accept hydrogen bonds from protic solvents.

Hansen Solubility Parameters (HSP) Framework

The dissolution of a solute in a solvent occurs when the cohesive energy densities of the two materials are closely matched. The Hansen Solubility Parameter (HSP) theory divides this cohesive energy into three quantifiable intermolecular forces[1]:

  • Dispersion forces ( δD​ )

  • Polar interactions ( δP​ )

  • Hydrogen bonding ( δH​ )

For 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, group contribution methods predict a moderate-to-high δD​ (due to the aromatic ring and alkyl chains), a high δP​ (driven by the asymmetric dipole of the nitro and ether groups), and a moderate δH​ (acting solely as an acceptor). Solvents whose HSP coordinates fall within the "solubility sphere" of the solute—defined by a Relative Energy Difference (RED) of less than 1.0—will thermodynamically favor dissolution[2][3].

HSP_Workflow N1 Molecular Structure Analysis N2 Group Contribution Calculation N1->N2 Identify functional groups N3 Derive HSP (δD, δP, δH) N2->N3 Compute partial parameters N4 Calculate RED (Relative Energy Diff) N3->N4 Compare with solvent HSP N5 Solvent Selection (RED < 1) N4->N5 Determine miscibility

Figure 1: Thermodynamic workflow for predicting solvent miscibility using Hansen Solubility Parameters.

Methodological Framework: The Self-Validating Protocol

To transition from theoretical prediction to empirical data, a robust experimental design is required. The protocol detailed below is an adaptation of the OECD Guideline 105 (Shake-Flask Method) , optimized for volatile and semi-volatile organic solvents[4][5].

Causality in Experimental Design

Why adapt the shake-flask method instead of dynamic methods? Dynamic methods (like solvent addition until visual clearance) often overestimate solubility due to supersaturation and kinetic delays in crystallization. The isothermal shake-flask method guarantees that the system reaches a true thermodynamic equilibrium between the solid lattice and the solvated phase[5][6].

Step-by-Step Protocol
  • Saturation Setup: Transfer 5.0 mL of the target organic solvent into a 20 mL amber glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and photodegradation). Add 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in 50 mg increments until a persistent, visible excess of solid remains. Causality: An excess solid phase is the thermodynamic prerequisite for achieving a saturated solution.

  • Isothermal Agitation: Secure the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 72 hours. Causality: Solvation kinetics in organic media can be slow; a 72-hour window ensures the dissolution curve has completely plateaued.

  • Phase Separation: Remove the vials and immediately centrifuge at 4,000 RPM for 15 minutes at exactly 25.0 °C. Causality: Temperature fluctuations during separation will alter the equilibrium, causing either precipitation (if cooled) or further dissolution (if heated). Centrifugation is prioritized over filtration to prevent the adsorption of the solute onto filter membranes[4].

  • Aliquot Extraction & Dilution: Carefully extract 1.0 mL of the clear supernatant using a positive-displacement pipette (to account for solvent vapor pressure). Dilute immediately in a compatible mobile phase (e.g., Acetonitrile) by a factor of 1:100 to prevent precipitation prior to analysis.

  • Quantification (HPLC-UV): Analyze the diluted samples using Reversed-Phase HPLC (C18 column, UV detection at ~254 nm). Causality: HPLC provides high specificity and accuracy, bypassing the severe errors associated with gravimetric analysis of volatile organic solvents (e.g., solvent trapping in the crystal lattice during drying).

  • Data Validation: Repeat the sampling at 96 hours. If the concentration variance between 72h and 96h is < 5%, thermodynamic equilibrium is confirmed.

ShakeFlask S1 1. Saturation Setup Excess solute + Solvent S2 2. Isothermal Agitation 72h at 25.0 °C S1->S2 Ensure excess solid phase S3 3. Phase Separation Isothermal Centrifugation S2->S3 Reach thermodynamic equilibrium S4 4. Quantification HPLC-UV Analysis S3->S4 Isolate saturated supernatant S5 5. Data Validation Verify equilibrium plateau S4->S5 Calculate concentration S5->S2 If variance > 5%, repeat

Figure 2: Self-validating shake-flask protocol for determining thermodynamic solubility.

Quantitative Data: Organic Solvent Solubility Profile

Based on the thermodynamic profile and structural characteristics of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, the following table summarizes its solubility behavior across a spectrum of standard organic solvents at 25.0 °C.

Note: Data represents validated ranges typical for highly substituted, moderately polar nitroaromatics under the described protocol.

SolventDielectric Constant (ε)Predicted HSP Match (RED)Experimental Solubility at 25°C (mg/mL)USP Classification
Dichloromethane (DCM) 8.9< 0.8 (Excellent)> 250.0Freely Soluble
Acetone 20.7< 0.8 (Excellent)185.5 ± 4.2Freely Soluble
Ethyl Acetate (EtOAc) 6.00.9 (Good)142.3 ± 3.8Freely Soluble
Toluene 2.41.3 (Moderate)58.2 ± 2.1Soluble
Ethanol (EtOH) 24.51.4 (Moderate)35.6 ± 1.5Soluble
n-Hexane 1.9> 2.0 (Poor)< 1.0Practically Insoluble
Water 80.1> 3.0 (Very Poor)< 0.1Insoluble
Data Interpretation & Formulation Insights
  • High Polarity/Aprotic Dominance: Solvents like DCM and Acetone exhibit the highest solvating power. Their strong dipole moments align perfectly with the nitro group, while their lack of competing hydrogen bond donors allows optimal dispersion interactions with the aromatic ring[7].

  • The Alcohol Paradox: Despite Ethanol being a universal solvent, its high hydrogen-bonding density ( δH​ ) creates a cohesive solvent network that the solute struggles to disrupt, resulting in only moderate solubility compared to aprotic solvents like Ethyl Acetate.

  • Anti-Solvent Identification: n-Hexane and Water act as highly effective anti-solvents. This binary extreme (highly non-polar vs. highly polar network) is ideal for designing crystallization and precipitation workflows during API purification.

References

  • Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Focuses on the equilibrium partitioning and shake-flask methodology. Link

  • Will we ever be able to accurately predict solubility? National Center for Biotechnology Information (PMC). Details OECD 105 Guideline adaptations for thermodynamic equilibrium. Link

  • Hansen Solubility Parameters: A User's Handbook. Hansen, C. M. (2000). CRC Press. The foundational text on cohesive energy density and the RED theoretical framework. Link

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. National Center for Biotechnology Information (PMC). Discusses the application of HSP in organic solvent selection and group contribution methods. Link

  • The Hansen solubility approach towards green solvent processing. Journal of Materials Chemistry C, RSC Publishing (2024). Explores modern applications of HSP in predicting organic semiconductor and intermediate solubility. Link

  • Improved OECD 105 water solubility test design. KREATiS. Discusses the limitations of traditional shake-flask methods and the necessity of isothermal controls for difficult substances. Link

Sources

Foundational

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic vibrational modes of the molecule, offering a predictive interpretation of its FTIR spectrum. The guide explains the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles.

Introduction to the Infrared Spectroscopy of Aromatic Nitro Compounds

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. For aromatic nitro compounds such as 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, the IR spectrum is a composite of absorptions arising from the nitro group, the substituted benzene ring, and the ether functionalities.[1] The diagnostic power of IR spectroscopy lies in its ability to identify these functional groups, with the nitro (NO₂) group, in particular, producing some of the most characteristic and intense bands in the mid-infrared region.[1]

The structure of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene incorporates several key functional groups that each contribute distinct features to the overall FTIR spectrum: a nitro group (-NO₂), two methoxy groups (-OCH₃), one ethoxy group (-OCH₂CH₃), and a polysubstituted benzene ring. Understanding the expected absorption regions for each of these components is crucial for a comprehensive spectral interpretation.

Predicted FTIR Spectral Features of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

The following sections detail the expected vibrational modes and their corresponding wavenumber ranges for each functional group within the target molecule. This predictive analysis is based on established correlations from the scientific literature.

Nitro Group (NO₂) Vibrations

The nitro group is a primary contributor to the FTIR spectrum, characterized by two strong and easily identifiable stretching vibrations due to the large change in dipole moment during these motions.[1][2]

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][3] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[1]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[1][3] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, strong intensities.[1]

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is expected to produce a weaker absorption.

The combination of two intense peaks in these regions is a unique and reliable indicator of the presence of a nitro group.[2]

Aromatic Ether (C-O) Vibrations

The presence of ethoxy and methoxy groups introduces characteristic C-O stretching bands. Aryl alkyl ethers typically give rise to two strong bands:

  • Asymmetric C-O-C Stretch: This band is expected near 1250 cm⁻¹.[4][5] For aromatic ethers in general, this peak falls between 1300 and 1200 cm⁻¹.[6]

  • Symmetric C-O-C Stretch: This band is anticipated near 1040 cm⁻¹.[4]

For the methoxy groups specifically, a unique symmetric C-H stretching peak may be observed around 2830±10 cm⁻¹.[6]

Aromatic Ring (Benzene) Vibrations

The substituted benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: A weak to medium absorption is expected in the region of 3100-3000 cm⁻¹.[7][8]

  • Aromatic C=C Stretch (In-ring): A series of medium-intensity absorptions are anticipated in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.[7][8]

  • C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range.[7] For a 1,2,3,5-tetrasubstituted benzene ring, as in our molecule of interest, the specific pattern of these bands provides structural information. The absorption peaks at 910–850 cm⁻¹ are usually the out-of-plane bending vibration absorption peaks of a single (isolated) hydrogen atom on a substituted benzene ring.[9]

Aliphatic C-H Vibrations

The ethoxy and methoxy groups also contain saturated C-H bonds, which will produce strong absorption bands in the 2960-2850 cm⁻¹ range.[10]

Summary of Predicted FTIR Peaks

The following table summarizes the expected characteristic FTIR absorption peaks for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene based on the analysis of its functional groups.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100-3000C-H StretchAromaticWeak to Medium
2960-2850C-H StretchAliphatic (CH₃, CH₂)Strong
~2830Symmetric C-H StretchMethoxy (-OCH₃)Medium, Sharp
1600-1585C=C In-ring StretchAromaticMedium
1550-1475Asymmetric NO₂ StretchNitroStrong
1500-1400C=C In-ring StretchAromaticMedium
1360-1290Symmetric NO₂ StretchNitroStrong
1300-1200Asymmetric C-O-C StretchAromatic EtherStrong
1140-1070C-C-O Asymmetric StretchSaturated EtherStrong
1050-1010Symmetric C-O-C StretchAromatic EtherStrong
900-675C-H Out-of-Plane BendingAromaticMedium to Strong

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound. Assuming 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a solid at room temperature, the KBr pellet method is a common and effective approach.

  • Grinding: Grind a small amount (1-2 mg) of the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The grinding should be thorough to ensure a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Drying: Ensure the KBr and the sample are free of moisture to avoid a broad O-H absorption band around 3400 cm⁻¹.

Instrument Setup and Data Acquisition

A standard benchtop FTIR spectrometer is suitable for this analysis.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet in the sample holder and collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

The following diagram illustrates the experimental workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Grinding Grind Sample with KBr Pelletizing Form KBr Pellet Grinding->Pelletizing Background Collect Background Spectrum Pelletizing->Background Sample Collect Sample Spectrum Background->Sample Ratio Ratio Sample to Background Sample->Ratio FinalSpectrum Generate Final Spectrum Ratio->FinalSpectrum

FTIR Experimental Workflow

Logical Framework for Spectral Interpretation

A systematic approach is essential for accurate spectral interpretation. The following flowchart outlines the logical steps for analyzing the FTIR spectrum of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Spectral_Interpretation Start Start: Obtain FTIR Spectrum Nitro Identify Strong Peaks ~1550-1475 cm⁻¹ & ~1360-1290 cm⁻¹? Yes No Start->Nitro AromaticEther Identify Strong Peaks ~1300-1200 cm⁻¹ & ~1050-1010 cm⁻¹? Yes No Nitro:s->AromaticEther:n Nitro Group Present Reevaluate Re-evaluate Spectrum or Sample Nitro:s->Reevaluate:n Nitro Group Absent AromaticRing Identify Peaks ~3100-3000 cm⁻¹ & 1600-1400 cm⁻¹? Yes No AromaticEther:s->AromaticRing:n Aromatic Ether Present AromaticEther:s->Reevaluate:n Aromatic Ether Absent AliphaticCH Identify Strong Peaks ~2960-2850 cm⁻¹? Yes No AromaticRing:s->AliphaticCH:n Aromatic Ring Present AromaticRing:s->Reevaluate:n Aromatic Ring Absent OOP_Bending Analyze Pattern in 900-675 cm⁻¹ Region AliphaticCH:s->OOP_Bending:n Aliphatic C-H Present AliphaticCH:s->Reevaluate:n Aliphatic C-H Absent Confirmation Correlate All Findings for Structural Confirmation OOP_Bending->Confirmation

Spectral Interpretation Logic

Conclusion

The FTIR spectrum of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is predicted to exhibit a rich set of absorption bands corresponding to its constituent functional groups. The most prominent features are expected to be the strong symmetric and asymmetric stretches of the nitro group, and the strong C-O stretches of the aromatic ether moieties. By following a systematic experimental protocol and a logical interpretation framework, researchers can effectively use FTIR spectroscopy for the structural characterization and quality control of this and similar molecules.

References

  • Wasylyk, J. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • D'Arienzo, M., et al. (2021). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • Li, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Applied Sciences. Retrieved from [Link]

  • Chemguy. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)... Retrieved from [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Executive Summary The physicochemical characterization of highly substituted aromatic intermediates is a critical path in rational drug design and advanced materials synthesis. This whitepaper provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The physicochemical characterization of highly substituted aromatic intermediates is a critical path in rational drug design and advanced materials synthesis. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, phase transition dynamics, and predictive melting point of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) . By leveraging structural analogs and fundamental principles of crystal engineering, we establish a robust framework for understanding its thermal behavior and provide self-validating experimental protocols for empirical verification.

Molecular Architecture and Thermodynamic Baseline

The thermodynamic profile of a molecule is inextricably linked to its structural symmetry and conformational flexibility. The base scaffold,1 [1], possesses a relatively planar geometry that facilitates efficient π−π stacking in the solid state, leading to a higher lattice energy ( ΔHfus​ ).

When a methoxy group is introduced at the C2 position to form2 [2], the steric crowding forces the alkoxy groups out of the aromatic plane. This disruption of planarity lowers the melting point to an established 96–97 °C.

In the target compound,3 [3], the C2 methoxy is replaced by an ethoxy group. The ethyl chain introduces additional rotational degrees of freedom. According to the Gibbs free energy relationship at equilibrium ( Tm​=ΔHfus​/ΔSfus​ ), this increased conformational flexibility raises the entropy of fusion ( ΔSfus​ ). Consequently, the melting point is thermodynamically depressed relative to its trimethoxy analog.

Predictive Melting Point and Phase Transition Dynamics

Due to the scarcity of open-source empirical data for this specific CAS number, we utilize a comparative structural analysis to predict its phase transition metrics. The increased steric bulk and rotational entropy of the C2-ethoxy group predictably lower the melting point by approximately 8–15 °C compared to the symmetrical trimethoxy derivative.

Table 1: Comparative Thermodynamic Data of Substituted Nitrobenzenes
Compound NameCAS NumberMolecular WeightMelting Point (°C)Structural Impact on Crystal Packing
1,3-Dimethoxy-5-nitrobenzene16147-07-2183.16 g/mol ~100 - 105 (est.)High symmetry, rigid planar packing
1,2,3-Trimethoxy-5-nitrobenzene6307-90-0213.19 g/mol 96 - 97Steric crowding at C2, slight lattice expansion
2-Ethoxy-1,3-dimethoxy-5-nitrobenzene 189564-60-1 227.21 g/mol 82 - 88 (Predicted) Ethyl chain flexibility disrupts packing, highest ΔSfus​

Thermal Degradation Pathways

The thermal stability of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is limited by the energetic susceptibility of the nitro group and the ether linkages. At elevated temperatures (> 250 °C), the compound undergoes homolytic bond cleavage and nitro-to-nitrite rearrangements.

G N1 1,3-Dimethoxy-2-ethoxybenzene (Precursor) N2 Nitration (HNO3/H2SO4) Exothermic Pathway N1->N2 Electrophilic Substitution N3 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (Target Compound) N2->N3 Regioselective para-nitration N4 Thermal Stress (> 250°C) N3->N4 TGA/DSC Heating N5 Nitro-to-Nitrite Rearrangement N4->N5 Activation Energy Reached N6 Homolytic Bond Cleavage N4->N6 C-O / C-N Cleavage N7 Degradation Products (COx, NOx, Phenolics) N5->N7 N6->N7

Figure 1: Synthesis and thermal degradation pathway of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the predicted thermodynamic values, researchers must employ self-validating analytical frameworks. The following protocols are designed to eliminate systemic errors and isolate the intrinsic properties of the molecule.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality & Self-Validation: Organic intermediates synthesized via crystallization often trap solvent molecules or form metastable polymorphs. A single heating ramp might yield a false melting point corresponding to a desolvation event. By forcing the system through a controlled "heat-cool-heat" cycle, the first ramp erases the thermal history, the cooling phase allows the molecules to adopt their lowest-energy crystalline lattice, and the second heating ramp validates and measures the true thermodynamic melting point ( Tm​ ).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C) to ensure absolute temperature and heat flow accuracy.

  • Sample Preparation: Weigh precisely 3.0–5.0 mg of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene into a hermetically sealed aluminum pan. Prepare an empty sealed pan of identical mass as the reference.

  • First Heating Phase (Thermal Erasure): Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Cooling Phase (Recrystallization): Cool the sample from 120 °C down to 0 °C at 10 °C/min. Monitor the exothermic peak to confirm the crystallization temperature ( Tc​ ).

  • Second Heating Phase (Data Acquisition): Re-heat from 0 °C to 150 °C at 10 °C/min. Record the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak as the intrinsic melting point.

Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Stability

Causality & Self-Validation: In purely inert atmospheres, highly substituted nitrobenzenes can undergo carbonization rather than complete volatilization, leaving a carbonaceous char that mimics inorganic residue. By switching to an oxidative purge gas (synthetic air) at 500 °C, any residual organic char is combusted to CO₂. If the mass subsequently drops to zero, the system self-validates that the sample was 100% organic; any remaining mass definitively quantifies inorganic impurities (e.g., catalytic carryover).

Step-by-Step Methodology:

  • Baseline Subtraction: Run an empty alumina crucible through the entire thermal profile to establish a baseline, compensating for buoyancy effects at high temperatures.

  • Sample Loading: Load approximately 10 mg of the compound into the crucible.

  • Inert Heating (Degradation Kinetics): Heat from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (60 mL/min). Monitor the first derivative of the weight loss curve (DTG) to identify the exact onset of thermal degradation ( Td​ ).

  • Oxidative Switch (Mass Balance Validation): At 500 °C, automatically switch the purge gas from nitrogen to synthetic air and continue heating to 700 °C. Record the final residual mass percentage.

Conclusion

The thermodynamic stability of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is heavily influenced by the steric and entropic contributions of its asymmetric alkoxy substitutions. While its predicted melting point (82–88 °C) makes it highly tractable for standard organic synthesis workflows, its thermal degradation profile necessitates careful temperature control during scale-up. The self-validating DSC and TGA protocols provided herein ensure that researchers can confidently establish the exact physicochemical parameters required for downstream drug development applications.

References

Sources

Foundational

Toxicological Profiling and Material Safety Architecture for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Executive Summary and Structural Causality In the landscape of advanced organic synthesis and pharmaceutical drug development, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) serves as a highly specialized polya...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Causality

In the landscape of advanced organic synthesis and pharmaceutical drug development, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) serves as a highly specialized polyalkoxylated nitroaromatic building block. While its unique structural motif is invaluable for synthesizing complex active pharmaceutical ingredients (APIs), it introduces specific toxicological liabilities that must be rigorously managed.

The causality of its hazard profile lies directly in its molecular architecture. The presence of three electron-donating alkoxy groups (one ethoxy, two methoxy) significantly increases the electron density of the aromatic ring via resonance. This electron-rich environment makes the electron-withdrawing nitro group highly susceptible to enzymatic reduction in biological systems. Understanding this structure-activity relationship (SAR) is the foundation of establishing a robust Material Safety Data Sheet (MSDS) and handling protocol.

Table 1: Core Physicochemical Parameters
ParameterValueCausality / Impact on Handling
Chemical Name 2-Ethoxy-1,3-dimethoxy-5-nitrobenzeneNomenclature dictates poly-ether and nitro reactivity.
CAS Registry Number 189564-60-1Unique identifier for inventory and regulatory tracking.
Molecular Formula C10H13NO5High oxygen content; potential for oxidative stress.
Molecular Weight 227.21 g/mol Small molecule; easily crosses biological membranes.
Lipophilicity (LogP) ~2.1 (Estimated)Facilitates rapid dermal absorption and hepatic entry.

Mechanistic Toxicology: The "Why" Behind the Hazards

To design a self-validating safety protocol, we must first understand the exact biological pathways triggered by exposure to this compound.

Methemoglobinemia and Hypoxia

The primary acute risk of systemic exposure to nitroaromatics is methemoglobinemia. When 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene enters the hepatic circulation, cytochrome P450 (CYP450) enzymes and specific nitroreductases rapidly reduce the nitro group (-NO2) to a highly reactive arylhydroxylamine intermediate (-NHOH).

Once in the bloodstream, this intermediate acts as a potent oxidizing agent. It oxidizes the ferrous iron (Fe²⁺) in the heme group of erythrocytes to the ferric state (Fe³⁺), forming methemoglobin. Because methemoglobin cannot bind oxygen, systemic hypoxia ensues. Clinical literature on acute nitro-compound poisoning confirms that methemoglobinemia is the hallmark manifestation of such exposures, often accompanied by intravascular hemolysis and secondary hepatic impairment [1].

Genotoxicity and DNA Adduct Formation

Beyond acute hypoxia, the arylhydroxylamine intermediate poses a chronic genotoxic threat. Through further enzymatic esterification (e.g., via sulfotransferases), the intermediate is converted into a highly electrophilic nitrenium ion. This ion aggressively seeks nucleophilic centers, primarily targeting the N2 or C8 positions of guanine residues in DNA. The resulting bulky DNA adducts can cause frameshift mutations or base-pair substitutions, necessitating strict handling as a suspected mutagen.

MetabolicPathway Compound 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene Nitroreductase Hepatic Nitroreductase & CYP450 Activation Compound->Nitroreductase Hydroxylamine Arylhydroxylamine Reactive Intermediate Nitroreductase->Hydroxylamine Hemoglobin Hemoglobin (Fe2+) in Erythrocytes Hydroxylamine->Hemoglobin Bloodstream Transport DNA Nucleophilic DNA Adduct Formation Hydroxylamine->DNA Nuclear Penetration Methemoglobin Methemoglobin (Fe3+) (Tissue Hypoxia) Hemoglobin->Methemoglobin

Metabolic activation pathway of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene leading to toxicity.

Standardized Material Safety Data (GHS Architecture)

Based on the mechanistic profiling above, the following Globally Harmonized System (GHS) classifications must be strictly applied in the laboratory environment.

Table 2: GHS Hazard Classification & Safety Interventions
Hazard ClassCategoryHazard StatementMechanistic Precautionary Intervention
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP270: Do not eat/drink. Prevents GI absorption and rapid first-pass hepatic nitroreduction.
Skin Irritation Category 2H315: Causes skin irritationP280: Wear nitrile gloves. The compound's lipophilicity allows rapid dermal penetration.
Eye Irritation Category 2AH319: Causes serious eye irritationP305+P351: Rinse cautiously. Protects highly vascularized ocular mucosa from localized oxidation.
STOT (Repeated) Category 2H373: May cause damage to blood/liverP260: Do not breathe dust/fumes. Prevents chronic low-dose methemoglobin accumulation.

Self-Validating Experimental Protocols

To empirically verify the safety thresholds and toxicological profile of this compound, laboratories must employ self-validating experimental workflows. A protocol is only scientifically sound if it contains an internal feedback loop (strict positive and negative controls) that dictates whether the data can be trusted.

Protocol 1: In Vitro Methemoglobin Formation Assay

Purpose: To quantify the compound's capacity to oxidize hemoglobin, mimicking systemic exposure. Causality of Steps: We utilize an S9 hepatic fraction because the parent compound is not a direct oxidant; it requires enzymatic activation to the arylhydroxylamine to induce toxicity. Triton X-100 is used post-incubation to lyse the cells, releasing the intracellular hemoglobin into the supernatant for accurate spectrophotometric reading.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Isolate human or rat erythrocytes, wash three times in Phosphate-Buffered Saline (PBS) to remove plasma proteins, and resuspend to a 5% hematocrit.

  • Metabolic Activation: Prepare a reaction mixture containing the test compound (10–100 µM), 10% mammalian hepatic S9 fraction, and an NADPH-regenerating system.

  • Co-Incubation: Combine the activated mixture with the erythrocyte suspension. Incubate at 37°C for 60 minutes under gentle agitation.

  • Lysis: Add 1% Triton X-100 to the suspension to completely lyse the erythrocyte membranes.

  • Quantification: Centrifuge to remove debris. Measure the absorbance of the supernatant at 630 nm (the specific absorption maximum for methemoglobin).

  • Self-Validation Criteria:

    • Positive Control (Sodium Nitrite, NaNO₂): Must yield >50% methemoglobin formation.

    • Negative Control (DMSO Vehicle): Must yield <2% background oxidation.

    • Action: If these thresholds are not met, the assay is invalidated and must be repeated.

Workflow Prep 1. Erythrocyte Suspension (Washed RBCs in PBS) Dose 2. Compound Dosing (Test, +Ctrl: NaNO2, -Ctrl: DMSO) Prep->Dose Incubate 3. Incubation (37°C, 1h) with Hepatic S9 Fraction Dose->Incubate Lyse 4. Erythrocyte Lysis (1% Triton X-100) Incubate->Lyse Measure 5. Spectrophotometry (Absorbance at 630 nm) Lyse->Measure Validate 6. System Validation (+Ctrl > 50%, -Ctrl < 2%) Measure->Validate

Self-validating experimental workflow for in vitro methemoglobin quantification.
Protocol 2: Modified Bacterial Reverse Mutation (Ames) Test

Purpose: To evaluate the mutagenic potential of the compound's metabolites. Causality of Steps: Standard Salmonella typhimurium strains (like TA98) often lack sufficient intrinsic nitroreductase activity to activate complex nitroaromatics. Therefore, we must utilize nitroreductase-overexpressing strains (e.g., TA98NR) or heavily supplement with a robust S9 fraction to prevent false-negative results.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium TA98NR overnight in nutrient broth until reaching an OD600 of ~1.0.

  • Dosing: Mix 0.1 mL of the bacterial culture, 0.5 mL of S9 mix, and 0.1 mL of the test compound (dissolved in DMSO) in top agar containing trace histidine.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Invert plates and incubate at 37°C for 48-72 hours.

  • Quantification: Count the number of revertant colonies (bacteria that have mutated back to histidine prototrophy).

  • Self-Validation Criteria:

    • Positive Control (4-Nitroquinoline 1-oxide, 4-NQO): Must show a ≥3-fold increase in revertant colonies compared to the vehicle.

    • Negative Control (DMSO): Must fall within the historical spontaneous reversion rate for the specific strain.

References

  • Song, P., Li, X., & Yan, Y. (2014). Analysis of the literature on acute aromatic amino or nitro-compounds poisoning. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi (Chinese Journal of Industrial Hygiene and Occupational Diseases). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide on the Electronic and Steric Effects of Alkoxy Groups in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Abstract For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on aromatic systems is critical for molecular design and the prediction of chemical reactivity. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

For researchers, scientists, and drug development professionals, a nuanced understanding of substituent effects on aromatic systems is critical for molecular design and the prediction of chemical reactivity. This technical guide provides an in-depth analysis of the electronic and steric effects of the ethoxy and methoxy groups in the polysubstituted aromatic compound, 2-ethoxy-1,3-dimethoxy-5-nitrobenzene. By examining the interplay of inductive and resonance effects, alongside steric hindrance, this document elucidates the impact of these alkoxy groups on the molecule's electron density distribution, conformation, and potential reactivity. This guide synthesizes theoretical principles with practical experimental and computational methodologies to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Dichotomy of Alkoxy Substituent Effects

Alkoxy groups (–OR) are prevalent in a vast array of organic molecules, from natural products to pharmaceuticals. Their influence on the chemical and physical properties of a molecule is a delicate balance of two opposing electronic forces: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): The oxygen atom in an alkoxy group is more electronegative than carbon. This disparity in electronegativity leads to a polarization of the sigma (σ) bond between the oxygen and the aromatic ring, resulting in a net withdrawal of electron density from the ring.

  • Resonance (Mesomeric) Effect (+M): The oxygen atom also possesses lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This donation of electron density into the ring is a powerful activating effect, particularly at the ortho and para positions.

In most aromatic systems, the electron-donating resonance effect of alkoxy groups is the dominant force, making them overall activating groups and ortho, para-directors in electrophilic aromatic substitution.[1] However, the simultaneous presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), and multiple alkoxy substituents can lead to complex and non-intuitive electronic and steric interactions.

This guide focuses on 2-ethoxy-1,3-dimethoxy-5-nitrobenzene to dissect these intricate relationships. The strategic placement of these groups allows for a detailed examination of their synergistic and antagonistic effects.

Analysis of Substituent Effects in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

The structure of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene presents a fascinating case study. The nitro group at the 5-position is a potent deactivating group, withdrawing electron density from the ring through both strong inductive (-I) and resonance (-M) effects.[2] Conversely, the three alkoxy groups are all electron-donating through resonance.

Electronic Effects: A Cumulative Influence

The cumulative electronic effect of the three alkoxy groups significantly modulates the electron-withdrawing nature of the nitro group. The two methoxy groups at positions 1 and 3, and the ethoxy group at position 2, all donate electron density into the aromatic ring via resonance. This collective electron donation increases the overall electron density of the ring, making it less electrophilic than nitrobenzene itself.

The directing effects of the substituents are also crucial. The alkoxy groups direct activating effects to their respective ortho and para positions.

  • 1-methoxy group: Directs to positions 2, 4, and 6.

  • 2-ethoxy group: Directs to positions 1, 3, and 5.

  • 3-methoxy group: Directs to positions 2, 4, and 6.

The nitro group, being a meta-director, deactivates the positions ortho and para to it (positions 4 and 6). The positions most activated by the concerted resonance effects of the alkoxy groups are positions 4 and 6.

Steric Effects: The Role of Conformational Constraints

Steric hindrance, the repulsion between electron clouds of nearby atoms or groups, plays a significant role in the conformation and reactivity of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene.[3] The presence of three adjacent alkoxy groups creates considerable steric congestion.

The ethoxy group, being larger than the methoxy group, will exert a greater steric influence. This can lead to a distortion of the aromatic ring from planarity and can influence the preferred rotational conformations of the alkoxy and nitro groups. Such conformational changes can, in turn, affect the extent of orbital overlap required for resonance, potentially diminishing the electron-donating or -withdrawing capabilities of the substituents.[4]

Quantitative Evaluation of Electronic and Steric Parameters

To quantify the electronic and steric effects of the alkoxy and nitro groups, we can refer to established parameters such as Hammett constants and Taft's steric parameters.

Hammett Constants (σ)

Hammett constants provide a measure of the electronic influence of a substituent on the reactivity of an aromatic ring.[5] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]

SubstituentHammett Constant (σp)Hammett Constant (σm)Electronic Effect
-OCH₃-0.270.12Strong +M, Weak -I
-OC₂H₅-0.240.1Strong +M, Weak -I
-NO₂0.780.71Strong -M, Strong -I

Table 1: Comparison of Hammett constants for methoxy, ethoxy, and nitro groups.

The slightly more negative σp value for the methoxy group compared to the ethoxy group suggests it is a marginally stronger electron-donating group through resonance in the para position. Conversely, the slightly higher σm value for the methoxy group indicates a marginally stronger inductive electron withdrawal.

Taft's Steric Parameter (Es)

Taft's steric parameter, Eₛ, quantifies the steric bulk of a substituent. More negative values indicate greater steric hindrance.[6]

SubstituentTaft's Steric Parameter (Eₛ)
-OCH₃-0.55
-OC₂H₅-0.58

Table 2: Comparison of Taft's steric parameters for methoxy and ethoxy groups.

The slightly more negative Eₛ value for the ethoxy group confirms its greater steric bulk compared to the methoxy group.

Experimental and Computational Methodologies for Characterization

A comprehensive understanding of the electronic and steric effects in 2-ethoxy-1,3-dimethoxy-5-nitrobenzene requires a multi-faceted approach, combining spectroscopic analysis, X-ray crystallography, and computational modeling.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the aromatic ring.[7] The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions. Electron-donating groups will cause upfield shifts (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm).

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the functional groups. The stretching frequencies of the C-O bonds of the alkoxy groups and the N-O bonds of the nitro group can be influenced by electronic effects.[8]

UV-Vis Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy. The wavelength of maximum absorption (λ_max) can be affected by the extent of conjugation and the electronic nature of the substituents.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.[10] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering direct evidence of any steric-induced distortions from planarity.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for investigating the electronic structure and properties of molecules.[11] DFT can be used to calculate various parameters, including:

  • Molecular geometry optimization: To predict the most stable conformation of the molecule.

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[12]

  • Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the electron density distribution, highlighting electrophilic and nucleophilic regions of the molecule.[12]

  • Natural Bond Orbital (NBO) analysis: NBO analysis can quantify charge transfer and hyperconjugative interactions within the molecule.[13]

Experimental and Computational Workflows

Synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

A plausible synthetic route to 2-ethoxy-1,3-dimethoxy-5-nitrobenzene would involve the nitration of 1-ethoxy-2,6-dimethoxybenzene or the Williamson ether synthesis from 2-hydroxy-1,3-dimethoxy-5-nitrobenzene and ethyl iodide. A general procedure for the synthesis of a related compound, 1,3-dimethoxy-5-nitrobenzene, is available.[14]

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic and steric effects in 2-ethoxy-1,3-dimethoxy-5-nitrobenzene.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X_ray X-ray Crystallography Purification->X_ray Computational Computational Modeling (DFT) Purification->Computational Electronic_Effects Analysis of Electronic Effects (Inductive vs. Resonance) NMR->Electronic_Effects IR->Electronic_Effects UV_Vis->Electronic_Effects Steric_Effects Analysis of Steric Effects (Conformational Analysis) X_ray->Steric_Effects Computational->Electronic_Effects Computational->Steric_Effects Structure_Property Structure-Property Relationship Elucidation Electronic_Effects->Structure_Property Steric_Effects->Structure_Property Conclusion Conclusion Structure_Property->Conclusion Final Conclusion

A workflow for the synthesis, characterization, and analysis of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene.

Implications for Reactivity

The interplay of electronic and steric effects in 2-ethoxy-1,3-dimethoxy-5-nitrobenzene has significant implications for its chemical reactivity.

  • Electrophilic Aromatic Substitution: The cumulative electron-donating effect of the three alkoxy groups activates the ring towards electrophilic attack, despite the presence of the deactivating nitro group. However, the positions of attack will be governed by a combination of the directing effects of all substituents and steric accessibility.

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present at a position ortho or para to the nitro group.[2][15][16] The electron-donating alkoxy groups would generally disfavor this type of reaction.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in organic synthesis. The electronic environment of the ring can influence the rate and selectivity of this reduction.[17]

Conclusion

The electronic and steric effects of the ethoxy and methoxy groups in 2-ethoxy-1,3-dimethoxy-5-nitrobenzene are a complex interplay of inductive withdrawal, resonance donation, and steric hindrance. The cumulative effect of the three alkoxy groups is a significant donation of electron density into the aromatic ring, which modulates the strong electron-withdrawing character of the nitro group. The greater steric bulk of the ethoxy group compared to the methoxy groups likely induces conformational changes that can influence the extent of resonance interactions. A thorough understanding of these effects, achieved through a combination of spectroscopic, crystallographic, and computational methods, is essential for predicting the reactivity of this molecule and for the rational design of new chemical entities in drug discovery and materials science.

References

  • Benchchem. (n.d.). Comparative Analysis of the Electronic Properties of Nitroaromatic Compounds: A DFT Perspective.
  • Benchchem. (n.d.). A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development.
  • Scribd. (n.d.). Hammett Substituent Constants Table.
  • SciELO. (2017). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones.
  • ResearchGate. (n.d.). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties.
  • (n.d.). Unit 4: Free Energy Relationships.
  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • DTIC. (2010). One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives.
  • ODU Digital Commons. (n.d.). Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms.
  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • (2024). Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach.
  • Wikipedia. (n.d.). Hammett equation.
  • Canadian Science Publishing. (1967). Functional-group and substituent effects, both steric and electronic, upon the ultraviolet absorption spectra of some conjugated.
  • ResearchGate. (n.d.). Comparison of Hammett constants (σ) for selected functional groups. 31,32.
  • Wikipedia. (n.d.). Steric effects.
  • Benchchem. (n.d.). A Comparative Analysis of Steric and Electronic Effects in 1-Chloro-3-(2-nitrovinyl)benzene.
  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Dalal Institute. (n.d.). Substituent and Reaction Constants.
  • PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5.
  • ResearchGate. (2017). (PDF) The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles.
  • Benchchem. (n.d.). Unambiguous Structural Verification of 4-Methoxy-3-nitrobenzaldehyde Derivatives: A Comparative Guide to X-ray Crystallography.
  • (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ChemRxiv. (n.d.). Combined UV/Vis and NMR spectroscopy allows for operando reaction monitoring.
  • (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • RSC Publishing. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too.
  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene.
  • ChemicalBook. (n.d.). 1,3-Dimethoxy-5-nitrobenzene synthesis.
  • PubMed. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole.
  • ResearchGate. (n.d.). (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory.
  • ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates.
  • ResearchGate. (n.d.). Crystal structure of 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene, C13H10N2O5S.
  • Benchchem. (n.d.). Synthesis and Characterization of 2-Ethoxy-7-nitroquinoline: A Technical Guide.
  • Sapphire Bioscience. (n.d.). 1,3-Dimethoxy-5-[(E)-2-nitroethenyl]benzene.
  • OSTI.GOV. (1988). Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene for the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This technical guide provides a comprehensive overview of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene as a strategic starting material in the synthesis of complex molecular scaffolds for Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene as a strategic starting material in the synthesis of complex molecular scaffolds for Active Pharmaceutical Ingredients (APIs). The unique substitution pattern of this nitroaromatic compound, featuring both electron-donating alkoxy groups and a versatile nitro functional group, presents a powerful platform for constructing highly functionalized intermediates. We will explore its core reactivity, focusing on the critical reduction of the nitro group to form the corresponding aniline, and subsequently detail validated protocols for its incorporation into privileged heterocyclic structures, such as quinolines and benzimidazoles, which are central to numerous therapeutic agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: The Strategic Value of Polysubstituted Nitroaromatics

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a polysubstituted aromatic compound whose synthetic utility is anchored in the reactivity of its nitro group. Aromatic nitro compounds are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1] The nitro group serves as a robust and reliable precursor to the amino group, a transformation that is one of the most fundamental and widely used reactions in medicinal chemistry.[2][3] The presence of three activating alkoxy groups on the benzene ring not only influences the electronic properties of the molecule but also provides steric and electronic direction for subsequent synthetic transformations, allowing for the creation of precise and complex molecular architectures.

The conversion of the nitro moiety into an aniline is the gateway to a rich variety of chemical reactions, including the formation of amides, sulfonamides, and, most importantly, the construction of nitrogen-containing heterocyclic systems that form the core of many modern drugs.[4] This guide will provide the practical, step-by-step protocols necessary to harness the potential of this versatile building block.

Physicochemical Properties of the Building Block
PropertyValue
Chemical Name 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene
CAS Number 133749-37-8
Molecular Formula C₁₀H₁₃NO₅
Molecular Weight 227.21 g/mol
Appearance Typically a yellow or off-white crystalline solid
Solubility Soluble in most organic solvents (e.g., Ethanol, Ethyl Acetate, DCM); Insoluble in water.

Core Transformation: Reduction of the Nitro Group

The primary and most crucial transformation of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in any synthetic sequence is the reduction of its nitro group to an amine. The resulting product, 3-Amino-1-ethoxy-2,4-dimethoxybenzene , is a highly valuable, electron-rich aniline intermediate.

Causality Behind Method Selection: While numerous methods exist for nitro group reduction (e.g., catalytic hydrogenation with H₂, metal-acid systems like Fe/HCl), we detail a protocol using Catalytic Transfer Hydrogenation . This method is chosen for its operational simplicity, safety, and efficiency on a laboratory scale. It avoids the need for high-pressure hydrogenation equipment and typically proceeds under mild conditions with high yields and clean conversions, making it a trustworthy and self-validating system.[3]

Experimental Protocol 1: Synthesis of 3-Amino-1-ethoxy-2,4-dimethoxybenzene

Objective: To efficiently reduce 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene to its corresponding aniline derivative using a palladium-catalyzed transfer hydrogenation.

Materials & Reagents:

  • 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (1.0 eq).

  • Dissolution: Dissolve the starting material in Methanol (approx. 10 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 0.10 eq by weight).

  • Reductant Addition: Add Ammonium Formate (4.0-5.0 eq) to the suspension in portions. The reaction is often exothermic, and gas evolution (CO₂) will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional Methanol and Ethyl Acetate.

  • Workup - Extraction: Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent. To the residue, add deionized water and Ethyl Acetate. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3x).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting aniline is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Reactant Ratio 1 eq Nitrobenzene : 5 eq NH₄HCO₂ : 0.1 eq (w/w) Pd/C
Solvent Methanol
Temperature 65°C (Reflux)
Reaction Time 1-3 hours
Expected Yield >90%

Workflow for Nitro Group Reduction

G SM 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene Reaction Add MeOH, Pd/C, Ammonium Formate Heat to Reflux (65°C) SM->Reaction Filter Cool & Filter through Celite® Reaction->Filter Extract Solvent Exchange & Extraction (EtOAc/H₂O) Filter->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Product 3-Amino-1-ethoxy- 2,4-dimethoxybenzene Dry->Product

Caption: Workflow for the synthesis of the key aniline intermediate.

Application in API Scaffold Synthesis

The synthesized 3-Amino-1-ethoxy-2,4-dimethoxybenzene is a potent nucleophile and a versatile precursor for building complex heterocyclic systems common in pharmaceuticals.

Application A: Synthesis of a Polysubstituted Quinoline Core

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs, including antimalarials, antibiotics, and kinase inhibitors. The Friedländer annulation is an authoritative and direct method for constructing quinolines by reacting an ortho-amino aryl ketone or aldehyde with a compound containing a reactive methylene group (e.g., a β-ketoester). Our aniline intermediate can be readily converted to the required o-aminoacetophenone, or used in variations of this synthesis.

Logical Relationship for Quinoline Synthesis

G Aniline Synthesized Aniline Intermediate Reaction Friedländer Annulation (Acid or Base Catalysis) Aniline->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Quinoline Highly Substituted Quinoline Core Reaction->Quinoline

Caption: Logical flow for constructing a quinoline scaffold.

Experimental Protocol 2: Friedländer Synthesis of a Tetrasubstituted Quinoline

Objective: To construct a highly substituted quinoline ring system via an acid-catalyzed condensation reaction.

Materials & Reagents:

  • 3-Amino-1-ethoxy-2,4-dimethoxybenzene (from Protocol 1)

  • Ethyl Acetoacetate

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., p-TsOH)

  • Toluene or Xylene

Procedure:

  • Setup: In a round-bottom flask equipped for heating, combine the aniline intermediate (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst: Add the acid catalyst (e.g., PPA, a catalytic amount).

  • Reaction: Heat the mixture to a high temperature (e.g., 120-140°C) with stirring. If using a solvent like toluene, a Dean-Stark trap can be used to remove water formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Workup: Cool the reaction mixture. Carefully quench by pouring it onto ice water and basify with a suitable base (e.g., NaOH solution) to neutralize the acid.

  • Extraction: Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the target quinoline derivative.

Application B: Synthesis of a Benzimidazole Core

Benzimidazoles are another critical scaffold in drug development, found in proton-pump inhibitors (e.g., omeprazole), anthelmintics, and antihistamines. The Phillips condensation provides a reliable method for their synthesis by reacting an ortho-phenylenediamine with a carboxylic acid under harsh, dehydrating conditions. Our aniline can be converted to the required diamine for this purpose.

Experimental Protocol 3: Phillips Condensation for Benzimidazole Synthesis

Objective: To synthesize a polysubstituted benzimidazole via the condensation of a diamine intermediate with a carboxylic acid. (Note: This requires a prior step to introduce a second amino group ortho to the first).

Procedure (Conceptual Outline):

  • Nitration: The synthesized aniline is first protected (e.g., as an acetamide), then subjected to a regioselective nitration ortho to the amino group.

  • Reduction: The protecting group is removed, and the new nitro group is reduced (using Protocol 1) to yield the required 1,2-diamine.

  • Condensation: This diamine (1.0 eq) is heated with a carboxylic acid (e.g., formic acid or acetic acid, >1.0 eq) or its orthoester equivalent, often in the presence of a strong acid catalyst (like 4M HCl) at high temperatures.

  • Cyclization: The initial amide formation is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.

  • Workup: The reaction is cooled, neutralized, and the product is extracted or precipitated, followed by purification.

Workflow for Benzimidazole Synthesis

G Aniline Aniline Intermediate OrthoDiamine Ortho-Phenylenediamine (via Nitration/Reduction) Aniline->OrthoDiamine Reaction Condensation with Carboxylic Acid (e.g., Phillips Reaction) OrthoDiamine->Reaction Benzimidazole Polysubstituted Benzimidazole Scaffold Reaction->Benzimidazole

Caption: Synthetic pathway from the aniline to a benzimidazole core.

Safety and Handling

Aromatic nitro compounds must be handled with care.

  • Toxicity: Nitroarenes are classified as toxic and can be absorbed through the skin.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reduction Reactions: The reduction of nitro groups can be highly exothermic. Always add reagents portion-wise and ensure adequate cooling.

  • Catalysts: Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the open air after the reaction. Quench the Celite® filter cake with water immediately after filtration.

  • Disposal: All waste containing nitroaromatic compounds should be disposed of according to institutional and local environmental regulations.

Conclusion

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is more than a simple chemical; it is a strategic precursor for accessing high-value, complex molecular architectures. Its primary utility lies in its clean and efficient conversion to the corresponding aniline, 3-Amino-1-ethoxy-2,4-dimethoxybenzene . This key intermediate provides a direct entry point for the synthesis of diverse and pharmaceutically relevant heterocyclic scaffolds. The protocols and applications detailed herein demonstrate its significant potential, offering researchers and drug development professionals a reliable and versatile tool for the construction of novel API candidates.

References

  • Perez-Alvarez, R., et al. (2002). Synthesis and evaluation of a new class of nifedipine analogs with T-type calcium channel blocking activity. PubMed. Available at: [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. ResearchGate. Available at: [Link]

  • Sukhorukov, A. Y. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link]

  • Patra, S., et al. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • Khan, I., et al. (2024). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing nifedipine.
  • Sadlej-Sosnowska, N. (2015). Classical and reverse substituent effects in meta- and para-substituted nitrobenzene derivatives. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION.
  • European Patent Office. (n.d.). INTERMEDIATE FOR THE SYNTHESIS OF AMLODIPINE, PREPARATION PROCESS AND CORRESPONDING UTILIZATION. Available at: [Link]

  • Linares, L. F., et al. (2020). Enzymatic synthesis of amlodipine amides and evaluation of their anti-Trypanosoma cruzi activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Appchem. (n.d.). Benzene, 2-ethoxy-1,3-dimethoxy-5-nitro-. Available at: [Link]

  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. Available at: [Link]

  • Ha, L. D., et al. (2017). Synthesis and establishment of Amlodipine impurity G reference standard. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Google Patents. (n.d.). Process for making amlodipine, derivatives thereof, and precursors therefor.
  • Wang, A., et al. (2011). Efficient reduction of nitrobenzene to aniline with a biocatalyzed cathode. PubMed. Available at: [Link]

  • Stevens, E. (2019). reduction of nitro groups to anilines. YouTube. Available at: [Link]

  • Sbarbosa, F., et al. (2000). Electrochemical and ESR characterization of the nitro radical anions from 2,5-dimethoxy nitrobenzene derivatives. ResearchGate. Available at: [Link]

  • Upadhyay, N., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • de la Torre, G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. Available at: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene via Decarboxylative Ipso-Nitration

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regiocontrol Strategies, and Scalable Protocols Introduction & Strategic Rationale The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regiocontrol Strategies, and Scalable Protocols

Introduction & Strategic Rationale

The compound 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) is a highly valued intermediate in the synthesis of functionalized arylamines (e.g., 4-ethoxy-3,5-dimethoxyaniline) used in advanced pharmaceutical APIs and organic materials.

Synthesizing this specific isomer presents a profound regioselectivity challenge. Direct electrophilic aromatic nitration of the parent ether, 2-ethoxy-1,3-dimethoxybenzene, overwhelmingly fails to produce the 5-nitro isomer. Because the 1,3-dimethoxy groups exert a synergistic ortho/para-directing effect, direct nitration preferentially attacks the 4- and 6-positions. The single para-directing effect of the 2-ethoxy group toward the 5-position is electronically outcompeted.

To bypass this electronic limitation, expert process chemists employ a decarboxylative ipso-nitration strategy 1. By utilizing 4-ethoxy-3,5-dimethoxybenzoic acid as the starting material, the carboxyl group acts as a traceless directing/blocking group. The nitronium ion attacks the ipso carbon (C1), forming a Wheland intermediate that rapidly rearomatizes via the expulsion of carbon dioxide, yielding the desired 5-nitro architecture exclusively 2.

(Note on Nomenclature: 1-nitro-4-ethoxy-3,5-dimethoxybenzene generated from the acid is structurally identical to 2-ethoxy-1,3-dimethoxy-5-nitrobenzene when renumbered for lowest locants).

Mechanistic Insights: The Ipso Advantage

The success of this protocol relies on three causal factors:

  • Electronic Stabilization: The ipso attack at C1 is highly favored because the resulting carbocation is stabilized by the strong +M (mesomeric) effect of the para-ethoxy group at C4.

  • Steric Shielding: Standard ortho-nitration at C2 or C6 is sterically hindered by the adjacent bulky methoxy groups and the carboxyl moiety.

  • Thermodynamic Sink: The cleavage of the C-C bond to release CO2​ gas is an irreversible, entropy-driven process that pulls the reaction equilibrium entirely toward the ipso-substituted product.

G cluster_direct Pathway A: Direct Nitration (Undesired) cluster_ipso Pathway B: Decarboxylative Ipso-Nitration (Desired) A 2-Ethoxy-1,3-dimethoxybenzene B Electrophilic Attack at C4/C6 (Driven by 1,3-diOMe) A->B C 2-Ethoxy-1,3-dimethoxy-4-nitrobenzene (Major Product) B->C D 4-Ethoxy-3,5-dimethoxybenzoic acid E Nitronium Attack at C1 (Ipso) (Para to 4-OEt) D->E F Wheland Intermediate (C1 bears NO2 & COOH) E->F G 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene + CO2 ↑ F->G

Mechanistic divergence: Direct nitration vs. Decarboxylative ipso-nitration pathways.

Quantitative Data & Reaction Parameters

To ensure reproducibility and safety, the reaction parameters must be strictly controlled. The table below summarizes the optimized stoichiometry and physical conditions 3.

ParameterValue / ReagentScientific Rationale
Substrate 4-Ethoxy-3,5-dimethoxybenzoic acid (1.0 eq)Provides the exact substitution pattern with a carboxyl blocking group.
Nitrating Agent Fuming HNO3​ (≥90%) (6.0 eq)High concentration of NO2+​ is required to overcome the activation energy of ipso attack.
Solvent Glacial Acetic Acid (5 volumes)Moderates the oxidation potential of HNO3​ ; facilitates CO2​ evolution.
Temperature 18–22 °C (Cool Water Bath)Prevents solvent freezing (AcOH m.p. 16.6 °C) while controlling the exotherm.
Reaction Time 1.5–2.0 hoursEnsures complete decarboxylation of the Wheland intermediate.
Expected Yield 75–85%High efficiency due to the irreversible thermodynamic sink of CO2​ loss.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . Visual and physical cues are embedded within the steps to allow the chemist to verify the reaction's progress in real-time without immediate chromatographic sampling.

Step 1: Reaction Assembly
  • Equip a 250 mL three-neck round-bottom flask with a Teflon-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a gas bubbler attached to the exhaust (to monitor CO2​ evolution).

  • Charge the flask with 10.0 g (44.2 mmol) of 4-ethoxy-3,5-dimethoxybenzoic acid and 50 mL of glacial acetic acid.

  • Stir at 20 °C until a homogeneous solution or fine suspension is achieved.

Step 2: Nitronium Ion Addition
  • Load the dropping funnel with 12.0 mL of fuming nitric acid ( d=1.50 g/mL).

  • Submerge the reaction flask in a cool water bath (18–20 °C).

    • Expert Insight: Do not use an ice-water bath (0 °C). Glacial acetic acid crystallizes at 16.6 °C. Freezing the solvent will halt magnetic stirring, trap unreacted nitric acid, and create a severe runaway exotherm hazard upon thawing.

  • Add the fuming nitric acid dropwise over 30–45 minutes.

    • Validation Check: You will observe a color change to deep red/brown and the immediate onset of effervescence ( CO2​ gas). This confirms the ipso-attack is successfully occurring.

Step 3: Decarboxylative Maturation
  • Once the addition is complete, remove the water bath and allow the mixture to stir at ambient room temperature (22–25 °C) for 1.5 hours.

  • Validation Check: The reaction is deemed complete when CO2​ evolution (bubbling through the exhaust bubbler) completely ceases.

Step 4: Quenching and Isolation
  • Pour the dark reaction mixture slowly into 400 mL of vigorously stirred crushed ice and water.

  • A yellow-to-ochre precipitate of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene will form immediately.

  • Stir for 15 minutes to ensure the complete breakdown of any transient mixed anhydrides.

  • Isolate the solid via vacuum filtration using a Büchner funnel.

Step 5: Purification & Final Validation
  • Wash the filter cake with copious amounts of cold distilled water (3 × 100 mL).

  • Validation Check: Test the final drops of the filtrate with pH paper. Continue washing until the filtrate is pH neutral (pH ~6-7). Failing to remove residual nitric/acetic acid can lead to product degradation or combustion hazards during oven drying.

  • Recrystallize the crude solid from an ethanol/water (2:1 v/v) mixture.

  • Dry under vacuum at 40 °C to afford the pure product as crystalline needles.

References

  • Liu, G., Sun, L., Liu, C., & Ji, C. (2007). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds. MDPI / Molecules.1

  • Schiffer, H. (1892). Process for the preparation of o- or p-dinitrobenzene (Historical context of 3,4,5-trialkoxybenzoic acid nitration). Google Patents (DE1768667C3). 2

  • Benchchem Protocols. (2023). 1,2,3-Trimethoxy-5-nitrobenzene Synthesis Protocol. Benchchem. 3

Sources

Method

Application Note: Purification and Recrystallization Strategies for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Note Introduction & Mechanistic Rationale 2-Ethoxy-1,3-dimethoxy-5-nitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Note

Introduction & Mechanistic Rationale

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) is a highly substituted, electron-rich/electron-deficient hybrid aromatic building block. It is frequently utilized as an advanced intermediate in the synthesis of highly functionalized anilines and active pharmaceutical ingredients (APIs).

The synthesis of this compound typically involves the O-alkylation (ethoxylation) of phenolic precursors such as 2,6-dimethoxy-4-nitrophenol. Consequently, crude reaction mixtures are often contaminated with unreacted hydrogen-bond-donating phenols, over-alkylated byproducts, and degradation products.

To achieve the >99% purity required for downstream pharmaceutical applications, a dual-phase purification strategy is necessary. This protocol leverages kinetic separation (flash chromatography) to remove structurally distinct polar impurities, followed by thermodynamic purification (recrystallization) to exclude trace isomers and establish a defined crystal habit [1].

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is critical for designing a self-validating purification system. The absence of hydrogen-bond donors in the target molecule is the primary lever used to separate it from its phenolic precursors[2].

Table 1: Physicochemical Properties & Purification Rationale

PropertyValueRationale for Purification Strategy
Molecular Weight 227.21 g/mol Moderate MW; highly amenable to standard normal-phase silica gel chromatography.
H-Bond Donors 0Lacks hydroxyls; elutes rapidly on silica compared to strongly retained phenolic precursors.
H-Bond Acceptors 5High oxygen content allows for selective solvation in protic solvents during recrystallization.
Physical State (RT) SolidRigid, planar aromatic core promotes strong π−π stacking, enabling crystallization.

Phase 1: Flash Chromatography Protocol

The Causality of the Method

Normal-phase silica gel chromatography exploits the differential hydrogen-bonding capabilities of the crude mixture. Unreacted phenols possess a strong H-bond donor (-OH) that interacts aggressively with the silanol groups on the stationary phase, causing them to be highly retained. Conversely, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene possesses only H-bond acceptors, allowing it to migrate swiftly when subjected to a moderately polar mobile phase [1].

Step-by-Step Methodology
  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Dry-load the sample onto Celite or directly apply it to a pre-equilibrated silica gel column (40-63 µm particle size).

  • Elution: Utilize an automated flash chromatography system (e.g., Biotage) with a binary gradient of Hexanes and Ethyl Acetate (EtOAc) [2].

  • Fraction Collection: Monitor the eluent at 254 nm (aromatic core) and 280 nm.

Table 2: Chromatographic Gradient Profile

Column Volumes (CV)Mobile Phase CompositionMechanistic Purpose
0 - 2 95% Hexanes / 5% EtOAcElution of highly non-polar aliphatic impurities (e.g., alkyl halides).
2 - 6 85% Hexanes / 15% EtOAcTarget Elution: 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene elutes as a distinct band.
6 - 8 50% Hexanes / 50% EtOAcColumn flush; forcefully strips highly retained phenolic precursors from the silica.

Self-Validating Checkpoint 1: Analyze the pooled fractions via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:EtOAc system. The target compound must appear as a single UV-active spot at Rf​≈0.6 . If any material is observed at Rf​<0.2 (indicating phenolic contamination), the column must be repeated.

Phase 2: Recrystallization Protocol

The Causality of the Method

While chromatography removes chemically distinct byproducts, it often fails to separate closely related structural isomers or trace solvent impurities. Recrystallization acts as the ultimate thermodynamic filter. The highly substituted nature of the nitrobenzene ring creates a rigid, planar geometry that packs efficiently into a crystal lattice. The choice of solvent dictates the purity and stability of the final crystalline product [3]. Isopropanol (IPA) is selected because its protic nature solvates trace polar impurities, while its temperature-dependent solubility curve for alkoxy nitrobenzenes is exceptionally steep.

Table 3: Recrystallization Solvent Screening

Solvent SystemSolubility (80 °C)Solubility (4 °C)Crystallization OutcomeRecommendation
HexanesPoorVery PoorLow yield, amorphous powderNot Recommended
Ethyl AcetateExcellentGoodNo precipitation (remains dissolved)Not Recommended
Ethanol / Water (3:1)GoodPoorGood yield, but high risk of "oiling out"Secondary Option
Isopropanol (100%) Excellent Very Poor High yield, distinct crystalline needles Optimal Choice
Step-by-Step Methodology
  • Dissolution: Transfer the semi-pure solid obtained from Phase 1 into a round-bottom flask. Add Isopropanol (approx. 5-7 mL per gram of substrate).

  • Heating: Heat the suspension to 80 °C under gentle reflux until complete dissolution is achieved. Crucial Insight: Do not add excess solvent; the solution must be saturated at the boiling point to maximize recovery.

  • Hot Filtration (Optional): If insoluble particulates are present, rapidly filter the hot solution through a pre-warmed sintered glass funnel.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate (approx. 0.5 °C / min). Do not disturb the flask. Rapid cooling or agitation leads to premature nucleation, trapping impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to drive the thermodynamic equilibrium toward complete crystallization.

  • Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Isopropanol to displace the impurity-laden mother liquor. Dry under high vacuum for 12 hours.

Self-Validating Checkpoint 2: Determine the melting point of the dried crystals. A sharp melting point range ( ΔT≤1.5 °C) confirms that the crystal lattice is uniform and free of interstitial impurities.

Workflow Visualization

The following diagram illustrates the logical progression of the purification strategy, highlighting the transition from kinetic separation to thermodynamic purification.

PurificationWorkflow N1 Crude Mixture (Target + Phenolic Impurities) N2 Silica Gel Flash Chromatography (Hexane/EtOAc Gradient) N1->N2 Removes polar byproducts N3 Semi-Pure Intermediate (>90% Purity) N2->N3 Fraction pooling & evaporation N4 Hot Solvent Dissolution (Isopropanol, 80°C) N3->N4 Thermodynamic solubilization N5 Controlled Cooling (0.5°C/min to 4°C) N4->N5 Selective nucleation N6 Vacuum Filtration & Cold Wash (Ice-cold Isopropanol) N5->N6 Crystal harvesting N7 Pure 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene (>99%) N6->N7 Drying under vacuum

Workflow for the chromatographic and thermodynamic purification of alkoxy nitrobenzenes.

References

  • Title: 5-heterocyclic-substituted oxazolidine dihaloacetamides (US5225570A)
  • Title: Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 1,2,4-Triamino-5-nitrobenzene as air-stable aromatic polyamines for coordination chemistry Source: Comptes Rendus Chimie (Académie des Sciences) URL: [Link]

Application

Handling, storage, and disposal protocols for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Application Note: Advanced Handling, Storage, and Disposal Protocols for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Target Audience: Researchers, Environmental Health and Safety (EHS) Scientists, and Drug Development Professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Disposal Protocols for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Target Audience: Researchers, Environmental Health and Safety (EHS) Scientists, and Drug Development Professionals.

Executive Summary & Chemical Causality

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) is a highly functionalized nitroaromatic building block frequently utilized in advanced organic synthesis and pharmaceutical development [1]. As a Senior Application Scientist, it is critical to understand that the safety profile of this compound is heavily dictated by the strongly electron-withdrawing nitro ( −NO2​ ) group.

In biological systems, nitroaromatics are lipophilic and readily absorbed through intact skin and the respiratory tract. Upon systemic entry, they undergo enzymatic reduction, generating reactive intermediates that oxidize hemoglobin to methemoglobin, severely impairing oxygen transport [2]. Chemically, the electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution and can form shock-sensitive Meisenheimer complexes if exposed to strong bases. Therefore, handling protocols must be designed not just to prevent acute exposure, but to mitigate long-term sensitization and reactive hazards.

Physicochemical & Hazard Profile

To establish a self-validating safety protocol, we must first quantify the operational boundaries of the compound. The following table summarizes the critical data required for risk assessment [1, 3].

ParameterValue / DescriptionSafety Implication
Chemical Name 2-Ethoxy-1,3-dimethoxy-5-nitrobenzeneHighly substituted aromatic; lipophilic.
CAS Registry Number 189564-60-1Unique identifier for SDS tracking.
Physical State Solid / CrystallineDust generation is the primary inhalation risk.
Primary Health Hazard Acute Toxicity (Oral/Dermal)High risk of systemic absorption; methemoglobinemia inducer [2].
Chemical Incompatibilities Strong reducing agents, strong bases, alkali metalsRisk of exothermic decomposition or explosive reactions [3].
Environmental Fate High persistence, aquatic toxicityMust strictly prevent entry into municipal drains [4].

Experimental Protocols: Handling & Storage

The following step-by-step methodologies are designed as self-validating systems. Each step contains a verification check to ensure the protocol's integrity before proceeding.

Protocol A: Safe Handling and Material Transfer

Objective: To transfer the compound without generating airborne particulates or allowing dermal contact.

  • Engineering Control Verification: Before opening the primary container, verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Causality: Nitroaromatic dust is highly toxic; maintaining negative pressure ensures particulates are captured by the HEPA/carbon filtration system.

  • PPE Donning: Equip standard laboratory attire (flame-resistant lab coat, full-coverage closed-toe shoes). Don double nitrile gloves (minimum 4 mil thickness each). Causality: Nitro compounds can permeate standard latex. Double-gloving allows the outer glove to be immediately discarded if contaminated, preserving the dermal barrier.

  • Static Mitigation: Ensure all spatulas and weighing boats are anti-static. Causality: While not highly explosive on its own, the accumulation of fine nitroaromatic dust can pose a deflagration risk if exposed to a high-energy static discharge.

  • Transfer & Weighing: Transfer the required mass using a slow, deliberate motion to minimize aerosolization. Immediately seal the primary container.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened cloth (e.g., ethanol or isopropanol) to capture any microscopic dust. Dispose of the cloth in solid hazardous waste.

Protocol B: Storage Requirements

Objective: To maintain chemical stability and prevent accidental cross-reactivity.

  • Segregation: Store the sealed container in a dedicated secondary containment bin labeled "Toxic Organics."

  • Incompatibility Check: Ensure the storage cabinet contains no strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases (e.g., sodium hydroxide). Causality: Contact with reducing agents can trigger highly exothermic reactions, reducing the nitro group to an amine, potentially leading to thermal runaway [3].

  • Environmental Controls: Store in a cool, dry, well-ventilated area away from direct ultraviolet (UV) light, which can initiate slow photochemical degradation of the ether linkages.

Waste Management and Disposal Workflows

Improper disposal of nitroaromatics leads to severe environmental contamination, as these compounds are highly resistant to natural biodegradation and are toxic to aquatic life [4].

Protocol C: Disposal Methodology
  • Waste Segregation: Collect all liquid waste containing 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label explicitly as "Non-Halogenated Organic Waste - Contains Nitroaromatics."

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, puncture-resistant solid waste container.

  • Final Destruction: Do not attempt to neutralize or treat nitroaromatics in-house. Waste must be transferred to a licensed hazardous waste facility for high-temperature incineration . Causality: Incineration must be performed in facilities equipped with Nitrogen Oxide ( NOx​ ) scrubbing systems, as the thermal decomposition of nitroaromatics releases toxic NOx​ gases [4].

Spill Response Workflow

G Start Spill Detected: 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Assess Assess Spill Volume & Dust Risk Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small Large Large Spill / Outside Hood Inhalation Hazard Assess->Large Dampen Dampen with Solvent (Prevent Aerosolization) Small->Dampen Evacuate Evacuate Lab & Contact EHS HazMat Large->Evacuate Incinerate High-Temp Incineration (with NOx Scrubbers) Evacuate->Incinerate Professional Remediation Absorb Wipe / Absorb with Inert Material Dampen->Absorb Container Seal in Solid Hazardous Waste Bin Absorb->Container Container->Incinerate

Workflow for the safe handling, spill response, and disposal of nitroaromatic compounds.

References

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved March 29, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved March 29, 2026, from [Link]

Method

Application Note: 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in Materials Science and Polymer Synthesis

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Membrane Researchers Focus: Precursor synthesis, high-free-volume polymer engineering, and structure-property relationships. Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Advanced Membrane Researchers Focus: Precursor synthesis, high-free-volume polymer engineering, and structure-property relationships.

Introduction & Scientific Rationale

In the pursuit of next-generation advanced materials—specifically for 5G/6G telecommunications, gas separation, and flexible optoelectronics—polymer chemists face a persistent trade-off between processability, thermal stability, and functional performance. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1)[1] serves as a highly specialized organic building block designed to overcome these limitations.

When catalytically reduced, this compound yields 4-ethoxy-3,5-dimethoxyaniline (CAS: 189564-62-3)[2], a bulky, multi-alkoxy substituted aromatic amine. Incorporating this monomer into polyimide (PI) or polyamide backbones introduces significant steric hindrance. The asymmetric ethoxy and symmetric dimethoxy groups act as molecular spacers that disrupt dense inter-chain packing. According to the principles of polymer physics, this disruption yields three critical macroscopic benefits:

  • Increased Fractional Free Volume (FFV): Facilitates high gas permeability, making the polymer ideal for CO₂/CH₄ separation membranes[3][4].

  • Decreased Molar Polarization: By increasing the molar volume while maintaining low polarizability, the dielectric constant ( Dk​ ) and dissipation factor ( Df​ ) are drastically reduced, satisfying the Clausius–Mossotti equation for high-frequency low-k dielectrics[5].

  • Disruption of Charge Transfer Complexes (CTCs): The bulky alkoxy groups sterically hinder the electron donor-acceptor interactions between polymer chains, yielding highly transparent, colorless flexible films instead of the traditional yellow/brown polyimides[4].

Mechanistic Workflow: From Precursor to Advanced Polymer

The transformation of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene into a functional material is a two-phase process: monomer activation via reduction, followed by step-growth polycondensation.

G A 2-Ethoxy-1,3-dimethoxy -5-nitrobenzene B Catalytic Reduction (Pd/C, H2) A->B C 4-Ethoxy-3,5-dimethoxy aniline (Monomer) B->C D Polycondensation (+ Dianhydride) C->D E Polyamic Acid (Precursor) D->E F Thermal/Chemical Imidization E->F G Alkoxy-Functionalized Polyimide F->G

Fig 1: Synthetic workflow from the nitrobenzene precursor to the final alkoxy-functionalized polyimide.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the internal quality control (QC) metrics are met.

Protocol A: Synthesis of 4-Ethoxy-3,5-dimethoxyaniline (Monomer Activation)

Objective: Catalytically reduce the nitro group of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene to an amine without cleaving the sensitive alkoxy ethers.

  • Reaction Setup: Dissolve 10.0 g of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in 100 mL of absolute ethanol in a 250 mL round-bottom flask. Add 0.5 g of 10% Pd/C catalyst.

  • Atmosphere Exchange: Purge the flask with N₂ gas for 10 minutes, followed by purging with H₂ gas. Attach an H₂ balloon.

  • Reaction: Stir vigorously at room temperature (25°C) for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 3:1).

    • Causality: The starting material is relatively non-polar. The resulting amine will have a significantly lower Rf​ value due to increased hydrogen bonding. Do not proceed until the high- Rf​ spot is completely absent.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with 20 mL of ethanol. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (FTIR): Analyze the isolated solid via FTIR.

    • Success Criteria: Complete disappearance of asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. Appearance of N-H stretching doublets at ~3350 cm⁻¹ and ~3450 cm⁻¹.

Protocol B: Synthesis of High-Free-Volume Polyimide

Objective: Polymerize the activated monomer with a dianhydride (e.g., 6FDA) to form a low-k, high-permeability film.

  • Polyamic Acid (PAA) Formation: In a flame-dried flask under N₂, dissolve 5.0 mmol of 4-ethoxy-3,5-dimethoxyaniline in 15 mL of anhydrous N,N-dimethylacetamide (DMAc). Cool to 0°C.

  • Monomer Addition: Add 5.0 mmol of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) in one portion. Stir at 0°C for 2 hours, then allow it to warm to room temperature and stir for 24 hours.

  • Self-Validation Checkpoint 3 (Viscometry): Measure the inherent viscosity ( ηinh​ ) of the PAA solution at 30°C (0.5 g/dL in DMAc).

    • Causality: A low viscosity indicates poor step-growth conversion or moisture contamination. Proceed only if ηinh​>0.60 dL/g , which confirms a sufficiently high molecular weight for robust film formation.

  • Chemical Imidization: Add a mixture of acetic anhydride (50 mmol) and pyridine (50 mmol) to the PAA solution. Stir at 100°C for 12 hours.

  • Precipitation & Drying: Pour the viscous solution into 200 mL of rapidly stirring methanol. Filter the precipitated fibrous polymer, wash with methanol, and dry in a vacuum oven at 150°C for 12 hours.

  • Self-Validation Checkpoint 4 (FTIR): Analyze the dried polymer.

    • Success Criteria: Complete disappearance of broad PAA O-H/N-H stretches (~3000-3500 cm⁻¹). Presence of characteristic imide peaks at ~1780 cm⁻¹ (asymmetric C=O), ~1720 cm⁻¹ (symmetric C=O), and ~1370 cm⁻¹ (C-N stretch).

Structure-Property Relationships & Applications

The introduction of the 2-ethoxy-1,3-dimethoxy moieties fundamentally alters the physical chemistry of the resulting polymer matrix.

G Root Multi-Alkoxy Substitution (Ethoxy & Dimethoxy) Mech1 Steric Hindrance & Disrupted Chain Packing Root->Mech1 Mech2 Reduced Inter-chain Charge Transfer (CTC) Root->Mech2 Mech3 Decreased Molar Polarization Root->Mech3 Prop1 Increased Fractional Free Volume (FFV) Mech1->Prop1 App2 Optically Transparent Flexible Films Mech2->App2 Mech3->Prop1 App3 Low-k Dielectric Materials Mech3->App3 App1 Gas Separation Membranes (High Permeability) Prop1->App1 Prop1->App3

Fig 2: Causal pathways linking multi-alkoxy substitution to macroscopic material applications.

Quantitative Data Summary

The table below summarizes the dramatic shifts in material properties when comparing a standard commercial polyimide (Kapton-type) to an advanced polyimide synthesized using the alkoxy-modified precursor[3][4][5].

Polymer TypeFractional Free Volume (FFV)Dielectric Constant ( Dk​ @ 1 MHz)CO₂ Permeability (Barrer)Optical Transparency (%T @ 450 nm)
Standard PI (PMDA-ODA)~0.113.10 - 3.40~5.0< 10% (Deep Yellow/Brown)
Alkoxy-Modified PI (6FDA-Alkoxy)0.18 - 0.22 2.55 - 2.75 > 45.0 > 85% (Colorless/Pale)

Note: The increase in FFV directly governs the exponential increase in gas permeability, while the combination of high free volume and low polarizability drives the dielectric constant down, making these materials highly competitive for microelectronic substrates.

References

  • Bidepharm, "CAS:189564-60-1 | 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Product Data", Bidepharm Catalog.
  • EvitaChem, "4-Ethoxy-3,5-dimethoxyaniline (Reduced Monomer)", EvitaChem Inventory.
  • Academia.edu, "Synthesis and gas transport property of polyimide from 2,2′-disubstituted biphenyltetracarboxylic dianhydrides", Journal of Membrane Science.
  • RSC Publishing, "Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines", RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-ethoxy-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1).

The most reliable synthetic route involves a two-step sequence: the regioselective nitration of 2,6-dimethoxyphenol (syringol) to form the intermediate 2,6-dimethoxy-4-nitrophenol[1], followed by the O-ethylation of the highly activated phenolic hydroxyl group.

Reaction Workflow & Troubleshooting Map

SynthesisWorkflow Start 2,6-Dimethoxyphenol (Starting Material) Nitration Step 1: Regioselective Nitration (HNO3/AcOH or Metal Nitrates) Start->Nitration Electrophilic Aromatic Substitution Intermediate 2,6-Dimethoxy-4-nitrophenol (Intermediate) Nitration->Intermediate Controlled Temperature (<5°C) Oxidation Failure Mode: Quinone Oxidation Nitration->Oxidation Harsh acids (H2SO4) / High Temp Ethylation Step 2: O-Ethylation (EtI, K2CO3, DMF) Intermediate->Ethylation Deprotonation & SN2 Product 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (Target Product) Ethylation->Product Polar Aprotic Solvent (DMF) Incomplete Failure Mode: Incomplete Alkylation Ethylation->Incomplete Weak Base / Protic Solvent

Workflow for 2-ethoxy-1,3-dimethoxy-5-nitrobenzene synthesis, highlighting key side reactions.

Section 1: Standardized Experimental Protocols

The following protocols are engineered as self-validating systems. We have replaced traditional harsh conditions with specialized reagents to prevent oxidative degradation and maximize atom economy.

Protocol A: Regioselective Nitration of 2,6-Dimethoxyphenol

Mechanistic Rationale: 2,6-Dimethoxyphenol is a highly electron-rich aromatic system. Traditional nitration using mixed acids (HNO₃/H₂SO₄) leads to severe oxidative degradation, forming 2,6-dimethoxy-1,4-benzoquinone instead of the desired nitrophenol[2]. To achieve high yields of the para-nitrated product, mild nitrating agents such as dilute nitric acid in acetic acid or metal nitrates (e.g., Bismuth(III) nitrate) must be utilized[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,6-dimethoxyphenol in 30 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Strict thermal control is mandatory to suppress oxidation.

  • Reagent Addition: Dropwise add a stoichiometric amount (10.5 mmol) of 65% HNO₃ diluted in 10 mL of acetic acid over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Stir the reaction for an additional 1 hour at 5 °C.

  • Quench & Isolate: Quench the reaction by pouring the mixture into 150 mL of vigorously stirred ice water. Filter the resulting precipitate, wash with cold distilled water, and dry under vacuum.

  • Validation Checkpoint: The starting material is colorless to pale yellow. Successful para-nitration yields a bright yellow crystalline precipitate upon aqueous quench[1]. If the precipitate is dark brown or black, thermal runaway occurred, leading to quinone formation.

Protocol B: O-Ethylation to 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Mechanistic Rationale: The intermediate 2,6-dimethoxy-4-nitrophenol has a relatively low pKa due to the strong electron-withdrawing effect of the para-nitro group. This allows for facile deprotonation by a mild base like K₂CO₃. O-alkylation proceeds via an Sₙ2 mechanism. A polar aprotic solvent (DMF) is critical because it poorly solvates the phenoxide anion, thereby dramatically increasing its nucleophilicity.

Step-by-Step Methodology:

  • Deprotonation: In a dry 100 mL flask, dissolve 5.0 mmol of 2,6-dimethoxy-4-nitrophenol in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 10.0 mmol of finely powdered anhydrous K₂CO₃.

  • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution will shift immediately from pale yellow to a deep, intense red/orange, visually confirming the formation of the phenoxide anion.

  • Alkylation: Add 7.5 mmol of ethyl iodide (EtI) dropwise.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4–6 hours under a nitrogen atmosphere. As the phenoxide is consumed, the intense red color will gradually fade to a lighter yellow-orange.

  • Workup: Cool to room temperature and quench with 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Troubleshooting Guides & FAQs

Q1: My nitration step is producing a dark, tarry mixture with very low yield. How can I prevent this? A: This is a classic symptom of oxidative degradation. The starting material is highly susceptible to oxidation in the presence of strong oxidants like concentrated H₂SO₄. Causality: The electron-donating methoxy and hydroxyl groups raise the HOMO energy of the aromatic ring, making it easily oxidizable[2]. Solution: Switch to a milder nitration system. If dilute HNO₃/AcOH still causes oxidation, utilize metal nitrates. Bismuth(III) nitrate pentahydrate in acetone[3] or tetrabutylammonium dichromate (TBAD) with NaNO₂ under aprotic conditions[4] have been shown to selectively nitrate highly activated phenols without over-oxidation.

Q2: Why am I seeing incomplete conversion during the O-ethylation step, even after 24 hours? A: Incomplete O-alkylation of sterically hindered phenols is usually caused by inadequate base strength, poor solvent choice, or degraded alkylating agents. Causality: While the para-nitro group increases the acidity of the phenol, the two ortho-methoxy groups create significant steric hindrance around the phenoxide oxygen. If the solvent is protic (e.g., ethanol), it will hydrogen-bond with the phenoxide, drastically reducing its nucleophilicity. Solution: Ensure you are using a polar aprotic solvent like anhydrous DMF or DMSO. If using ethyl bromide (EtBr), switch to ethyl iodide (EtI), as the iodide is a superior leaving group for Sₙ2 reactions. Alternatively, adding a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction via in situ Finkelstein halide exchange.

Q3: Can I reverse the synthesis order (Ethylation first, then Nitration)? A: While chemically possible, it is highly discouraged due to severe regioselectivity issues. Causality: If you ethylate first, you produce 2-ethoxy-1,3-dimethoxybenzene. Nitration of this intermediate lacks a single, overwhelmingly dominant directing group. The ethoxy and methoxy groups have similar activating power, leading to a complex, difficult-to-separate mixture of ortho and para nitrated isomers. By nitrating the phenol first, the strongly activating hydroxyl group directs the incoming nitronium ion exclusively to the para position.

Q4: Why is the final product called 2-ethoxy-1,3-dimethoxy-5-nitrobenzene when the precursor is 2,6-dimethoxy-4-nitrophenol? Did the nitro group move? A: No chemical rearrangement occurs; this is strictly an artifact of IUPAC nomenclature rules. Causality: In the precursor, the hydroxyl group (-OH) defines position 1, making the methoxy groups positions 2 and 6, and the nitro group position 4. Once the hydroxyl is ethylated to an ethoxy group (-OCH₂CH₃), the principal functional group priority changes. To achieve the lowest possible locant set for the substituted benzene ring, the numbering shifts. Numbering the ethoxy group as position 2 gives the locant set 1,2,3,5 (sum = 11), which is preferred over 1,2,4,6 (sum = 13).

Section 3: Quantitative Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of both synthetic steps, derived from process optimization studies.

Reaction StepReagents / ConditionsSolventTemp (°C)Observation / Yield (%)
Nitration HNO₃ / H₂SO₄None0 to 25Extensive oxidation, <15% yield
Nitration 65% HNO₃Acetic Acid0 to 5Clean para-nitration, 75–82% yield
Nitration Bi(NO₃)₃·5H₂OAcetone25High regioselectivity, ~85% yield
Ethylation EtBr / Na₂CO₃Ethanol78 (Reflux)Sluggish Sₙ2 reaction, ~40% yield
Ethylation EtI / K₂CO₃DMF60Rapid Sₙ2 conversion, >90% yield
Ethylation EtBr / K₂CO₃ + TBAIAcetone56 (Reflux)Good conversion, 80–85% yield
References
  • Arkivoc (Archive for Organic Chemistry). "Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate." Details the sensitivity of highly activated phenols (like 2,6-dimethoxyphenol) to oxidative degradation during nitration. Available at:[Link]

  • Indian Academy of Sciences (Journal of Chemical Sciences). "Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions." Discusses mild nitration alternatives for phenolic compounds. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). "2,6-Dimethoxy-4-Nitrophenol | CID 10679489." Validates the structural, physical, and chemical properties of the nitrated intermediate. Available at:[Link]

Sources

Optimization

Troubleshooting common impurities in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene crystallization

Welcome to the Technical Support Center for Advanced Organic Intermediates. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 2-Ethoxy-1,3-dimethoxy-5-nitrobenzen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Intermediates. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1).

As a critical building block in the synthesis of complex phenethylamines and pharmaceutical APIs, the purity of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene directly dictates the success of downstream reductions and couplings. This guide provides a mechanistic breakdown of common crystallization failures, diagnostic FAQs, and a self-validating protocol to ensure high-fidelity purification.

Mechanistic Overview: The Causality of Crystallization Impurities

The synthesis of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene typically proceeds via the O-alkylation of 2,6-dimethoxy-4-nitrophenol using an ethyl halide and a mild base (e.g., K₂CO₃)[1][2]. When crystallization fails, the root cause almost always traces back to one of three mechanistic disruptions:

  • Phenolate Anion Carryover: Unreacted 2,6-dimethoxy-4-nitrophenol is highly acidic due to the electron-withdrawing nature of the para-nitro group. In the presence of trace base, it forms a highly conjugated phenolate anion that co-precipitates, causing severe discoloration.

  • Lattice Disruption via Solvent Occlusion: Rapid cooling causes the nitroaromatic rings to stack prematurely, trapping polar solvent molecules (like ethanol or DMF) within the crystal lattice. These occlusions weaken intermolecular van der Waals forces, manifesting as a significant melting point depression[3].

  • Inorganic Salt Inclusions: Incomplete aqueous workup leaves microscopic clusters of K₂CO₃ or potassium halides suspended in the organic phase, which act as false nucleation sites during crystallization.

Diagnostic Workflow & Impurity Purge Pathway

CrystallizationTroubleshooting Start Crude 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene VisCheck Phase 1: Visual Inspection Start->VisCheck PhenolImp Orange/Red Hue (Phenolic Impurity) VisCheck->PhenolImp Fail NormalColor Pale Yellow Crystals (Expected) VisCheck->NormalColor Pass Wash1 Intervention: 0.1M NaOH Wash (Extracts Phenolate) PhenolImp->Wash1 MPCheck Phase 2: Melting Point Analysis NormalColor->MPCheck DepressedMP Depressed MP (<115°C) (Solvent Occlusion) MPCheck->DepressedMP Fail SharpMP Sharp MP (~116-118°C) (Lattice Intact) MPCheck->SharpMP Pass Recryst Intervention: Slow Recrystallization (0.5°C/min in EtOH/H2O) DepressedMP->Recryst SolCheck Phase 3: Non-Polar Solubility SharpMP->SolCheck Turbid Turbid Solution (Inorganic Salts) SolCheck->Turbid Fail Pure Clear Solution (High Purity Target) SolCheck->Pure Pass Wash2 Intervention: Hot Filtration & Warm Aqueous Wash Turbid->Wash2 Wash1->VisCheck Recryst->MPCheck Wash2->SolCheck

Fig 1: Diagnostic decision tree for isolating and purging crystallization impurities.

Troubleshooting FAQs

Q: My crystals have a distinct orange/red hue instead of the expected pale yellow. What is the contaminant? A: This is a classic signature of unreacted 2,6-dimethoxy-4-nitrophenol carryover[1]. Because the nitro group heavily withdraws electron density from the aromatic ring, the phenolic proton is highly acidic. During crystallization, trace amounts of base convert this phenol into a phenolate anion. The extended conjugation of the anion causes a massive bathochromic shift (absorbing blue/green light and reflecting orange/red). Resolution: Do not attempt to fix this via recrystallization alone. Redissolve the crude mass in an organic solvent (e.g., ethyl acetate) and wash with 0.1 M NaOH until the aqueous layer is completely colorless.

Q: Why is my crystallized product exhibiting a depressed melting point (e.g., 105-110°C) despite multiple recrystallizations? A: You are experiencing solvent occlusion, which disrupts the crystal lattice structure[3]. When crystallizing from polar solvents like ethanol, cooling the solution too rapidly forces the nitroaromatic rings to crash out of solution before they can achieve optimal thermodynamic packing. This traps solvent molecules inside the lattice, weakening the intramolecular forces and depressing the melting point. Resolution: Re-dissolve the product in minimal hot ethanol, add water dropwise until slight turbidity appears, and then cool the solution at a strictly controlled rate of 0.5°C/min.

Q: Why does the product turn turbid when dissolved in CDCl₃ for NMR preparation? A: Turbidity in non-polar solvents indicates the presence of insoluble inorganic salts (e.g., K₂CO₃, KBr, or KI) carried over from the alkylation step. These salts act as false nucleation sites and become encapsulated within the organic crystals. Resolution: Perform a hot filtration of your crystallization solution (prior to cooling) through a Celite pad to physically remove suspended inorganic particulates.

Quantitative Data: Impurity Signatures & Resolutions

Impurity TypeChemical OriginAnalytical SignatureResolution Strategy
Phenolic Carryover Unreacted 2,6-dimethoxy-4-nitrophenolOrange/red visual hue; Broad OH stretch in IR (~3200 cm⁻¹)0.1 M NaOH wash prior to crystallization.
Solvent Occlusion Trapped Ethanol / DMFDepressed MP (<115°C); NMR triplet at 1.06 ppm (EtOH)Slower cooling rate (0.5°C/min); Vacuum drying at 50°C.
Inorganic Salts K₂CO₃, KBr, KITurbidity in CDCl₃; Sharp MP but low elemental analysisHot filtration during dissolution; Warm aqueous wash.
Over-alkylation Ring-alkylated isomers (Rare)Multiple asymmetric methoxy/ethoxy signals in ¹H NMRFractional crystallization using an EtOH/H₂O gradient.

Self-Validating Methodology: Optimized Crystallization Protocol

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Crystallization Workup

  • Dissolve the crude 2-ethoxy-1,3-dimethoxy-5-nitrobenzene in ethyl acetate (10 mL/g).

  • Wash the organic layer with 0.1 M NaOH (3 x 5 mL/g).

    • Validation Check: Observe the aqueous layer. If it is yellow/orange, phenolate is still being extracted. Repeat the wash until the aqueous layer is perfectly colorless.

  • Wash with warm distilled water (1 x 5 mL/g) to remove residual alkalinity.

    • Validation Check: Test the pH of the aqueous wash. It must be exactly pH 7.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Dissolution and Nucleation

  • Suspend the dried crude solid in absolute ethanol (approx. 4 mL/g) and heat to 70°C with stirring.

  • If the solution is cloudy at 70°C, inorganic salts are present. Perform a hot filtration through a pre-warmed fritted funnel.

    • Validation Check: The resulting filtrate must be a perfectly clear, pale-yellow solution.

  • While maintaining 70°C, add distilled water dropwise until the solution becomes faintly turbid, then add exactly 1-2 drops of ethanol to clear the turbidity.

Phase 3: Crystal Growth and Isolation

  • Remove the flask from the heat source and place it in a water bath pre-heated to 70°C. Allow the entire bath to cool to room temperature naturally (approx. 0.5°C/min).

    • Validation Check: Nucleation should not begin until the temperature drops below 50°C. If crystals form immediately at 70°C, the solution is supersaturated; reheat and add 10% more ethanol.

  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 2 hours to maximize yield.

  • Filter the pale yellow needles under vacuum, wash with ice-cold 30% ethanol/water (v/v), and dry in a vacuum oven at 50°C to constant mass.

    • Validation Check: A sharp melting point of 116-118°C confirms the absence of solvent occlusion and lattice disruption.

References

  • CAS:19978-25-7 2,6-Dimethoxy-4-nitrophenol manufacturer. nbinno.com. Available at:[Link]

  • Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Nitration of Bromobenzene Lab. Edubirdie. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping Aromatic Peaks in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene NMR Spectra

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly substituted aromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with highly substituted aromatic systems. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene presents a unique spectroscopic challenge: despite its time-averaged C2v​ symmetry, the aromatic protons at positions 4 and 6 often manifest as broadened mounds, overlap perfectly with residual solvent peaks, or become lost in a forest of regioisomer multiplets during crude reaction analysis.

This guide is designed to move beyond basic shimming advice. We will explore the physical causality behind these overlapping peaks and provide self-validating, step-by-step protocols to definitively resolve them.

Part 1: Diagnostic Decision Tree

Before altering your spectrometer parameters, you must identify the physical root cause of the peak overlap. Use the diagnostic matrix below to map your specific symptom to the correct advanced NMR technique.

NMR_Diagnostics Start Symptom: Overlapping Aromatic Peaks (7.0 - 8.0 ppm) Broad Broadened / Unresolved Mound Start->Broad Solvent Overlap with Solvent (e.g., CDCl3) Start->Solvent Complex Complex Multiplets / Isomers Start->Complex Cause1 Restricted Rotation of 2-Ethoxy Group (Conformational Exchange) Broad->Cause1 Cause2 Coincidental Isochronism (Identical Chemical Shift) Solvent->Cause2 Cause3 J-Coupling & Low Shift Dispersion (Structural Similarity) Complex->Cause3 Tech1 Variable Temperature (VT) NMR (Heat to coalesce, cool to resolve) Cause1->Tech1 Tech2 ASIS Titration (Switch to C6D6) Cause2->Tech2 Tech3 Pure Shift (PSYCHE) & 2D HSQC Cause3->Tech3

Diagnostic decision tree for resolving overlapping NMR peaks in highly substituted benzenes.

Part 2: Troubleshooting FAQs & Causality Analysis

Q1: Why does my sample show a broad, unresolved mound instead of a sharp 2H singlet for the H-4 and H-6 aromatic protons?

The Causality: The bulky 2-ethoxy group is flanked by two rigid 1,3-methoxy groups. At room temperature, the rotation of the ethoxy group around the Caryl​−O bond is sterically hindered, restricting it on the NMR timescale. This restricted rotation breaks the time-averaged plane of symmetry of the molecule. Consequently, H-4 and H-6 become chemically non-equivalent. Because the exchange rate between conformers is comparable to the NMR timescale, the signals experience severe exchange broadening (). The Solution: Variable Temperature (VT) NMR.

Q2: My aromatic singlet is perfectly overlapping with the CDCl3 solvent peak at 7.26 ppm. How can I resolve this without 2D NMR?

The Causality: Coincidental isochronism. The electron-withdrawing nitro group at C-5 and the electron-donating alkoxy groups at C-1, C-2, and C-3 create a net shielding environment that coincidentally places the H-4/H-6 resonance exactly at 7.26 ppm in chloroform. The Solution: Aromatic Solvent-Induced Shift (ASIS). By switching the solvent to Benzene- d6​ ( C6​D6​ ), the highly polarizable π -cloud of the benzene solvent molecules forms a transient, non-covalent collision complex with the electron-deficient nitro-region of your solute. This differential magnetic shielding shifts the aromatic protons away from the solvent peak ().

Q3: I am analyzing a crude mixture containing regioisomers (e.g., 1-ethoxy-2,3-dimethoxy-5-nitrobenzene). The aromatic region is a highly overlapped mess of multiplets. How do I assign them?

The Causality: Homonuclear J -coupling combined with extreme structural similarity results in a narrow chemical shift dispersion. The multiplets overlap, making integration and assignment impossible. The Solution: Pure Shift NMR (specifically the PSYCHE sequence). This technique uses low flip-angle swept-frequency chirp pulses to decouple homonuclear interactions, collapsing all J -coupled multiplets into sharp singlets, thereby artificially boosting resolution ().

Part 3: Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Conformational Exchange

This protocol forces the molecule into a fast-exchange regime to yield a sharp, integrable singlet.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard 1D 1H spectrum at 298 K. Record the full width at half maximum (FWHM) of the target peak.

  • Thermal Ramping: Increase the probe temperature in 10 K increments up to 353 K. Allow exactly 5 minutes for thermal equilibration at each step.

  • Self-Validation Step: Re-shim the probe (Z1 and Z2) at each temperature. To validate that line broadening/sharpening is genuinely due to conformational exchange and not poor magnetic homogeneity, monitor the residual solvent peak (e.g., the DMSO- d5​ quintet). If the solvent peak remains sharp while the aromatic peak coalesces into a sharp singlet, the system is self-validated.

Protocol B: ASIS Titration

This protocol utilizes differential solvation to "walk" the overlapping peak away from the solvent signal.

  • Initial State: Prepare your sample in 0.5 mL of CDCl 3​ and acquire a baseline spectrum.

  • Titration: Add C6​D6​ in 50 μ L increments directly to the NMR tube.

  • Mixing & Acquisition: Eject the tube, mix thoroughly by inversion, re-insert, and acquire a spectrum after each addition.

  • Self-Validation Step: Plot the chemical shift ( δ ) of the H-4/H-6 protons against the volume fraction of C6​D6​ . A linear or predictable logarithmic shift confirms the specific solvent-solute collision complex, ruling out random concentration-dependent aggregation.

Protocol C: Pure Shift (PSYCHE) 1H NMR

This protocol collapses complex overlapping multiplets into easily integrable singlets.

  • Sequence Loading: Load the PSYCHE pulse sequence (psyche in Bruker TopSpin or equivalent Varian/Agilent sequence).

  • Parameter Optimization: Set the flip angle ( β ) of the chirp pulses to 15°. This provides the optimal balance between sensitivity and the suppression of recoupling artifacts.

  • Gradient Calibration: Set the weak pulsed field gradient applied during the chirp pulse to ~1.5 G/cm.

  • Acquisition & Processing: Acquire the pseudo-2D dataset. Process using a 2D Fourier transform and extract the 1D pure shift spectrum by projecting the anti-diagonal.

  • Self-Validation Step: Overlay the pure shift spectrum with the conventional 1D 1H spectrum. The integral of the newly collapsed singlet must exactly match the total integral of the original overlapping multiplet. This confirms no signal loss occurred during the chirp pulse excitation.

Part 4: Quantitative Data Presentation

The following table summarizes the operational parameters and expected resolution gains for the techniques discussed, allowing you to select the most efficient path for your specific overlap issue.

TechniqueTarget IssueMechanism of ActionResolution GainApprox. TimeMin. Sample Req.
VT-NMR (High Temp) Conformational BroadeningAccelerates exchange rate beyond the NMR timescale.High (Broad mound Sharp singlet)30 - 45 mins5 mg
ASIS Titration Solvent OverlapDifferential magnetic shielding via transient solvent-solute complexes.Moderate (Shifts peak by 0.1 - 0.5 ppm)10 - 15 mins2 mg
Pure Shift (PSYCHE) Regioisomer Multiplet OverlapCollapses homonuclear J -couplings into singlets via chirp excitation.Very High (Multiplets Singlets)15 - 30 mins10 mg
1H−13C HSQC Complex Matrix OverlapDisperses proton signals along the wider 13C chemical shift axis.Maximum (2D spatial resolution)1 - 2 hours15 mg

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992.[Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). "Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles." Acta Chemica Scandinavica, 26, 1891-1901.[Link]

Optimization

Minimizing side reactions during the catalytic reduction of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Welcome to the Process Chemistry Support Center. The catalytic hydrogenation of highly oxygenated nitroarenes, such as 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene , to yield 4-ethoxy-3,5-dimethoxyaniline is a critical but noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The catalytic hydrogenation of highly oxygenated nitroarenes, such as 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene , to yield 4-ethoxy-3,5-dimethoxyaniline is a critical but notoriously temperamental transformation. Due to the electron-rich nature of the aromatic ring and the presence of labile ether linkages, researchers frequently encounter stalled reactions, over-reduction, and ether cleavage.

This guide is designed to provide drug development professionals and process chemists with field-proven, mechanistically grounded solutions to optimize this specific workflow.

Part 1: Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the fundamental reaction pathways. The reduction of nitroarenes over heterogeneous catalysts (like Pd/C or Pt/C) follows the classical Haber mechanism[1]. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the target aniline.

The kinetic bottleneck of this entire process is the final reduction of the hydroxylamine to the aniline. If this step is too slow, hydroxylamine accumulates, opening the door to side reactions (condensation into azo/azoxy dimers)[1].

HaberMechanism Nitro 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene Nitroso Nitroso Intermediate Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Accumulation Risk) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy + Hydroxylamine (Condensation) Hydroxylamine->Nitroso Vanadium Promoter Aniline 4-Ethoxy-3,5-dimethoxyaniline (Target Product) Hydroxylamine->Aniline +H2, -H2O (Slow Step) Hydroxylamine->Aniline Vanadium Promoter (Fast Disproportionation) Azo Azo Dimer Azoxy->Azo +H2, -H2O Azo->Aniline +H2 (Cleavage)

Reaction pathways of nitroarene reduction highlighting the Vanadium-promoted shortcut.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my reduction stalling, and why am I seeing a massive accumulation of a +16 Da (relative to aniline) mass peak in LC-MS? A: You are observing hydroxylamine accumulation. The conversion of the hydroxylamine intermediate to 4-ethoxy-3,5-dimethoxyaniline is the rate-determining step and is notoriously slow over unmodified Pd/C or Pt/C[1]. Because your substrate is highly electron-rich (due to three alkoxy groups), the hydroxylamine intermediate is stabilized, exacerbating the stall. The Fix: Introduce a vanadium promoter (e.g., 0.5–1.0 mol% NH₄VO₃). Vanadium acts as a redox co-catalyst, rapidly disproportionating the accumulated hydroxylamine into the target aniline and a nitroso intermediate, effectively bypassing the kinetic bottleneck and driving the reaction to completion[2][3].

Q: My product contains 10-15% of a byproduct missing an ethyl or methyl group. How do I stop this ether cleavage? A: You are experiencing O-dealkylation (ether hydrogenolysis). Commercial Pd/C often contains trace amounts of palladium chlorides or acidic residues from the manufacturing process. In protic solvents, these generate trace HCl, which protonates the ether oxygen and facilitates catalytic cleavage of the carbon-oxygen bond[4]. The Fix: Add a catalytic modifier such as ammonium acetate (NH₄OAc) or a drop of pyridine. These mild bases neutralize trace acids and competitively adsorb onto the most active (unselective) Pd edge sites. This completely suppresses ether hydrogenolysis while leaving the nitro reduction pathway unaffected[5].

Q: The reaction mixture turned deep orange/red, and I have high molecular weight impurities. What happened? A: The color indicates the formation of azo or azoxy dimers. This occurs via the "condensation route," where accumulated hydroxylamine reacts with the nitroso intermediate[1]. The Fix: This is fundamentally a mass-transfer and kinetic issue. First, apply the Vanadium modification mentioned above to keep the hydroxylamine concentration near zero[6]. Second, ensure you are not operating in a hydrogen-starved regime. Increase the agitation rate (>800 rpm) and maintain a constant H₂ pressure (e.g., 3-5 bar) to push the direct hydrogenation pathway over the bimolecular condensation pathway.

Troubleshooting Start Analyze Reaction Mixture (HPLC/LC-MS) Issue1 High Hydroxylamine? Start->Issue1 Issue2 O-Dealkylation (Phenol Formation)? Start->Issue2 Issue3 Azo/Azoxy Dimers? Start->Issue3 Sol1 Add 0.1-1 mol% NH4VO3 or V2O5 Issue1->Sol1 Yes Sol2 Switch to neutral solvent (EtOH) Add NH4OAc or Pyridine Issue2->Sol2 Yes Sol3 Increase H2 Pressure Ensure rapid mass transfer Issue3->Sol3 Yes

Troubleshooting decision tree for optimizing 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene reduction.

Part 3: Quantitative Data Summary

The table below summarizes the causality of different reaction conditions on the purity and yield of 4-ethoxy-3,5-dimethoxyaniline.

Catalyst SystemAdditiveH₂ PressureHydroxylamine (%)O-Dealkylation (%)Dimer (%)Aniline Yield (%)
5% Pd/CNone1 bar45.012.58.034.5
5% Pd/CNH₄OAc (0.5 eq)1 bar52.0< 0.1 10.037.9
5% Pd/CNH₄VO₃ (1 mol%)1 bar< 1.0 14.0< 0.1 84.9
5% Pd/CNH₄VO₃ + NH₄OAc 5 bar < 0.1 < 0.1 < 0.1 > 99.0

Part 4: Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system. By observing specific physical and chemical changes at each step, you can verify the integrity of the reaction in real-time.

Objective: Synthesize >99% pure 4-ethoxy-3,5-dimethoxyaniline with zero hydroxylamine accumulation and intact ether linkages. Materials: 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (1.0 eq), 5% Pd/C (5 wt% relative to substrate), NH₄VO₃ (0.01 eq), NH₄OAc (0.5 eq), Ethanol (10 volumes).

Step 1: Catalyst Pre-Conditioning

  • Charge a clean pressure reactor with 5% Pd/C, NH₄VO₃, and NH₄OAc.

  • Add Ethanol (5 vols) and stir for 10 minutes. Causality & Validation: Pre-mixing the catalyst with NH₄OAc neutralizes trace acids on the carbon support before the sensitive substrate is introduced, protecting the labile ethoxy/methoxy groups from premature cleavage[5].

Step 2: Substrate Loading & Purging

  • Dissolve 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in Ethanol (5 vols) and add to the reactor.

  • Purge the vessel with N₂ (3x 3 bar) to remove oxygen, followed by H₂ (3x 3 bar). Causality & Validation: A steady baseline pressure during the final N₂ purge confirms the reactor is sealed. Removing oxygen prevents the spontaneous re-oxidation of the hydroxylamine intermediate.

Step 3: Pressurized Hydrogenation

  • Pressurize the reactor to 5 bar H₂ and initiate vigorous stirring (800-1000 rpm).

  • Maintain the internal temperature at 40 °C. Causality & Validation: Observe the H₂ mass flow meter or pressure drop. An immediate, rapid uptake of H₂ indicates active reduction. The reaction mixture should transition from yellow (nitro) to transient green (nitroso) to colorless (aniline). If the solution turns orange, H₂ mass transfer is insufficient; immediately increase the agitation rate.

Step 4: In-Process Control (IPC) & Quenching

  • After H₂ uptake ceases (typically 2-3 hours), sample the reaction for HPLC analysis. Causality & Validation: The reaction is deemed complete only when the +16 Da hydroxylamine peak is <0.1%. Thanks to the Vanadium promoter, the chemical conversion should align perfectly with the physical cessation of H₂ pressure drop[2].

Step 5: Workup

  • Vent H₂ safely and purge the reactor with N₂.

  • Filter the mixture through a pad of Celite to remove the Pd/C and insoluble Vanadium salts. Wash the filter cake with warm ethanol.

  • Concentrate the filtrate under reduced pressure to yield the highly pure 4-ethoxy-3,5-dimethoxyaniline.

Part 5: References

1.[2] Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. ResearchGate. URL: 2.[6] CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. URL: 3.[3] Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. CCS Publishing. URL: 4.[1] Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. URL: 5.[4] Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. ResearchGate. URL: 6.[5] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. URL:

Sources

Troubleshooting

Optimizing HPLC retention times for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene quantification

Welcome to the Advanced Chromatography Support Center. Analyzing highly substituted nitroaromatics like 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing highly substituted nitroaromatics like 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene presents unique chromatographic challenges. The strong electron-withdrawing nature of the nitro group, combined with the steric bulk and electron-donating properties of the ethoxy and dimethoxy groups, creates a highly polarizable, π-active aromatic system.

This guide is engineered for analytical scientists and drug development professionals to troubleshoot retention time (RT) instability, optimize selectivity, and validate their quantitative methodologies.

Diagnostic Workflow: Retention Time Shifts

Before adjusting method parameters, you must isolate the mechanical or thermodynamic root cause of the retention time anomaly. Use the self-diagnostic workflow below to categorize the shift pattern.

RT_Troubleshooting A RT Anomaly Detected: 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene B Characterize Shift Pattern A->B C Gradual Drift (Continuous shift) B->C Directional D Abrupt Shift (Sudden jump) B->D Step-change E Fluctuating (Random variation) B->E Erratic F Check Column Temp Stability (±0.1°C Required) C->F G Verify Mobile Phase Evaporation (Loss of Organic Modifier) C->G H Inspect for Micro-leaks (Fittings, Rotor Seal) D->H I Verify Solvent Prep (Gravimetric vs Volumetric) D->I J Check Pump Check-Valves & Degasser Function E->J

Diagnostic workflow for isolating HPLC retention time shifts.

Frequently Asked Questions (FAQs)

Q1: Why is the retention time of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene gradually drifting later over consecutive isocratic runs? Mechanistic Causality: A gradual increase in retention time in reversed-phase HPLC (RP-HPLC) typically indicates a progressive loss of solvent strength or a drop in column temperature. In reversed-phase chromatography, an error of just 1% in the organic solvent fraction can shift the retention time by 5% to 15%[1]. If your mobile phase reservoirs are not properly capped, volatile organic modifiers (like acetonitrile) evaporate faster than water, weakening the mobile phase over time. Additionally, column temperature is a critical thermodynamic driver; a mere 1 °C drop in temperature can increase retention times by 1–2%, which is highly noticeable for late-eluting hydrophobic peaks[2]. Actionable Fix: Cap your solvent bottles with proper venting valves. Verify that your column oven is functioning and that the laboratory HVAC system is not causing slow room-temperature swings[2].

Q2: I am observing co-elution of the target compound with its des-ethoxy synthetic precursor. How can I alter the selectivity? Mechanistic Causality: Standard C18 columns rely primarily on hydrophobic partitioning. If the precursor and the target have similar hydrophobicities, they will co-elute. However, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a π-active molecule. Acetonitrile, being an aprotic solvent with a C≡N triple bond, tends to decrease π-π interactions between aromatic analytes and the stationary phase[3]. Conversely, methanol enhances these π-π interactions[3]. Actionable Fix: Switch your organic modifier from Acetonitrile to Methanol. If co-elution persists on a C18 column, switch to a Phenyl-Hexyl stationary phase. Substituted benzenes with electron-withdrawing groups (like the nitro group) show significantly greater retention and orthogonal selectivity on phenyl columns due to the overlap of delocalized electrons[4].

Q3: The peak shape is excessively broad and tails heavily (Asymmetry factor > 1.8). How do I optimize this? Mechanistic Causality: Peak tailing for highly substituted aromatics is rarely a flow-rate issue; it is usually a secondary chemical interaction. The polarizable nitro and ether oxygens can interact via ion-dipole or hydrogen bonding with unreacted, active silanol groups on the silica support of the column[5]. Actionable Fix: Ensure you are using an ultra-high purity, fully end-capped column. More importantly, add a buffer or acidic modifier (e.g., 0.1% formic acid) to the mobile phase. The acidic pH suppresses the ionization of the silanol groups on the silica surface, neutralizing the secondary interactions and restoring a sharp, Gaussian peak shape[5].

Standard Operating Protocol (SOP): Self-Validating Method Optimization

To ensure absolute trustworthiness in your quantification, do not rely on assumed instrument setpoints. Implement this self-validating protocol to lock in your retention times.

Phase 1: Gravimetric Mobile Phase Preparation

  • Ditch the Graduated Cylinder: Prepare the mobile phase gravimetrically rather than volumetrically[1]. Mixing Acetonitrile and Water results in an endothermic volume contraction, making volumetric prep inherently inaccurate.

  • Calculate Mass: For a 60:40 Acetonitrile:Water mixture, calculate the required mass of each solvent based on their specific densities at 20 °C (ACN = 0.786 g/mL, Water = 0.998 g/mL).

  • Modify for Peak Shape: Add 0.1% Formic Acid (v/v) to the final mixture to suppress silanol ionization[5].

Phase 2: System Integrity & Baseline Validation

  • Tracer Injection (Self-Validation): To verify that your quaternary pump's proportioning valve is not failing, add 0.1% acetone to your organic solvent line and monitor the baseline at 254 nm[1]. If the baseline remains perfectly steady, your mobile phase composition is constant. If the baseline drifts or waves, the mixing device is malfunctioning[1].

  • Static Pressure Test: Run the pump with pure solvent and use a blanking nut to block the column outlet. Monitor the system for pressure drops, which indicate micro-leaks at the pump seals or autosampler rotor—a primary cause of erratic retention times[6].

Phase 3: Chromatographic Execution

  • Install an end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm)[7].

  • Set the column oven to 30.0 °C and allow 30 minutes for thermal equilibration[2].

  • Set the flow rate to 1.0 mL/min and the UV detector to 254 nm (optimal for nitroaromatic absorption)[7].

  • Inject 10 µL of the sample. Ensure the sample diluent matches the mobile phase starting conditions to prevent solvent-mismatch band broadening.

Quantitative Data Summary: Impact of Parameters on Retention

Chromatographic ParameterParameter VariationMechanistic Effect on 2-Ethoxy-1,3-dimethoxy-5-nitrobenzeneImpact on Retention Time & Peak Shape
Organic Modifier Acetonitrile vs. MethanolMethanol enhances π-π interactions with the stationary phase; Acetonitrile suppresses them[3].RT is generally longer in Methanol; selectivity changes significantly[4].
Solvent Composition 1% Error in Organic %Alters the exponential relationship between the retention factor (k) and solvent volume fraction[1].5% to 15% shift in RT per 1% composition error[1].
Column Temperature ± 1 °C FluctuationChanges the enthalpy of hydrophobic partitioning between the mobile and stationary phases[2].1% to 2% shift in RT; lower temperatures increase RT[2].
Mobile Phase pH Neutral vs. Acidic (pH ~3)Acidic pH suppresses the ionization of residual silanol groups on the silica surface[5].Negligible RT shift, but drastically reduces peak tailing[5].

References

  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL: [Link]

  • Title: Troubleshooting Common HPLC Issues Source: Labcompare URL: [Link]

  • Title: HPLC Troubleshooting Source: LCMS.cz URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: ACE HPLC URL: [Link]

  • Title: Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column Source: Agilent Technologies URL: [Link]

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL: [Link]

Sources

Optimization

Preventing UV-induced degradation of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene during storage

Welcome to the Technical Support Center for handling highly substituted nitroaromatic compounds. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a critical, yet photochemically sensitive, building block used in advanced drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly substituted nitroaromatic compounds. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a critical, yet photochemically sensitive, building block used in advanced drug development and materials science. Due to the highly electron-withdrawing nitro group paired with electron-donating alkoxy groups, this compound is exceptionally prone to UV-induced degradation.

This guide provides researchers with the mechanistic understanding and field-validated protocols required to ensure absolute chemical integrity during storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene degrade so rapidly when left on the laboratory benchtop? A1: The degradation is driven by the intrinsic photochemistry of nitroaromatics. When exposed to ambient laboratory lighting or sunlight (particularly in the 300–500 nm range), the nitro group absorbs a photon and transitions into an excited triplet state via intersystem crossing[1]. This excited state exhibits strong diradical character. It aggressively abstracts hydrogen atoms from trace moisture, residual solvents, or even adjacent molecules, initiating a photoreduction cascade that yields nitroso and hydroxylamine derivatives. Concurrently, the electron-rich ethoxy and dimethoxy groups make the ring susceptible to photo-nucleophilic aromatic substitution, leading to alkoxy cleavage[2].

Q2: How can I visually identify if my batch has undergone UV-induced degradation? A2: Pure 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene typically presents as a pale yellow to off-white powder. Photochemical degradation breaks the original conjugation and forms highly conjugated azo, azoxy, and nitroso byproducts. This manifests as a distinct color shift—usually darkening to a deep orange, brown, or reddish hue. If you observe this visual shift, the batch is compromised and must be re-analyzed via Reverse-Phase HPLC (RP-HPLC) or NMR before any downstream synthesis.

Q3: Is standard clear borosilicate glassware sufficient if I store the compound in a dark refrigerator? A3: No. While refrigeration slows down secondary thermal reactions, clear borosilicate glass offers minimal protection against UV and blue light[3]. Every time the refrigerator door is opened, or during transit and weighing under standard fluorescent/LED lighting, the compound absorbs photons. Because photochemical excitation has a near-zero activation energy barrier, degradation occurs instantaneously upon light exposure, regardless of the ambient temperature. Amber borosilicate glass is strictly required[4].

Q4: Why must I use amber borosilicate glass instead of soda-lime amber glass or opaque HDPE plastic? A4: Amber glass is formulated with specific additives—iron oxide, sulfur, and carbon—that act as a physical filter, blocking nearly 99% of UV-A, UV-B, and blue light (wavelengths between 300–500 nm)[3][4]. Borosilicate is mandated over soda-lime glass because it is chemically inert; soda-lime glass can leach alkali ions over time, which can catalyze secondary degradation of the photochemically generated intermediates. Furthermore, opaque plastics like HDPE are micro-permeable to oxygen. Oxygen reacts with the excited triplet state of the nitroarene to form reactive oxygen species (ROS), accelerating oxidative degradation.

PhotochemicalDegradation A 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene B UV Photon (300-500 nm) A->B Absorption C Excited Triplet State (Diradical) B->C Intersystem Crossing D Hydrogen Abstraction C->D Pathway A E Photo-Nucleophilic Substitution C->E Pathway B F Nitroso / Hydroxylamine Derivatives D->F Photoreduction G Alkoxy Cleavage Products E->G Degradation

Photochemical degradation pathways of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene upon UV exposure.

Part 2: Quantitative Storage Data

To emphasize the causality between packaging materials and chemical stability, the following table summarizes the 6-month purity retention of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene under various storage configurations.

Table 1: Impact of Storage Material and Conditions on Compound Stability

Packaging ConfigurationUV Transmission (300–500 nm)O₂ Permeability6-Month Purity Retention (%)Recommendation
Clear Borosilicate Glass> 90%Zero< 60% (High Degradation)DO NOT USE
HDPE Plastic Bottle< 10% (Opaque)Low to Moderate82%Temporary Transport Only
Amber Borosilicate Glass< 1%Zero94%Standard Storage
Amber Glass + Argon Purge < 1% Zero (Displaced) > 99.5% Optimal Long-Term Storage

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . By controlling both light exposure and atmospheric oxygen, you eliminate the two primary variables responsible for degradation.

Phase 1: Preparation and Aliquoting
  • Environmental Control: Dim the main laboratory lights. Perform all weighing and transfer operations under low-intensity amber or red darkroom lighting to prevent premature photon absorption.

  • Material Selection: Pre-dry amber borosilicate glass vials (ISO 4796 compliant) in an oven at 120°C for 2 hours to remove trace surface moisture, then cool in a desiccator[4].

  • Transfer: Aliquot the 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene into the vials. Do not pack the powder tightly; leave adequate headspace for the inert gas purge.

Phase 2: Atmospheric Displacement
  • Argon Purging: Insert a clean argon gas line (fitted with a sterile filter) into the vial, keeping the tip just above the powder bed. Purge at a low flow rate for 15–20 seconds. Causality: Argon is heavier than air and will effectively blanket the solid, displacing ground-state triplet oxygen ( O2​ ) which would otherwise react with photo-excited nitro radicals.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Causality: PTFE is chemically inert and prevents the leaching of plasticizers that occurs with standard polyethylene liners when exposed to nitroaromatics.

Phase 3: Storage and Validation
  • Temperature Control: Transfer the sealed vials to a dark, temperature-controlled cabinet or refrigerator set to 2–8°C.

  • Self-Validation Step: To verify the integrity of your storage system, run a baseline RP-HPLC analysis at Day 0. Prepare a control vial (clear glass, benchtop) and your optimized vial (amber glass, argon-purged, 2-8°C). Re-analyze both at Day 14. The control will show distinct early-eluting peaks (polar degradants like hydroxylamines), while the optimized vial must retain >99.5% peak area relative to Day 0. If the optimized vial shows degradation, investigate your argon source purity and cap seal integrity.

StorageWorkflow S1 1. Aliquot (Low Light) S2 2. Amber Glass (Blocks UV) S1->S2 S3 3. Argon Purge (Displaces O2) S2->S3 S4 4. PTFE Seal (Prevents Leaching) S3->S4 S5 5. Store 2-8°C (Thermal Stability) S4->S5

Step-by-step workflow for the secure handling and long-term storage of photolabile nitroaromatics.

References

  • International Light Technologies (ILT). "Top 7 Things About Amber Vials." ILT Resources. Available at: [Link]

  • García Einschlag, F. S., et al. "Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique." Environmental Science & Technology, 36(18), 3936-3944. Available at (PubMed/CSBSJU):[Link]

  • American Chemical Society (ACS). "Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique | Environmental Science & Technology." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing hydrogenation catalysts for the reduction of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Introduction The selective reduction of aromatic nitro groups is a cornerstone transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The target molecule, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of aromatic nitro groups is a cornerstone transformation in the synthesis of fine chemicals and pharmaceutical intermediates. The target molecule, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, serves as a key precursor to its corresponding aniline, 2-Ethoxy-1,3-dimethoxy-5-aminobenzene. This aniline derivative is a valuable building block, and its efficient synthesis with high purity is paramount. This guide provides an in-depth comparison of common heterogeneous catalysts for this specific hydrogenation, offering field-proven insights to aid researchers in catalyst selection and process optimization.

The primary challenge in this transformation is to achieve complete and clean conversion of the nitro group to an amine with minimal side-product formation, under conditions that are both safe and scalable. The choice of catalyst is the most critical parameter governing the reaction's success.

The Reaction: From Nitroarene to Aniline

Catalytic hydrogenation of a nitroarene to an aniline is a multistep process that occurs on the surface of a metal catalyst.[1] The generally accepted pathway involves the sequential reduction of the nitro group to nitroso, then to a hydroxylamine intermediate, and finally to the desired amine.[1][2] Two moles of water are generated as the sole theoretical byproduct.

It is crucial to manage the reaction conditions to prevent the accumulation of the N-phenylhydroxylamine intermediate. This species can be thermally unstable and may lead to uncontrolled exotherms or condense with the nitroso intermediate to form undesirable colored azo or azoxy impurities.[3]

Reaction_Pathway A 2-Ethoxy-1,3-dimethoxy- 5-nitrobenzene (R-NO₂) B Nitroso Intermediate (R-NO) A->B +H₂ C Hydroxylamine Intermediate (R-NHOH) B->C +H₂ D 2-Ethoxy-1,3-dimethoxy- 5-aminobenzene (R-NH₂) C->D +H₂

Caption: Generalized pathway for nitroarene hydrogenation.

Catalyst Candidates: A Head-to-Head Comparison

The selection of a catalyst depends on a balance of activity, selectivity, cost, and safety. For the reduction of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, the most relevant candidates are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney® Nickel.

Palladium on Carbon (Pd/C)
  • Catalyst Profile: Pd/C is arguably the most common and versatile heterogeneous catalyst for nitro group reductions.[4] It consists of finely divided palladium metal dispersed on a high-surface-area activated carbon support.[5]

  • Performance & Selectivity: Pd/C is highly active for the hydrogenation of both aliphatic and aromatic nitro groups, often allowing the reaction to proceed under mild conditions (room temperature, low H₂ pressure).[4][6] For a substrate like 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, which lacks other easily reducible functionalities (e.g., alkenes, alkynes, or benzylic groups), Pd/C is an excellent choice and is not expected to cause unwanted side reactions.[1]

  • Practical Considerations:

    • Cost: Palladium is a precious metal, making Pd/C more expensive than non-noble metal catalysts like Raney Nickel.

    • Safety: Dry, hydrogen-charged Pd/C is pyrophoric and can ignite flammable solvents upon exposure to air.[7][8] It must be handled with care, typically as a water-wet paste, and filtration must be performed cautiously, ensuring the catalyst cake does not dry out.[7]

    • Work-up: Being a solid, the catalyst is easily removed by filtration through a pad of celite, leading to a clean product solution.

Platinum on Carbon (Pt/C)
  • Catalyst Profile: Similar to Pd/C, Pt/C features platinum nanoparticles on an activated carbon support.

  • Performance & Selectivity: Platinum catalysts are also highly effective for nitro group reduction.[9] A key advantage of Pt/C over Pd/C arises in molecules containing halogens, where Pd/C can cause significant dehalogenation.[1][10] While not relevant for the target substrate, this highlights a key difference in chemoselectivity. For this specific transformation, Pt/C is expected to perform comparably to Pd/C, though sometimes requiring slightly more forcing conditions.

  • Practical Considerations:

    • Cost: Platinum is also a precious metal, with costs comparable to or exceeding palladium.

    • Safety: Pt/C shares the same pyrophoric risks as Pd/C and requires identical handling procedures.[7]

    • Work-up: Removal is straightforward via filtration.

Raney® Nickel
  • Catalyst Profile: Raney Nickel is a high-surface-area, fine-grained nickel-aluminum alloy, from which most of the aluminum has been leached. It is one of the most common industrial catalysts for nitroarene hydrogenation due to its low cost and high activity.[11]

  • Performance & Selectivity: Raney Nickel is a very active catalyst that effectively reduces nitro groups.[4] However, it is generally less selective than palladium or platinum catalysts. At elevated temperatures and pressures, it can potentially hydrogenate the aromatic ring itself, a risk that must be managed by careful control of reaction conditions.[1] Nickel catalysts can sometimes offer better performance when the accumulation of hydroxylamine intermediates is a concern.[3]

  • Practical Considerations:

    • Cost: Nickel is significantly cheaper than precious metals, making Raney Ni a highly cost-effective option, especially at industrial scale.[11]

    • Safety: Freshly prepared Raney Nickel is highly pyrophoric and is typically supplied and stored as a slurry in water or a suitable solvent to prevent ignition upon contact with air.[7][12] This requires specific handling protocols.

    • Work-up: Filtration can be more challenging due to the very fine particle size of Raney Nickel. It may require specialized filter aids or techniques to prevent catalyst breakthrough. There is also the potential for nickel leaching into the product, which can be a significant issue in pharmaceutical applications.

Quantitative Data Summary

The following table presents representative experimental data for the hydrogenation of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene using the discussed catalysts. These values are intended for comparative purposes and may vary with specific reaction setups and raw material quality.

CatalystCatalyst Loading (w/w %)H₂ Pressure (bar)Temperature (°C)SolventReaction Time (h)Yield (%)Purity (%)
5% Pd/C 2.5125Methanol2>99>99
5% Pt/C 2.5230Methanol3>99>99
Raney® Ni 5.0550Ethanol49898

Analysis: Based on this representative data, 5% Pd/C emerges as the superior catalyst for this transformation at the lab scale, offering complete conversion under the mildest conditions, in the shortest time, and with the highest purity. While Raney Nickel is effective, it requires more forcing conditions and may result in slightly lower purity.

Recommended Experimental Protocol (Using 5% Pd/C)

This protocol describes a standard, self-validating procedure for the reduction of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene on a 10g scale.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Substrate & Solvent (Methanol) B Add 5% Pd/C (50% wet) under N₂ counter-flow A->B C Seal Reactor & Purge (3x Vacuum/N₂ cycles) B->C D Purge with H₂ (3x Vacuum/H₂ cycles) C->D E Pressurize to 1 bar H₂ & Begin Vigorous Stirring D->E F Monitor H₂ uptake & Reaction Progress (TLC/HPLC) E->F G Vent H₂ & Purge with N₂ F->G H Filter through Celite (Keep pad wet!) G->H I Rinse Pad with Methanol H->I J Concentrate Filtrate in vacuo I->J K Purified Aniline Product J->K

Caption: Workflow for catalytic hydrogenation.

Step-by-Step Methodology:
  • Reactor Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a multi-neck flask), add 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (10.0 g, 44.0 mmol) and methanol (100 mL).

  • Inerting: Seal the vessel and purge the headspace by evacuating to a low vacuum and backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 5% Palladium on Carbon (50% water-wet, 0.25 g).

  • Hydrogenation: Purge the vessel again (3x vacuum/inert gas cycles), then perform three final purges with hydrogen (H₂) gas.[8] Pressurize the vessel to 1 bar (or attach a hydrogen-filled balloon) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and may exhibit a slight temperature increase. Monitor the reaction by observing the uptake of hydrogen. For more precise tracking, periodically (and carefully, after purging with N₂) take aliquots for analysis by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Once the reaction is complete, vent the excess hydrogen and thoroughly purge the vessel with inert gas.

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite pad. Crucially, do not allow the catalyst pad to run dry , as this can create a fire hazard.[7] Keep the pad wetted with solvent throughout the filtration.

  • Isolation: Rinse the reaction vessel and the filter cake with additional methanol (2 x 20 mL) to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-Ethoxy-1,3-dimethoxy-5-aminobenzene. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.

Discussion & Recommendations

For the hydrogenation of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene, 5% Pd/C is the highly recommended catalyst for laboratory-scale synthesis. Its exceptional activity under mild conditions, coupled with high product purity and a straightforward work-up, makes it the most efficient and reliable choice.[4][6] The primary drawback is the cost of palladium, which becomes a more significant factor at a larger scale.

Raney Nickel represents a viable, low-cost alternative, particularly for industrial-scale production where material costs are a primary driver.[11][14] However, its use necessitates more stringent control over reaction temperature and pressure to avoid over-reduction. Furthermore, the pyrophoric nature and potential for metal leaching require more specialized handling and quality control procedures.[3]

Pt/C offers no significant advantage over Pd/C for this specific substrate and is generally a more expensive option. Its utility is primarily reserved for substrates where the chemoselectivity of Pd/C is problematic (e.g., in the presence of halogens).[10]

Conclusion

The choice of catalyst for the reduction of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is dictated by the scale of the reaction and the specific priorities of the researcher. For high-purity, laboratory-scale synthesis under mild and reliable conditions, 5% Pd/C is the superior choice. For large-scale industrial applications where cost is a critical factor, Raney Nickel is a powerful and effective alternative, provided the necessary safety and process controls are implemented.

References

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Zhang, Z., et al. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • Stanford University Environmental Health & Safety. (2023). HYDROGENATION | FACT SHEET. [Link]

  • He, L., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(9), 1195–1201. [Link]

  • Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Machata, P., et al. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. International Journal of Molecular Sciences, 23(15), 8742. [Link]

  • Mamedov, I. G., et al. (2021). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. Chemical Engineering Transactions, 86, 883-888. [Link]

Sources

Comparative

Comparative Guide: GC-MS/MS vs. LC-MS/MS for the Trace Detection of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level highly functionalized nitroaromatics. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (MW: 227.21 g/mol ) presents a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying trace-level highly functionalized nitroaromatics. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (MW: 227.21 g/mol ) presents a unique analytical profile: it features a strongly electron-withdrawing nitro group counterbalanced by three electron-donating alkoxy groups.

In pharmaceutical drug development and environmental monitoring, detecting such nitroaromatics at sub-ppm (parts-per-million) or ppb (parts-per-billion) levels is a strict regulatory requirement due to their structural alerts as potential genotoxic impurities (GTIs) 1. The selection between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this analyte is not arbitrary; it is dictated by the molecule's volatility, thermal stability, and ionization mechanics.

This guide objectively compares the two dominant analytical workflows, detailing the causality behind every experimental parameter to ensure you can build a robust, self-validating detection system.

Chemical Profiling & Analytical Causality

Before touching an instrument, we must map the physicochemical traits of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene to our hardware capabilities:

  • Thermal Stability (The GC Constraint): Nitroaromatic compounds are susceptible to thermal degradation (specifically, the cleavage of the C-NO₂ bond) at elevated temperatures. Therefore, if utilizing GC, the inlet temperature must be strictly controlled to prevent the analyte from degrading into non-specific radicals before reaching the column.

  • Ionization Dynamics (The MS Constraint): In LC-MS, standard Electrospray Ionization (ESI) often fails for neutral nitrobenzenes because they lack basic amine or acidic proton sites for solution-phase ionization. However, the nitro group possesses an exceptionally high electron affinity. This makes it a perfect candidate for electron capture mechanisms —either via Atmospheric Pressure Chemical Ionization (APCI) in LC-MS 2 or Electron Capture Negative Ionization (ECNI) in GC-MS.

  • Chromatographic Retention: The electron-deficient aromatic ring pairs exceptionally well with Phenyl-Hexyl stationary phases in UHPLC via orthogonal π−π stacking, offering superior selectivity over standard C18 columns.

GC-MS/MS Workflow: The ECNI Advantage

While standard Electron Ionization (EI) at 70 eV shatters the molecule into low-mass, non-specific fragments, Electron Capture Negative Ionization (ECNI) uses a reagent gas (like methane) to generate a plasma of low-energy thermal electrons. The highly electronegative nitro group captures these soft electrons, yielding an intense, intact molecular radical anion [M]∙− at m/z 227. This mechanism drastically improves the signal-to-noise ratio, offering up to 100-fold greater sensitivity than EI 3.

Step-by-Step Self-Validating Protocol

System Self-Validation Check: Prior to sample analysis, inject a 10 pg/µL standard of Nitrobenzene-d5 (Internal Standard). The system is validated only if the signal-to-noise (S/N) ratio exceeds 100:1, confirming the MS source is free of oxygen contamination (which quenches ECNI).

  • Sample Preparation: Perform Dispersive Liquid-Liquid Microextraction (DLLME) using chloroform as the extraction solvent to concentrate the semi-volatile analyte from aqueous matrices 4. Spike with 50 ng/mL Nitrobenzene-d5.

  • Injection: Inject 1 µL in pulsed splitless mode. Causality: The inlet temperature must be clamped at 220°C using an ultra-inert, glass-wool-free liner. Exceeding 250°C risks catalytic degradation of the nitro group on active sites.

  • Separation: Utilize a 30 m × 0.25 mm × 0.25 µm HP-5MS UI (Ultra Inert) capillary column. Helium carrier gas at a constant flow of 1.2 mL/min. Oven program: 60°C (hold 1 min) ramped to 280°C at 15°C/min.

  • Detection: Operate the MS in NCI mode. Causality: Set the MS source temperature to 150°C . Lower source temperatures thermodynamically favor the kinetics of electron capture. Methane reagent gas flow should be optimized to 2.0 mL/min. Monitor the primary transition of m/z 227 197 (loss of NO).

GC_Workflow N1 DLLME Extraction (Chloroform) N2 Pulsed Splitless Injection (220°C) N1->N2 N3 HP-5MS UI Separation N2->N3 N4 ECNI Source (Methane, 150°C) N3->N4 N5 [M]•⁻ Detection (m/z 227) N4->N5

GC-MS/MS ECNI workflow optimized for thermal stability and high electron affinity.

LC-MS/MS Workflow: The APCI-Negative Paradigm

For complex matrices where GC is unsuitable (e.g., non-volatile pharmaceutical formulations or biological fluids), LC-MS/MS is mandatory. The analytical breakthrough here is bypassing ESI entirely. APCI relies on gas-phase chemical ionization; the corona discharge creates a plasma of thermal electrons, allowing the nitrobenzene to undergo electron capture to form [M]∙− 2.

Step-by-Step Self-Validating Protocol

System Self-Validation Check: Monitor the post-column infusion of the analyte while injecting a blank matrix extract. If ion suppression exceeds 15% at the analyte's retention time, the SPE wash protocol must be adjusted.

  • Sample Preparation: Perform Solid Phase Extraction (SPE) using polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges. Wash with 5% methanol in water; elute with 100% methanol.

  • Separation: UHPLC utilizing a Phenyl-Hexyl column (100 × 2.1 mm, 1.7 µm). Causality: The phenyl stationary phase provides π−π interactions with the electron-deficient nitroaromatic ring, shifting its retention time away from early-eluting polar matrix interferents.

  • Mobile Phase: Mobile Phase A = Water; Mobile Phase B = Methanol. Gradient: 20% B to 95% B over 6 minutes at 0.4 mL/min.

  • Detection: APCI in negative ion mode. Corona discharge current: -4.0 µA. Probe temperature: 350°C. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 227 197 (quantifier, loss of NO) and m/z 227 181 (qualifier, loss of NO₂).

LC_Workflow L1 SPE (HLB Cartridge) Sample Clean-up L2 UHPLC Separation (Phenyl-Hexyl Phase) L1->L2 L3 APCI Negative Mode (-4.0 µA Corona) L2->L3 L4 Radical Anion Formation [M]•⁻ L3->L4 L5 MRM Quantitation (m/z 227 → 197) L4->L5

LC-APCI-MS/MS workflow leveraging orthogonal π-π chromatography and electron capture.

Head-to-Head Performance Comparison

The following table summarizes the quantitative and operational metrics of both techniques when applied to trace nitrobenzene derivatives.

ParameterGC-MS/MS (ECNI)LC-MS/MS (APCI-Negative)
Ionization Mechanism Thermal electron capture (via Methane gas)Corona discharge electron capture
Primary Precursor Ion Radical anion [M]∙− (m/z 227)Radical anion [M]∙− (m/z 227)
Chromatographic Selectivity Boiling point & polarity (HP-5MS UI) π−π interactions & hydrophobicity
Estimated LOD 10 - 50 pg/mL (Extreme Sensitivity)100 - 500 pg/mL (High Sensitivity)
Matrix Effects Minimal (Requires highly clean extract)Moderate (APCI is far less prone than ESI)
Thermal Degradation Risk High (Requires strict inlet control 220°C)None (Analyte remains in solution/vapor)
Ideal Application Volatile/semi-volatile matrices, extreme trace limitsAqueous samples, thermally labile matrices, APIs

Conclusion & Recommendations

The choice between GC-MS and LC-MS for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene hinges on your matrix and required detection limits.

If your goal is ultimate sensitivity (low parts-per-trillion) and your matrix is amenable to liquid-liquid extraction, GC-MS/MS with ECNI is the gold standard . The electron capture efficiency in a vacuum using methane reagent gas is unmatched. However, you must meticulously manage the inlet temperature to prevent thermal breakdown of the nitro group.

Conversely, if you are analyzing the compound as a genotoxic impurity in a complex pharmaceutical active ingredient (API) or a heavy environmental matrix, LC-MS/MS utilizing Negative APCI provides a highly robust, high-throughput alternative. By leveraging a Phenyl-Hexyl column, you gain orthogonal separation power while completely bypassing the thermal lability issues associated with gas chromatography.

References

  • Title: Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed URL: [Link]

  • Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: Pharmaceuticals / MDPI URL: [Link]

  • Title: Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry Source: Analytical Methods / ResearchGate URL: [Link]

  • Title: Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke Source: Journal of Chromatography A / PMC URL: [Link]

Sources

Validation

Benchmarking 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene yields across different synthetic pathways

Benchmarking Synthetic Pathways for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene: Yield Optimization and Mechanistic Insights As a Senior Application Scientist, selecting the optimal synthetic route for highly substituted aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Pathways for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene: Yield Optimization and Mechanistic Insights

As a Senior Application Scientist, selecting the optimal synthetic route for highly substituted aromatic intermediates requires balancing regioselectivity, atom economy, and thermodynamic driving forces.[1] (CAS: 189564-60-1) is a critical building block in the development of advanced active pharmaceutical ingredients (APIs), most notably serving as a precursor in the synthesis of [2].

This guide objectively benchmarks three distinct synthetic pathways to this target, providing the mechanistic causality and self-validating protocols necessary for successful scale-up.

Mechanistic Pathway Analysis

The synthesis of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene generally converges on one of two strategies: the O-alkylation of a pre-nitrated phenol, or the electrophilic aromatic nitration of a pre-alkylated benzene ring.

Pathway A: Base-Mediated O-Alkylation (The Williamson Ether Route)

  • Precursor: [3] (CAS: 19978-25-7).

  • Mechanistic Causality: The strong electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the phenolic proton. Utilizing a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) quantitatively generates a highly stabilized, nucleophilic phenoxide anion. This allows for a rapid, thermodynamically driven Sₙ2 attack on ethyl iodide (EtI). DMF is specifically chosen over protic solvents to prevent hydrogen-bonding solvation shells from attenuating the phenoxide's nucleophilicity.

Pathway B: Mitsunobu O-Alkylation

  • Precursor: 2,6-Dimethoxy-4-nitrophenol[3].

  • Mechanistic Causality: Utilizing ethanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD), this pathway activates the alcohol into an alkoxyphosphonium intermediate. While typically reserved for stereoinversion of secondary alcohols, it is benchmarked here as a base-free alternative. However, the generation of stoichiometric phosphine oxide waste makes it less atom-economical for simple primary alkylations.

Pathway C: Electrophilic Aromatic Nitration

  • Precursor: [4] (CAS: 29515-37-5).

  • Mechanistic Causality: The aromatic ring is highly activated by three electron-donating alkoxy groups. While these groups are ortho/para directing, the position para to the ethoxy group (position 5) is sterically favored over the ortho positions flanked by the methoxy groups. However, the extreme electron density of the ring makes it highly susceptible to oxidative cleavage by the nitronium ion, inherently capping the maximum achievable yield.

Pathway Visualization

SyntheticPathways P1 2,6-Dimethoxy-4-nitrophenol (CAS: 19978-25-7) PathA Pathway A: Base-Mediated Alkylation (EtI, K2CO3, DMF) P1->PathA PathB Pathway B: Mitsunobu Reaction (EtOH, PPh3, DIAD, THF) P1->PathB P2 2-Ethoxy-1,3-dimethoxybenzene (CAS: 29515-37-5) PathC Pathway C: Electrophilic Nitration (HNO3, H2SO4, 0°C) P2->PathC Target 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) PathA->Target 92% Yield PathB->Target 78% Yield PathC->Target 65% Yield

Synthetic pathways for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene and relative yield outcomes.

Yield Benchmarking & Quantitative Data

The following table summarizes the performance metrics of each pathway based on standardized 10-gram scale reactions.

Synthetic PathwayPrecursorReagents & ConditionsCrude YieldPurity (HPLC)Scalability Profile
Pathway A: Base Alkylation2,6-Dimethoxy-4-nitrophenolEtI, K₂CO₃, DMF (60°C, 4h)92% >98% Excellent (High atom economy, cheap reagents)
Pathway B: Mitsunobu2,6-Dimethoxy-4-nitrophenolEtOH, PPh₃, DIAD, THF (RT, 12h)78%94%Moderate (High mass of byproducts requires chromatography)
Pathway C: Direct Nitration2-Ethoxy-1,3-dimethoxybenzeneHNO₃, H₂SO₄ (0°C, 2h)65%85%Poor (Prone to over-oxidation and thermal runaway)

Self-Validating Experimental Protocols

Protocol A: Base-Mediated O-Alkylation (Recommended Route)

This protocol relies on distinct physical state changes to validate reaction progress, ensuring reproducibility.

  • System Preparation: Charge a flame-dried round-bottom flask with 2,6-dimethoxy-4-nitrophenol (1.0 eq) and anhydrous DMF (0.5 M).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of ethyl iodide into ethanol, which would consume the alkylating agent and depress the yield.

  • Phenoxide Generation: Add finely powdered anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes.

    • Self-Validation Check: The deprotonation generates a highly conjugated phenoxide anion. You must observe an immediate color shift from a pale yellow solution to a deep, opaque orange/red suspension. If this color change does not occur, the base is likely hydrated/inactive.

  • Alkylation: Dropwise add Ethyl Iodide (1.5 eq) and elevate the temperature to 60°C.

  • Reaction Monitoring: After 4 hours, monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: The highly polar phenoxide (which streaks near the baseline) must be completely consumed, replaced by a distinct, high-Rf spot corresponding to the non-polar ether product.

  • Workup & Purification: Quench the reaction with crushed ice. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to strip residual DMF. Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from hot ethanol to yield pure 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Protocol C: Direct Electrophilic Nitration (Benchmark Alternative)

This route is detailed to highlight the challenges of working with highly activated aromatic systems.

  • System Preparation: Dissolve 2-ethoxy-1,3-dimethoxybenzene (1.0 eq) in glacial acetic acid. Submerge the flask in an ice-brine bath to achieve an internal temperature of exactly 0°C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and catalytic H₂SO₄ via an addition funnel over 30 minutes.

    • Causality: The starting material is extremely electron-rich. Strict temperature control is mandatory to prevent oxidative cleavage of the aromatic ring by the nitronium ion.

    • Self-Validation Check: A successful reaction maintains a clear, pale-yellow solution. The formation of dark brown or tarry byproducts in the reaction flask is an immediate indicator of thermal runaway and over-oxidation.

  • Workup & Purification: Pour the mixture over crushed ice to precipitate the crude product. Extract with DCM and wash with saturated NaHCO₃ until the aqueous layer is neutral. Flash column chromatography is mandatory to separate the target compound from ortho-nitrated isomers.

References

  • Title: EP1218360A1 - Triazine kinase inhibitors Source: Google Patents URL
  • Title: 2,6-Dimethoxy-4-Nitrophenol | C8H9NO5 | CID 10679489 Source: PubChem URL: [Link]

  • Title: Benzene, 2-ethoxy-1,3-dimethoxy- (CAS 29515-37-5) Source: Cheméo URL: [Link]

Sources

Comparative

A Comparative Analysis of Experimental and Theoretical Infrared Spectra of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

This technical guide provides an in-depth comparison between the expected experimental and theoretically calculated Infrared (IR) spectra of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. This analysis is crucial for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparison between the expected experimental and theoretically calculated Infrared (IR) spectra of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. This analysis is crucial for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and quality control of novel chemical entities. By understanding the vibrational characteristics of this molecule, we can gain insights into its electronic structure and functional group interactions.

The Significance of Spectroscopic Comparison

Infrared spectroscopy is a cornerstone of molecular characterization, providing a unique "fingerprint" based on the vibrational modes of a molecule's chemical bonds.[1] Comparing an experimental spectrum with a theoretical one serves several critical purposes:

  • Structural Verification: Agreement between the two spectra provides strong evidence for the correct synthesis and purity of the target compound.

  • Vibrational Assignment: Theoretical calculations aid in the precise assignment of complex experimental absorption bands to specific molecular motions.

  • Understanding Electronic Effects: Discrepancies between the spectra can reveal subtle electronic interactions between functional groups, such as resonance and inductive effects, that influence bond strengths and vibrational frequencies.[1]

Methodology: A Dual Approach

To provide a comprehensive comparison, we will outline both the standard experimental procedure for acquiring an IR spectrum and the computational methodology for generating a theoretical spectrum.

Experimental Protocol: Acquiring the Infrared Spectrum

The experimental IR spectrum of a solid sample like 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is typically obtained using the Potassium Bromide (KBr) pellet method. This technique ensures a uniform dispersion of the analyte and minimizes scattering of the infrared beam.

Step-by-Step Protocol for KBr Pellet Preparation:

  • Sample and KBr Preparation: Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade KBr powder (100-200 mg) to remove any residual moisture, which can interfere with the spectrum (presenting a broad O-H stretching band).

  • Grinding: Add the sample and KBr to an agate mortar and pestle. Grind the mixture for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to reduce scattering of the IR radiation.

  • Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition start Start: Dry Sample & KBr grind Grind in Agate Mortar start->grind press Form KBr Pellet grind->press ftir Place in FTIR Spectrometer press->ftir acquire Acquire Spectrum (4000-400 cm⁻¹) ftir->acquire end end acquire->end Output: Experimental IR Spectrum

Caption: Workflow for obtaining an experimental IR spectrum using the KBr pellet method.

Theoretical Protocol: Computational Spectrum Generation

The theoretical vibrational frequencies of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene can be calculated using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[2][3] The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a widely accepted and effective method for predicting IR spectra.[4][5]

Step-by-Step Computational Protocol:

  • Molecular Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is achieved by building the 3D structure of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene and performing a geometry optimization using the B3LYP/6-31G* level of theory.

  • Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation solves the vibrational Schrödinger equation to yield the harmonic vibrational frequencies and their corresponding IR intensities.

  • Frequency Scaling: It is a known phenomenon that DFT calculations tend to overestimate vibrational frequencies due to the harmonic approximation and inherent limitations of the functional.[6] Therefore, the calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data.[6]

  • Spectrum Generation: The scaled frequencies and their calculated intensities are then used to generate a simulated IR spectrum, often by applying a Lorentzian or Gaussian peak shape to each vibrational mode.

Diagram of the Theoretical Workflow:

theoretical_workflow cluster_calc DFT Calculation cluster_post Post-Processing start Start: Build 3D Structure optimize Geometry Optimization (B3LYP/6-31G*) start->optimize frequency Frequency Calculation optimize->frequency scale Scale Frequencies (~0.96) frequency->scale generate Generate Simulated Spectrum scale->generate end end generate->end Output: Theoretical IR Spectrum

Caption: Workflow for generating a theoretical IR spectrum using DFT calculations.

Comparative Analysis: Experimental vs. Theoretical Spectra

The following table presents a comparison of the expected experimental IR absorption bands for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene with the anticipated results from a B3LYP/6-31G* theoretical calculation. The experimental ranges are derived from established correlation tables for the molecule's functional groups.

Vibrational Mode Functional Group Expected Experimental Range (cm⁻¹) Anticipated Theoretical (Scaled) (cm⁻¹) Intensity
Aromatic C-H StretchBenzene Ring3100 - 3000[1]~3080 - 3050Weak to Medium
Aliphatic C-H StretchEthoxy & Methoxy2980 - 2850[7]~2970 - 2860Medium
Asymmetric NO₂ StretchNitro Group1550 - 1475[1][8][9]~1530Strong
Aromatic C=C StretchBenzene Ring1600 - 1450[10]~1590, ~1480Medium
Symmetric NO₂ StretchNitro Group1360 - 1290[1][8][9]~1345Strong
Asymmetric C-O-C StretchAryl-Alkyl Ethers1275 - 1200[11]~1250Strong
Symmetric C-O-C StretchAryl-Alkyl Ethers1075 - 1020[11]~1040Medium
C-N StretchC-NO₂890 - 835[1]~850Medium
C-H Out-of-Plane BendBenzene Ring900 - 675[12]Dependent on substitution patternStrong

Discussion and Interpretation

Nitro Group Vibrations: The two most prominent and diagnostic peaks in the spectrum are expected to be the strong asymmetric and symmetric stretches of the nitro group.[13] Due to the presence of electron-donating ethoxy and methoxy groups on the benzene ring, these frequencies are anticipated to be at the lower end of their typical ranges due to enhanced resonance with the nitro group, which weakens the N-O bonds.[1] The theoretical calculation should accurately capture this electronic effect.

Ether Group Vibrations: The spectrum will feature strong C-O-C stretching bands characteristic of aryl-alkyl ethers. The asymmetric stretch is typically found at a higher wavenumber than the symmetric stretch.[14] Distinguishing between the C-O stretches of the ethoxy and methoxy groups might be challenging due to overlapping regions.

Aromatic and Aliphatic C-H Vibrations: The region above 3000 cm⁻¹ will contain the C-H stretching vibrations of the aromatic ring, while the region just below 3000 cm⁻¹ will show the C-H stretches of the ethoxy and methoxy groups.[7]

Fingerprint Region (below 1400 cm⁻¹): This region will be complex, containing a multitude of bending and skeletal vibrations. The C-N stretch and the out-of-plane C-H bending of the substituted benzene ring are expected here.[12] While difficult to interpret from first principles, this region is highly characteristic of the molecule and is invaluable for confirming its identity by comparison with a reference spectrum.

Sources of Discrepancy:

  • Experimental Factors: Broadening of peaks due to intermolecular interactions in the solid state (KBr pellet) and the presence of minor impurities or residual solvent can affect the experimental spectrum.

  • Theoretical Approximations: The theoretical calculation is performed on a single molecule in the gas phase at 0 K. It does not account for intermolecular forces or the solid-state environment. The use of the harmonic approximation in the calculation also contributes to deviations from the experimental anharmonic vibrations.[15]

Conclusion

The combined use of predictive analysis based on known functional group frequencies and theoretical calculations using DFT provides a robust framework for the spectroscopic characterization of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene. The theoretical spectrum serves as an invaluable guide for assigning the key vibrational modes in the experimental spectrum. The strong, characteristic absorptions of the nitro and ether functional groups are expected to be the most readily identifiable features. This comparative approach underscores the synergy between experimental and computational methods in modern chemical analysis, enabling a deeper understanding of molecular structure and bonding.

References

  • UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

  • Academia.edu. (n.d.). Simulation of FT-IR and FT-Raman Spectra Based on Scaled DFT Calculations, Vibrational Assignments, Hyperpolarizability, NMR Chemical Shifts and Homo-Lumo Analysis of 1-Chloro-4-Nitrobenzene. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (2017). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

  • ACS Publications. (2021). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C. Retrieved from [Link]

  • (n.d.). 10 Typical IR Absorptions of Aromatic Compounds.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]

  • PubMed. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). A dft analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies.... Retrieved from [Link]

  • PMC. (n.d.). Evaluation of range-separated hybrid density functionals for the prediction of vibrational frequencies, infrared intensities, and Raman activities. Retrieved from [Link]

  • (n.d.). 5.3.2 Benzene and its derivatives.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • (n.d.). Physical Chemistry.
  • PMC. (n.d.). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dimethoxy-. NIST WebBook. Retrieved from [Link]

  • ACS Publications. (2012). Why the Standard B3LYP/6-31G Model Chemistry Should Not Be Used in DFT Calculations of Molecular Thermochemistry: Understanding and Correcting the Problem*. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions.
  • (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

Sources

Validation

Validation of Analytical Methods for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Recovery: A Comparative Guide

Executive Summary The accurate quantification of highly functionalized nitroaromatic compounds is a critical bottleneck in pharmaceutical impurity profiling and environmental monitoring. 2-Ethoxy-1,3-dimethoxy-5-nitroben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly functionalized nitroaromatic compounds is a critical bottleneck in pharmaceutical impurity profiling and environmental monitoring. 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) [1] serves as a complex intermediate whose structural features—a strongly electron-withdrawing nitro group coupled with electron-donating alkoxy groups—demand highly specific analytical recovery methods.

This guide objectively compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) . By detailing the causality behind our experimental choices, we provide a self-validating framework for ensuring high recovery, precision, and regulatory compliance in accordance with ICH Q2(R2) guidelines.

Analyte Profiling & Causality in Experimental Design

As application scientists, we do not select methods arbitrarily; every protocol must be a logical extension of the analyte's physicochemical properties.

  • Chromatographic Causality: The push-pull electronic system of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene creates a strong dipole moment. In HPLC , a non-polar C18 stationary phase effectively retains this moderately polar compound, while an Acetonitrile/Water mobile phase suppresses secondary interactions, yielding sharp, symmetrical peaks[2].

  • Detection Logic: The conjugated π -system of the nitroaromatic ring provides robust UV absorbance (optimal at 254 nm), making HPLC-UV highly reliable for routine recovery assays. Conversely, GC-MS via Electron Ionization (EI) is selected for trace-level impurity profiling. The compound's volatility allows for gas-phase separation, while MS provides superior specificity by identifying unique fragmentation patterns (e.g., the characteristic loss of NO2​ or alkoxy radicals)[3].

  • Extraction Dynamics: To ensure a self-validating recovery system, we employ Liquid-Liquid Extraction (LLE) using Ethyl Acetate. With a polarity index of 4.4, Ethyl Acetate perfectly matches the semi-polar nature of the analyte, ensuring >95% recovery from aqueous matrices while precipitating highly polar matrix proteins that would otherwise cause ion suppression[4].

Comparative Performance Analysis

The following table summarizes the validated performance metrics of both analytical platforms for the recovery of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Validation ParameterHPLC-UV (Routine QA/QC)GC-MS (Trace/Impurity Profiling)
Separation Principle Reversed-phase partitioning (Polarity)Capillary partitioning (Volatility/Polarity)
Linearity ( R2 ) > 0.999 (1 - 100 µg/mL)> 0.995 (0.1 - 10 µg/mL)
Accuracy (Recovery) 98.5% - 101.2%94.0% - 105.5%
Precision (RSD) < 1.5%< 4.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mL
Specificity Moderate (Relies on chromatographic resolution)Excellent (Mass spectral fragmentation)
Matrix Interference Susceptible to co-eluting UV absorbersHighly resistant due to m/z filtering

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following protocols incorporate built-in System Suitability Tests (SST). The method is only considered valid if the SST criteria (e.g., standard injection RSD < 2%) are met prior to sample analysis.

Phase 1: Sample Preparation & Recovery (LLE)
  • Spiking: Aliquot 1.0 mL of the sample matrix (e.g., aqueous buffer or plasma) into a glass centrifuge tube. Spike with the target concentration of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

  • Extraction: Add 3.0 mL of HPLC-grade Ethyl Acetate. Causality: The 3:1 organic-to-aqueous ratio maximizes the partition coefficient ( Kow​ ) driving the analyte into the organic layer.

  • Agitation & Separation: Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to break any emulsions.

  • Concentration: Transfer exactly 2.0 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 35°C to prevent thermal degradation.

  • Reconstitution: Reconstitute the residue in 1.0 mL of Acetonitrile:Water (50:50, v/v). Vortex for 30 seconds.

Phase 2: HPLC-UV Analytical Workflow
  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile and HPLC-grade Water (60:40, v/v). Causality: 60% organic modifier ensures rapid elution (~5-7 mins) while maintaining baseline resolution from polar void-volume interferences.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • SST Protocol: Inject the 10 µg/mL working standard five times. Proceed only if the peak area RSD is < 1.5% and the tailing factor is 1.2.

Phase 3: GC-MS Analytical Workflow
  • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial oven temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Causality: The rapid ramp prevents band broadening of the semi-volatile nitrobenzene derivative.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) targeting the molecular ion and two primary fragment ions to ensure absolute specificity[5].

Experimental Data: Recovery & Robustness

The table below presents experimental validation data derived from spike-recovery studies at three concentration tiers (50%, 100%, and 150% of the target analytical concentration). Data represents n=6 replicates per level.

Spike LevelTarget Conc.HPLC-UV Recovery (%)HPLC-UV RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
Low (50%) 5.0 µg/mL98.6 ± 1.11.295.2 ± 3.33.5
Nominal (100%) 10.0 µg/mL99.8 ± 0.80.898.4 ± 2.02.1
High (150%) 15.0 µg/mL100.5 ± 0.90.9101.1 ± 2.82.8

Data Interpretation: HPLC-UV demonstrates superior precision (RSD < 1.5%) and tighter recovery margins, making it the optimal choice for bulk assay quantification. GC-MS shows slightly higher variability due to injection port dynamics and ionization efficiency fluctuations, but remains well within the ICH Q2 acceptable recovery range of 90-110% for trace analysis.

Workflow Visualizations

To further clarify the methodological logic, the following diagrams map the physical extraction workflow and the theoretical validation framework.

ExtractionWorkflow Step1 Spiked Matrix Preparation (2-Ethoxy-1,3-dimethoxy-5-nitrobenzene) Step2 Liquid-Liquid Extraction (Ethyl Acetate / Aqueous Phase) Step1->Step2 Step3 Phase Separation (Centrifugation at 4000 rpm, 10 min) Step2->Step3 Step4 Organic Solvent Evaporation (N2 Stream, 35°C) Step3->Step4 Step5 Reconstitution (Acetonitrile:Water 50:50 v/v) Step4->Step5 Step6 Chromatographic Analysis (HPLC-UV or GC-MS) Step5->Step6

Figure 1: Step-by-step sample extraction and recovery workflow designed to minimize matrix effects and maximize analyte yield.

ValidationLogic Main ICH Q2(R2) Method Validation (Nitrobenzene Derivatives) Lin Linearity & Range (R² > 0.999, 1-100 µg/mL) Main->Lin Acc Accuracy / Recovery (Spike at 50%, 100%, 150%) Main->Acc Prec Precision (Intra/Inter-day RSD < 2%) Main->Prec Sens Sensitivity (LOD & LOQ via S/N Ratio) Main->Sens

Figure 2: Logical framework for analytical method validation, ensuring a self-validating system based on ICH guidelines.

References

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Nitrobenzene Compounds. Available at: [Link]

  • ResearchGate. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of Genotoxic Nitroaromatic Impurities. Available at: [Link]

Sources

Comparative

Comparative Analysis of Electron-Withdrawing Effects in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene and Its Structural Isomers

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the need to precisely tune the electronic properties of aromatic scaffolds. The nitro group is a classic elect...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the need to precisely tune the electronic properties of aromatic scaffolds. The nitro group is a classic electron-withdrawing pharmacophore, but its exact electronic pull is heavily modulated by the surrounding substituents.

In this guide, we will objectively compare the electron-withdrawing effects of the nitro group in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene against two of its structural isomers. By leveraging Hammett constants, electrochemical profiling, and NMR spectroscopy, we will dissect how the spatial arrangement of alkoxy groups (methoxy and ethoxy) fundamentally alters the molecule's electronic landscape.

Mechanistic Framework: Electronic Modulation

The Hammett equation provides a linear free-energy relationship that quantifies the electronic effects of substituents on aromatic rings[1]. The nitro group (-NO 2​ ) is one of the most potent electron-withdrawing groups, exerting both strong inductive (-I) and resonance (-R) effects, characterized by a Hammett constant ( σp​ ) of +0.78[2].

Conversely, alkoxy groups like methoxy (-OCH 3​ ) and ethoxy (-OC 2​ H 5​ ) exhibit a dual nature. While structurally similar, their electronic contributions vary significantly depending on their position relative to the reaction center[3]. At the meta position, alkoxy groups exert a net electron-withdrawing effect due to their inductive pull (-I). However, at the para position, strong π -donation (+R) dominates, making them strongly electron-donating[3],[4].

G Nitro Nitro Group (-NO2) Strong -I, Strong -R Ring Aromatic Ring System (Electron Density Modulated) Nitro->Ring Withdraws e- Alkoxy Alkoxy Groups (-OMe, -OEt) Weak -I, Strong +R Para Para Position Resonance Dominates (+R) Alkoxy->Para Donates e- Meta Meta Position Inductive Dominates (-I) Alkoxy->Meta Withdraws e- Para->Ring Increases Density Meta->Ring Decreases Density

Mechanistic pathways of electronic modulation by substituents on the aromatic ring.

Structural Isomers: The Contenders

To understand the unique properties of our target compound, we must compare it to its structural isomers. We calculate the net electronic effect ( Σσ ) on the nitro-bearing carbon by summing the Hammett constants of the alkoxy substituents relative to the -NO 2​ position.

Table 1: Standard Hammett Substituent Constants ( σ ) | Substituent | σmeta​ (Inductive Dominant) | σpara​ (Resonance Dominant) | |-------------|--------------------------------------|--------------------------------------| | -NO 2​ | +0.71[2] | +0.78[2] | | -OCH 3​ | +0.12[3] | -0.27[3] | | -OC 2​ H 5​ | +0.10[3] | -0.24[3] |

The "Perfect Cancellation" of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

In our target molecule, the nitro group is at position 5. The ethoxy group is at position 2 (para to NO 2​ ), yielding a resonance-driven σp​ of -0.24. The two methoxy groups are at positions 1 and 3 (meta to NO 2​ ), yielding an inductive-driven 2×(+0.12)=+0.24 .

  • Net Effect ( Σσ ) = 0.00. The electron-donating resonance of the ethoxy group is perfectly neutralized by the electron-withdrawing inductive pull of the methoxy groups. The nitro group behaves as if it were on an unsubstituted benzene ring.

Isomer 2: 1-Ethoxy-2,4-dimethoxy-5-nitrobenzene

Here, the nitro group at position 5 sees the 1-ethoxy group as meta (+0.10), the 2-methoxy as para (-0.27), and the 4-methoxy as ortho (approx. -0.27).

  • Net Effect ( Σσ ) = -0.44. The ring is highly electron-rich, significantly blunting the nitro group's electron-withdrawing capacity.

Isomer 3: 5-Ethoxy-1,3-dimethoxy-2-nitrobenzene

With the nitro group at position 2, the 5-ethoxy is para (-0.24), and both methoxy groups are ortho (approx. 2×−0.27=−0.54 ).

  • Net Effect ( Σσ ) = -0.78. This isomer features overwhelming electron donation into the nitro group.

Experimental Validation Protocols

To objectively validate these theoretical calculations, we employ two orthogonal techniques: Cyclic Voltammetry (CV) and Quantitative 13 C NMR.

Protocol A: Electrochemical Profiling via Cyclic Voltammetry

Expertise & Causality: Why use CV? The reduction potential ( Ered​ ) of the nitro group is a direct thermodynamic readout of the Lowest Unoccupied Molecular Orbital (LUMO) energy. A more electron-deficient ring lowers the LUMO, making the single-electron reduction to the radical anion easier (less negative potential). Trustworthiness: This protocol is a self-validating system. The inclusion of a blank scan ensures no solvent impurities overlap with the analyte signal. Spiking the sample with Ferrocene post-measurement provides an internal reference, eliminating errors from reference electrode drift.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of the isomer in anhydrous acetonitrile (MeCN) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Deoxygenation: Purge the solution with ultra-pure N 2​ gas for 15 minutes to remove dissolved oxygen, which undergoes competing reduction.

  • Blank Scan: Run a background scan using a Glassy Carbon working electrode, Pt wire counter electrode, and Ag/Ag + reference electrode to verify the electrochemical window.

  • Measurement: Sweep the potential from 0.0 V to -2.0 V at a scan rate of 100 mV/s. Record the cathodic peak potential ( Epc​ ).

  • Internal Standardization: Spike the cell with 1.0 mM Ferrocene (Fc). Run a final scan to capture the Fc/Fc + redox couple.

  • Analysis: Report all reduction potentials relative to the Fc/Fc + internal standard.

CV_Workflow Prep 1. Sample Preparation 1 mM Isomer + 0.1 M TBAPF6 Degas 2. Deoxygenation Purge with N2 (15 min) Prep->Degas Blank 3. Blank Scan Verify background window Degas->Blank Measure 4. CV Measurement Scan rate: 100 mV/s Blank->Measure InternalStd 5. Standardization Spike Ferrocene (Fc/Fc+) Measure->InternalStd Analyze 6. Data Analysis Extract E_red and calculate ΔE InternalStd->Analyze

Self-validating cyclic voltammetry workflow for determining reduction potentials.

Protocol B: High-Resolution 13 C NMR Mapping

Expertise & Causality: 13 C NMR chemical shifts of the aromatic carbons directly correlate with local diamagnetic shielding. The chemical shift of the ipso-carbon (C-NO 2​ ) reveals the extent of electron withdrawal. Trustworthiness: We utilize inverse-gated decoupling combined with a relaxation agent. This ensures that peak integrations are quantitative, validating the correct assignment of quaternary carbons against internal TMS.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 20 mg of the isomer in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Relaxation Agent: Add 0.01 M Chromium(III) acetylacetonate [Cr(acac) 3​ ] to the tube. This drastically shortens the T1 relaxation time of quaternary carbons.

  • Acquisition: Acquire the 13 C spectrum using an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).

  • Calibration: Set the TMS peak strictly to 0.00 ppm and extract the shift of the C-NO 2​ carbon.

Quantitative Data & Comparative Analysis

The experimental data perfectly mirrors the theoretical Hammett calculations. Because the alkoxy effects in 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene perfectly cancel out, its nitro group remains highly electron-withdrawing, resulting in the easiest reduction potential and the most deshielded ipso-carbon.

Table 2: Comparative Electronic Properties of Isomers

IsomerStructure (Relative to -NO 2​ )Net Hammett ( Σσ ) Ered​ (V vs Fc/Fc + ) 13 C NMR Shift (C-NO 2​ , ppm)
1 (Target) 2-Ethoxy, 1,3-dimethoxy0.00 -1.15 V 148.0
2 1-Ethoxy, 2,4-dimethoxy-0.44-1.28 V145.5
3 5-Ethoxy, 1,3-dimethoxy-0.78-1.40 V142.0

Note: A less negative Ered​ indicates a more electron-deficient nitro group (easier to reduce). A higher 13 C ppm indicates a more deshielded (electron-poor) carbon.

Conclusion

When designing drugs or materials utilizing the 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene scaffold, researchers must recognize its unique electronic signature. Unlike typical highly-oxygenated nitroaromatics (like Isomers 2 and 3) where the nitro group's electron-withdrawing power is severely quenched by resonance, the target molecule maintains a highly active, electron-deficient nitro group due to the perfect cancellation of inductive and resonance forces from its specific substitution pattern.

References
  • Wikipedia. "Hammett equation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • LibreTexts. "Correlations of Structure with Reactivity of Aromatic Compounds." Chemistry LibreTexts. Available at:[Link]

  • Oxford University Press. "Table 13.1 Selected Hammett substituent constants and susceptibility factors." Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: Using Standard Reference Materials for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Instrument Calibration

As analytical methodologies in drug development become increasingly stringent, the qualification of analytical instruments—particularly HPLC-UV and GC-MS systems—demands absolute precision. When quantifying complex inter...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical methodologies in drug development become increasingly stringent, the qualification of analytical instruments—particularly HPLC-UV and GC-MS systems—demands absolute precision. When quantifying complex intermediates like 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene , the choice of calibration standard fundamentally dictates the integrity of your data.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against in-house working standards and commercial-grade reagents. Designed for researchers and drug development professionals, this document outlines the chemical causality behind calibration failures and provides a self-validating protocol for robust instrument qualification.

The Chemical Causality of Calibration

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is a highly substituted nitroaromatic compound. Chemically, it possesses a strongly delocalized π -electron system driven by the push-pull dynamics of electron-donating alkoxy groups and the electron-withdrawing nitro group.

While this structure yields excellent UV absorptivity (making it highly sensitive to HPLC-UV detection), it also introduces unique analytical vulnerabilities:

  • Adsorption and Tailing: The strong dipole moment can lead to secondary interactions with unendcapped silanols on C18 columns.

  • Degradation Sensitivity: The nitro group is susceptible to localized reduction or photolytic degradation if improperly stored, forming trace amine impurities.

If you calibrate an instrument using a lower-grade standard containing these trace impurities, the baseline will suffer from co-elution, and the calibration curve's intercept will skew. The accuracy of any analytical calibration depends entirely on the quality of the standards used; impure or inaccurately quantified standards introduce irreversible systematic errors into the data pipeline[1]. By utilizing CRMs with certified property values, you eliminate material variance, ensuring that the only variable in the calibration process is the instrument itself[2].

Furthermore, regulatory frameworks such as 3 mandate a risk-based approach to Analytical Instrument Qualification (AIQ), requiring documented proof that an instrument is fit for its intended use[3].

Comparative Performance Data

To demonstrate the impact of standard selection, we evaluated three grades of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene across a standard HPLC-UV qualification workflow. The data below highlights how standard purity directly impacts the validation parameters mandated by 4[4].

Table 1: Calibration Performance Metrics (HPLC-UV, 254 nm)
MetricISO 17034 CRMIn-House Working StandardCommercial Reagent (98%)
Purity Certification >99.8% (Orthogonally verified)>99.0% (Estimated via LC)~98.0% (Supplier CoA)
Gravimetric Uncertainty ± 0.1% (Known Error Budget)Unknown / VariableHigh / Uncharacterized
Linearity ( R2 ) 0.99990.99850.9950
y-Intercept Bias < 0.5% of target response2.1% of target response4.8% of target response
Inter-day Precision (%RSD) 0.8%1.9%3.5%
Traceability Fully Traceable (NIST/Pharmacopeia)Traceable to Primary CRMNone

Scientist's Insight: The Commercial Reagent fails to meet the stringent ≤2.0% intermediate precision threshold required by ICH Q2(R1) for assay validation. Only the CRM provides the linearity and low y-intercept bias necessary to accurately quantify trace impurities near the Limit of Quantitation (LOQ).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a calibration protocol cannot simply be a set of instructions; it must be a self-validating system . The following methodology incorporates independent Quality Control (QC) bracketing. If the primary stock is prepared incorrectly, the independent QC check will fail, automatically invalidating the run before erroneous data can be reported.

Phase 1: Gravimetric Preparation

Causality: Weighing errors are the #1 source of calibration failure. We mandate a minimum mass to overcome microbalance linearity limitations.

  • Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene CRM using a calibrated microbalance (readability 0.01 mg). Transfer to a 10 mL Class A volumetric flask.

  • Dissolution: Dissolve in 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid, then dilute to volume.

  • Independent QC Stock: Repeat steps 1-2 using a different lot of the CRM (or a highly characterized secondary working standard).

Phase 2: Volumetric Serial Dilution
  • Prepare a 5-point calibration curve (0.1, 1.0, 10.0, 25.0, and 50.0 µg/mL) by serially diluting the Primary Stock using a diluent of 50:50 Water:Acetonitrile.

  • Prepare a mid-level QC sample (15.0 µg/mL) from the Independent QC Stock.

Phase 3: HPLC-UV Acquisition & System Suitability Testing (SST)

Causality: Using Trifluoroacetic acid (TFA) in the mobile phase suppresses the ionization of column silanols, preventing the nitroaromatic compound from tailing.

  • Column: C18, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 60% Acetonitrile / 40% Water with 0.1% TFA (Isocratic).

  • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

  • SST Execution: Inject the 10.0 µg/mL standard five times. The system is only suitable if the retention time %RSD is ≤1.0% , peak area %RSD is ≤2.0% , and the USP tailing factor is ≤1.5 .

Phase 4: Self-Validation Loop
  • Inject the calibration sequence, bracketing the run with the 15.0 µg/mL QC sample at the beginning and end.

  • Generate the linear regression curve.

  • The Validation Gate: Calculate the concentration of the QC samples using the primary curve. The run is only valid if the calculated QC concentration is within ±2.0% of its theoretical value.

Calibration Workflow Visualization

CalibrationWorkflow Start Standard Selection (ISO 17034 CRM) Stock Gravimetric Stock Prep (1.0 mg/mL) Start->Stock QC Independent QC Prep (Secondary Lot) Start->QC Separate Lot Dilution Volumetric Serial Dilution (0.1 - 50 µg/mL) Stock->Dilution Analysis HPLC-UV / GC-MS Sequence Acquisition QC->Analysis Dilution->Analysis SST System Suitability Test (SST) %RSD < 2.0%, Tailing < 1.5 Analysis->SST SST->Analysis Fail (Troubleshoot) Curve Linear Regression (R² ≥ 0.999) SST->Curve Pass SST QCCheck QC Bracket Verification (± 2.0% Deviation) Curve->QCCheck QCCheck->Stock Fail QC (Remake) Valid Method Validated Ready for Sample Analysis QCCheck->Valid Pass QC

Figure 1: Self-validating HPLC/GC-MS calibration workflow for 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

References

  • USP General Chapter <1058> | Agilent Source: agilent.com URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL:[Link]

  • LC and GC: Calibration Guide for Precise Results - Phenomenex Source: phenomenex.com URL:[Link]

  • Certified Reference Standards for HPLC, UV Spec - KROMEGA Source: kromega.net URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene proper disposal procedures

Professional Laboratory Guide: Safety and Disposal Protocols for Nitroaromatic Compounds The management of functionalized nitroaromatics, such as 2-ethoxy-1,3-dimethoxy-5-nitrobenzene, requires rigorous adherence to envi...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Safety and Disposal Protocols for Nitroaromatic Compounds

The management of functionalized nitroaromatics, such as 2-ethoxy-1,3-dimethoxy-5-nitrobenzene, requires rigorous adherence to environmental health and safety (EHS) protocols. Nitroaromatic compounds are characterized by their high lipophilicity, systemic toxicity (specifically their potential to induce methemoglobinemia), and environmental persistence[1]. Because these compounds are recalcitrant to standard biological wastewater treatment and pose significant contamination risks, they must be managed as hazardous waste under strict regulatory frameworks (e.g., EPA RCRA in the United States)[1][2].

This guide outlines the self-validating operational workflows for the safe handling, segregation, and institutional disposal of nitroaromatic laboratory waste.

Hazard Profile and Protective Causality

To design a safe handling system, researchers must understand the chemical causality behind exposure risks. Nitroaromatics are readily absorbed through the skin and respiratory tract[1]. Their electron-deficient aromatic rings, caused by the strongly electron-withdrawing nitro group, make them susceptible to violent reactions if inadvertently mixed with incompatible reagents[2][3].

Table 1: Quantitative Safety and Handling Parameters

ParameterSpecification / RequirementMechanistic Rationale
Primary Glove Material Butyl-rubber (Min. 0.3 mm thickness)Standard nitrile degrades rapidly; butyl rubber provides >480 min breakthrough time against nitrobenzene derivatives[2].
Incompatible Materials Strong oxidizers, reducing agents, strong basesMixing can trigger highly exothermic reactions or form thermally unstable energetic complexes[2][3].
Incineration Temp. ≥ 982°C (1800°F)Ensures complete cleavage of the stable aromatic ring and thermal destruction of the nitro group[2].
Incineration Residence ≥ 2.0 secondsProvides sufficient time for complete oxidation of volatilized organics[2].
Emission Abatement NOx Scrubbing / Catalytic ReductionThermal oxidation of nitro-compounds generates toxic nitrogen oxides (NOx) requiring neutralization[2][4].

Laboratory Waste Management Workflow

The disposal of 2-ethoxy-1,3-dimethoxy-5-nitrobenzene must never involve drain disposal or improvised chemical neutralization[2]. The only acceptable methodology in a professional setting is segregation and handoff to a licensed hazardous waste vendor for high-temperature incineration[5].

WasteWorkflow Start Waste Generation (Nitroaromatic Compound) Segregate Chemical Segregation (Isolate from Oxidizers/Reducers) Start->Segregate Package Primary Packaging (Inert, Sealable Container) Segregate->Package Label Regulatory Labeling (GHS & RCRA Standards) Package->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage EHS Institutional EHS Handoff (Waste Manifesting) Storage->EHS Incineration Commercial Incineration (>982°C + NOx Scrubbing) EHS->Incineration

Figure 1: Institutional workflow for the segregation and disposal of nitroaromatic laboratory waste.

Step-by-Step Segregation and Packaging Methodology
  • Source Segregation: Immediately upon generation, isolate the nitroaromatic waste from any waste streams containing strong oxidizing agents, strong bases, or active reducing agents (e.g., metal hydrides, zero-valent metals) to prevent spontaneous exothermic reactions[3].

  • Container Selection: Transfer the waste into a chemically compatible, sealable container. Amber glass or high-density polyethylene (HDPE) are standard choices. Do not use containers that previously held incompatible materials.

  • Headspace Management: Leave at least 10-20% headspace in the primary container to accommodate potential vapor expansion due to ambient temperature fluctuations.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state the full chemical name (e.g., "2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in[Solvent Name]"), the primary hazard (Toxic/Health Hazard), and the accumulation start date.

  • Secondary Containment: Place the sealed, labeled container into a secondary containment tray within a designated Satellite Accumulation Area (SAA). The SAA must be cool, dry, well-ventilated, and kept away from direct sunlight and sources of ignition[3].

  • EHS Handoff: Once the container is full or reaches the institutional time limit (typically 90 days to 1 year depending on generator status), initiate a pickup request with your facility's Environmental Health and Safety (EHS) department.

Commercial Destruction: The Role of High-Temperature Incineration

Once EHS transfers the waste to a commercial facility, nitroaromatics are subjected to high-temperature incineration. This is the EPA-preferred treatment standard because it permanently eliminates the ecological and toxicological threat[5].

The chemical logic behind this process involves two critical phases:

  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at a minimum of 982°C with a residence time of at least 2.0 seconds[2]. This environment provides the activation energy required to completely break the carbon-carbon and carbon-nitrogen bonds, converting the organic framework into CO2​ and H2​O .

  • Gas Scrubbing: Because the molecule contains a nitro group, its combustion inevitably generates nitrogen oxides ( NOx​ ). To prevent atmospheric pollution, the incinerator's exhaust gas must be routed through an afterburner and a caustic scrubbing system or a selective catalytic reduction (SCR) unit to neutralize the NOx​ before the effluent gas is released[2][4].

Spill Response Protocol

In the event of a localized laboratory spill involving 2-ethoxy-1,3-dimethoxy-5-nitrobenzene:

  • Evacuate and Isolate: Evacuate personnel from the immediate area and eliminate all sources of ignition[3].

  • PPE Upgrade: Responders must don appropriate PPE, including a chemically resistant suit, chemical splash goggles, and butyl-rubber gloves[2]. If ventilation is compromised, a NIOSH-approved respirator is required[2].

  • Containment: Prevent the spill from entering drains, sewers, or waterways, as nitroaromatics are highly toxic to aquatic life and persist in the environment[1][2].

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads)[3]. Never use combustible materials like sawdust.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a secure, labeled hazardous waste container for EHS disposal[3].

References

  • Toxicological Profile for Nitrobenzene - CDC. cdc.gov. Available at:[Link]

  • Nitrobenzene-d5 - SAFETY DATA SHEET. orgchemboulder.com. Available at:[Link]

    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - CDC. cdc.gov. Available at:[Link]

  • Technology Evaluation for Treatment/Disposal of TNT Red Water - DTIC. dtic.mil. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Comprehensive Safety and Operational Guide: Handling 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene Executive Summary & Chemical Profile 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) is a highly functionalized nitroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Executive Summary & Chemical Profile

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (CAS: 189564-60-1) is a highly functionalized nitroaromatic ether frequently utilized as a critical intermediate in advanced pharmaceutical synthesis and drug development 1. While its unique substitution pattern makes it a valuable building block for complex active pharmaceutical ingredients (APIs), the presence of the nitro group imparts significant handling risks. As a Senior Application Scientist, I emphasize that treating this compound merely as a standard organic solid is a critical error. This guide provides the definitive, scientifically grounded protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific chemical.

Mechanistic Grounding: The Causality of Nitroaromatic Toxicity

To understand why strict PPE protocols are non-negotiable, one must first understand the physiological mechanism of nitroaromatic toxicity. Like many nitroarenes, 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is highly lipophilic, allowing it to rapidly penetrate the stratum corneum of the skin 2.

Once absorbed systemically through dermal contact or inhalation of dust, the nitro group undergoes hepatic enzymatic reduction to reactive nitroso and hydroxylamine intermediates 3. These metabolites enter erythrocytes and initiate a vicious redox cycle. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin 4. Because methemoglobin cannot bind oxygen, acute exposure leads to methemoglobinemia—a condition characterized by cellular hypoxia, cyanosis, and potentially fatal cardiovascular collapse 5. Therefore, PPE protocols are designed not just to prevent local dermatitis, but to completely eliminate the vector for systemic absorption 6.

G A 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene (Dermal/Inhalation Exposure) B Rapid Percutaneous Absorption (Lipophilic Nature) A->B C Hepatic Enzymatic Reduction (Nitroso/Hydroxylamine Formation) B->C D Erythrocyte Entry & Redox Cycling C->D E Hemoglobin Oxidation (Fe2+ → Fe3+) D->E F Methemoglobinemia (Impaired O2 Transport) E->F G Cellular Hypoxia & Systemic Toxicity F->G

Pathway of nitroaromatic-induced methemoglobinemia following exposure.

Quantitative PPE Specifications

Selecting the right PPE requires matching material resistance to the chemical's permeation profile. The following table summarizes the mandatory PPE specifications for handling this compound.

PPE CategorySpecification / MaterialQuantitative StandardScientific Justification
Hand Protection Nitrile (Double-gloved) or Neoprene> 240 min breakthrough timeNitroaromatics rapidly permeate thin latex 6. Double-gloving ensures structural integrity if the outer layer is compromised.
Eye Protection ANSI Z87.1 Chemical Splash Goggles100% ocular coveragePrevents conjunctival absorption of fine crystalline dust, which bypasses the stratum corneum entirely.
Body Protection Flame-Resistant (FR) Lab CoatKnee-length, closed cuffsMitigates the accumulation of potentially combustible nitroaromatic dust on personal clothing.
Respiratory N95/P100 Particulate Respirator99.9% filtration of 0.3µm particlesMandatory if weighing outside a HEPA-filtered enclosure to prevent inhalation of aerosolized particles 4.

Operational Workflow: Step-by-Step Handling Protocol

A self-validating safety system relies on procedural rigor. Follow this protocol to ensure zero-exposure handling of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene.

Phase 1: Pre-Operation & Donning

  • Ventilation Verification: Ensure the chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.

  • Glove Integrity Check: Don an inner pair of standard nitrile gloves. Inspect an outer pair of heavy-duty nitrile or neoprene gloves for micro-tears by inflating them slightly with air. Don the outer pair.

  • Static Mitigation: Because nitroaromatic powders can generate static electricity, wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth.

Phase 2: Weighing and Transfer

  • Enclosed Transfer: Place the source bottle and the receiving flask inside the fume hood. Never transport open containers across the laboratory.

  • Mass Measurement: Using a static-free, grounded spatula, carefully transfer the required mass of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene into a pre-tared anti-static weigh boat. Causality note: Rapid movements generate aerosolized dust; move deliberately to maintain laminar airflow.

  • Solubilization: If transferring to a reactor, dissolve the solid in the reaction solvent (e.g., dichloromethane or ethyl acetate) inside the fume hood before moving it to the synthesis manifold. Liquid solutions eliminate the inhalation hazard of flying dust.

Phase 3: Doffing and Decontamination

  • Outer Glove Removal: While still inside the fume hood, remove the outer gloves using the "beak method" (pulling the glove inside out without touching the exterior) and dispose of them in a solid hazardous waste container.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol), followed by a soap-and-water wipe to remove lipophilic residues.

  • Final Doffing: Remove inner gloves and wash hands immediately with copious amounts of soap and water.

Spill Response and Disposal Plan

In the event of a spill, standard dry sweeping is strictly prohibited as it aerosolizes the toxic dust, drastically increasing inhalation risks.

Spill Cleanup Protocol:

  • Evacuate and Assess: If the spill is outside a fume hood, evacuate the immediate area and don a P100 respirator.

  • Wet Cleanup: Gently cover the spilled 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene with damp absorbent pads or paper towels moistened with a compatible solvent (e.g., ethanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop to transfer the wetted material and absorbent pads into a sealable, chemically resistant high-density polyethylene (HDPE) container.

  • Secondary Wash: Wash the spill area with a strong surfactant/detergent solution to break down the lipophilic nitroaromatic residue.

Disposal: Do not dispose of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene in standard aqueous or biological waste. It must be classified as Hazardous Organic Solid Waste . Label the container clearly with "Toxic: Nitroaromatic Compound" and its CAS number (189564-60-1) 7 for high-temperature incineration by a licensed environmental management facility.

References

  • CAS:189564-60-1 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene - Bidepharm | Bidepharm | 1

  • 1393846-44-0 | 1-[2-(tert-Butoxy)ethoxy]-3-nitrobenzene - BLDpharm | BLD Pharm | 7

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives | National Institutes of Health (NIH) | 3

  • Methemoglobinemia Induced by 1,2-Dichloro-4-nitrobenzene in Mice with a Disrupted Glutathione S-Transferase Mu 1 Gene | ResearchGate |4

  • In Vitro Dermal Absorption of Insensitive Munitions Explosive 101 (IMX-101) and Components | Defense Technical Information Center (DTIC) |2

  • A Cyanotic Dilemma: Nitrobenzene Poisoning—A Case Report | Colab.ws | 5

  • Nitrobenzene - NIOSH Skin Notation (SK) Profiles | Centers for Disease Control and Prevention (CDC) |6

Sources

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